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Adenine-13C5

Cat. No.: B12375613
M. Wt: 140.09 g/mol
InChI Key: GFFGJBXGBJISGV-CVMUNTFWSA-N
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Description

Adenine-13C5 is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 140.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B12375613 Adenine-13C5

Properties

Molecular Formula

C5H5N5

Molecular Weight

140.09 g/mol

IUPAC Name

7H-purin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1

InChI Key

GFFGJBXGBJISGV-CVMUNTFWSA-N

Isomeric SMILES

[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Foundational & Exploratory

Adenine-13C5: A Technical Guide to its Role in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine-13C5 is a stable isotope-labeled form of adenine, a fundamental purine nucleobase. In this molecule, five carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool in metabolic research, allowing scientists to trace the journey of adenine through various biochemical pathways without altering the molecule's chemical properties. As a tracer, it provides invaluable insights into the synthesis and breakdown of crucial biomolecules, including nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Furthermore, its distinct mass makes it an excellent internal standard for the precise quantification of unlabeled adenine and its metabolites in complex biological samples using mass spectrometry.

Adenine is a cornerstone of cellular function. It is a key component of DNA and RNA, forming the genetic blueprint of life. In energy metabolism, adenine is integral to ATP, the primary energy currency of the cell, as well as to the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration. By tracing the incorporation of this compound, researchers can elucidate the dynamics of these fundamental processes, providing a deeper understanding of cellular physiology in both healthy and diseased states.

Core Principles of Metabolic Tracing with this compound

Stable isotope tracing with this compound is a key technique in metabolic flux analysis (MFA). The fundamental principle involves introducing the labeled adenine into a biological system, such as cell culture or an in vivo model, and tracking its incorporation into downstream metabolites over time. This allows for the qualitative and quantitative assessment of metabolic pathway activity.

The heavy ¹³C atoms in this compound act as a "tag" that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. By measuring the abundance of ¹³C-labeled metabolites, researchers can determine the rate of synthesis and turnover of these molecules, providing a dynamic view of metabolic processes that is not achievable with traditional concentration measurements alone.

Applications in Metabolic Research

The use of this compound as a tracer has significant applications in various areas of metabolic research:

  • Purine Metabolism: Tracing the fate of this compound allows for the detailed investigation of both de novo purine synthesis and the purine salvage pathway. This is crucial for understanding diseases associated with purine metabolism disorders, such as gout.

  • Nucleic Acid Synthesis: By monitoring the incorporation of this compound into DNA and RNA, researchers can study the rates of nucleic acid synthesis and repair. This has profound implications for cancer research, where uncontrolled cell proliferation is linked to increased nucleic acid synthesis.

  • Energy Metabolism: The incorporation of the labeled adenine into the cellular pool of ATP, ADP, and AMP provides a direct measure of the turnover of these critical energy-carrying molecules. This can shed light on the energetic state of cells under different physiological or pathological conditions.

  • Drug Development: this compound can be used to study the mechanism of action of drugs that target purine metabolism or nucleic acid synthesis. It can also serve as an internal standard in pharmacokinetic studies to accurately quantify drug levels and their metabolic products.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and model system, the following provides a generalized workflow for a tracer experiment using a labeled purine precursor, exemplified by a study using a related labeled purine, [¹³C₅,¹⁵N₄]-hypoxanthine, to trace the purine salvage pathway. This protocol can be adapted for use with this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., small cell lung carcinoma cells) in appropriate culture dishes and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare fresh culture medium and supplement it with the stable isotope tracer. For example, add [¹³C₅,¹⁵N₄]-hypoxanthine to the medium. The final concentration of the tracer will need to be optimized for the specific cell line and experiment.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Culture the cells in the labeling medium for a defined period (e.g., 2 and 6 hours) to allow for the uptake and metabolism of the tracer.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells.

  • Cell Lysis: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 9,100 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the extracted metabolites, for analysis.

LC-MS/MS Analysis for Adenine Quantification

The following is a synthesized protocol for the quantification of adenine using a triple quadrupole mass spectrometer, where ¹³C₅-adenine can be used as an internal standard.

ParameterSetting
Chromatography
HPLC SystemStandard HPLC system
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5.0 µm)
Mobile Phase A25 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
ElutionIsocratic at 10% Solvent B
Flow Rate0.2 mL/min
Column Temperature35 °C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., API 3000)
Ionization ModeNegative Ion Electrospray (ESI-)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Adenine)267.8 -> 136.2
MRM Transition (¹³C₅-adenine)272.8 -> 136.2

Data Presentation

The primary data obtained from a tracer experiment with this compound is the isotopic enrichment in downstream metabolites. This data can be presented in tables to show the percentage of the metabolite pool that has incorporated the ¹³C label over time.

Table 1: Hypothetical Isotopic Enrichment of Adenine Nucleotides after Labeling with this compound

MetaboliteTime Point 1 (e.g., 2 hours)Time Point 2 (e.g., 6 hours)
ATP (M+5) 15%45%
ADP (M+5) 12%40%
AMP (M+5) 10%35%
dATP (M+5) in DNA 5%20%

M+5 indicates the isotopologue of the metabolite containing five ¹³C atoms from the this compound tracer.

Visualization of Metabolic Pathways

Graphviz diagrams can be used to visualize the flow of the ¹³C label from this compound through the purine salvage pathway and into key downstream biomolecules.

Adenine_Metabolism Adenine_13C5_ext This compound (Extracellular) Adenine_13C5_int This compound (Intracellular) Adenine_13C5_ext->Adenine_13C5_int AMP_13C5 AMP-13C5 Adenine_13C5_int->AMP_13C5 APRT ADP_13C5 ADP-13C5 AMP_13C5->ADP_13C5 ATP_13C5 ATP-13C5 ADP_13C5->ATP_13C5 dATP_13C5 dATP-13C5 ADP_13C5->dATP_13C5 Ribonucleotide Reductase RNA RNA ATP_13C5->RNA RNA Polymerase DNA DNA dATP_13C5->DNA DNA Polymerase

Caption: Incorporation of this compound into nucleotides and nucleic acids.

The diagram above illustrates the purine salvage pathway where this compound is taken up by the cell and converted to AMP-13C5 by the enzyme adenine phosphoribosyltransferase (APRT). The labeled AMP is then phosphorylated to form ADP-13C5 and subsequently ATP-13C5, the energy currency of the cell. Labeled ADP can also be reduced to dATP-13C5, a building block for DNA. Finally, the labeled ATP and dATP are incorporated into RNA and DNA, respectively.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Labeling with This compound cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lc_ms 5. LC-MS/MS Analysis extraction->lc_ms data_processing 6. Data Processing lc_ms->data_processing flux_analysis 7. Metabolic Flux Analysis data_processing->flux_analysis

Caption: General experimental workflow for this compound tracer studies.

This workflow diagram outlines the key steps in a typical metabolic tracing experiment using this compound. It begins with cell culture, followed by the introduction of the labeled tracer. After a defined incubation period, metabolism is rapidly halted, and metabolites are extracted. The extracted samples are then analyzed by LC-MS/MS to measure the isotopic enrichment, and the resulting data is processed to perform metabolic flux analysis.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the intricate network of metabolic pathways. Its ability to act as a tracer provides a dynamic and quantitative view of purine metabolism, nucleic acid synthesis, and energy homeostasis. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the successful application of this compound in metabolic research, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutic strategies.

Adenine-13C5 chemical properties for scientific researchers.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Adenine-13C5 for Scientific Researchers

Introduction

This compound is a stable isotope-labeled version of adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and essential cofactors (NAD, FAD).[1] In this isotopologue, all five carbon atoms in the adenine molecule have been replaced with the heavy isotope, carbon-13. This substitution makes it an invaluable tool for researchers in various fields, including biochemistry, drug development, and metabolic studies. The key advantage of using this compound is its utility as a tracer in biological systems.[1] Because it is chemically identical to its unlabeled counterpart, it participates in the same biochemical reactions. However, its increased mass allows it to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways involving this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including preparing solutions of known concentrations and for analytical instrumentation setup.

General and Computational Properties
PropertyValueSource
Molecular Formula ¹³C₅H₅N₅PubChem[2]
Molecular Weight 140.09 g/mol PubChem[2]
Exact Mass 140.07126936 DaPubChem
Monoisotopic Mass 140.07126936 DaPubChem
Topological Polar Surface Area 80.5 ŲPubChem
XLogP3 -0.1PubChem
Synonyms 6-Aminopurine-13C5, Vitamin B4-13C5MedchemExpress

Experimental Protocols and Applications

This compound is primarily used as a tracer to investigate metabolic pathways and as an internal standard for the quantification of adenine and its derivatives in complex biological samples.

Metabolic Labeling and Flux Analysis

Metabolic labeling with this compound allows researchers to trace the incorporation of adenine into nucleotides and nucleic acids, providing insights into the dynamics of purine metabolism.

Objective: To quantify the rate of de novo synthesis versus the salvage pathway for purine nucleotide production in cultured cells.

Detailed Methodology:

  • Cell Culture: Grow the cell line of interest (e.g., HepG2) in a standard growth medium to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a fresh growth medium supplemented with a known concentration of this compound. The final concentration will depend on the cell type and experimental goals but often ranges from 10 to 100 µM.

  • Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the this compound labeling medium.

  • Incubation: Culture the cells in the labeling medium for a specific period. For steady-state analysis, this could be 24-48 hours. For kinetic flux analysis, a time-course experiment with multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) is performed.

  • Metabolite Extraction:

    • After incubation, place the culture dish on ice and quickly remove the labeling medium.

    • Wash the cells twice with ice-old PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

  • Sample Analysis (LC-MS/MS):

    • Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples using an LC-MS/MS system to separate and quantify the unlabeled (M+0) and labeled (M+5) isotopologues of adenine, adenosine, AMP, ADP, and ATP.

  • Data Analysis: Calculate the fractional enrichment of the 13C label in the adenine-containing metabolites. This data can be used to model the metabolic fluxes through the purine synthesis pathways.

Use as an Internal Standard

For accurate quantification of adenine in biological samples, this compound can be used as an internal standard to correct for sample loss during preparation and for variations in instrument response.

Objective: To accurately measure the concentration of endogenous adenine in a plasma sample.

Detailed Methodology:

  • Sample Preparation: Take a known volume of the plasma sample (e.g., 100 µL).

  • Spiking Internal Standard: Add a precise amount of this compound solution of a known concentration to the plasma sample.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

  • Analysis (LC-MS/MS):

    • Inject the sample into an LC-MS/MS system.

    • Monitor the specific mass transitions for both unlabeled adenine (endogenous) and this compound (internal standard).

  • Quantification: Calculate the ratio of the peak area of the endogenous adenine to the peak area of the this compound internal standard. Use a calibration curve, prepared with known concentrations of unlabeled adenine and a fixed concentration of the internal standard, to determine the exact concentration of adenine in the original sample.

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic pathways where this compound is utilized and a general workflow for its application in tracer studies.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Interpretation A 1. Culture Cells to Desired Confluency B 2. Prepare Labeling Medium with this compound A->B C 3. Replace Standard Medium with Labeling Medium B->C D 4. Incubate for Defined Time Period C->D E 5. Harvest Cells and Extract Metabolites D->E F 6. Analyze Samples by LC-MS/MS E->F G 7. Quantify Labeled (M+5) and Unlabeled (M+0) Metabolites F->G H 8. Calculate Fractional Enrichment G->H I 9. Perform Metabolic Flux Analysis H->I

Caption: Workflow for a metabolic labeling experiment using this compound.

Purine Metabolism Pathways

Cells synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. This compound is directly utilized in the salvage pathway.

De Novo Synthesis: This pathway builds the purine ring from simpler precursors like amino acids, CO2, and formate.

de_novo_pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP (Inosine Monophosphate) PRPP->IMP 10 Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Precursors Glycine, Aspartate, Glutamine, CO2, Formate Precursors->IMP

Caption: Overview of the de novo purine synthesis pathway.

Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides obtained from the diet or from nucleic acid breakdown. This compound directly enters this pathway to form labeled AMP.

salvage_pathway cluster_input Labeled Precursor Adenine_13C5 This compound AMP_13C5 AMP-13C5 Adenine_13C5->AMP_13C5 APRT PRPP PRPP PRPP->AMP_13C5 IMP IMP PRPP->IMP GMP GMP PRPP->GMP ADP_13C5 ADP-13C5 AMP_13C5->ADP_13C5 Adenylate Kinase Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT1 Guanine Guanine Guanine->GMP HPRT1 ATP_13C5 ATP-13C5 ADP_13C5->ATP_13C5 Phosphorylation

Caption: Purine salvage pathway showing the incorporation of this compound.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Adenine-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Adenine-¹³C₅ in stable isotope labeling experiments. This powerful technique allows for the precise tracing of adenine metabolism, enabling researchers to elucidate the dynamics of purine nucleotide synthesis and utilization in various biological systems. By replacing the naturally occurring ¹²C atoms with the heavier, non-radioactive ¹³C isotope, scientists can track the incorporation of adenine into downstream metabolites, providing invaluable insights into cellular physiology and disease.

Core Principles of Adenine-¹³C₅ Labeling

Stable isotope labeling with Adenine-¹³C₅ is a robust method for investigating the purine salvage pathway. In this pathway, cells recycle pre-existing nucleobases, such as adenine, to synthesize nucleotides. This is in contrast to the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and bicarbonate. By introducing Adenine-¹³C₅ into a biological system, researchers can specifically trace the flux through the salvage pathway and quantify its contribution to the total nucleotide pool.

The five ¹³C atoms in the adenine molecule act as a tracer that can be detected by mass spectrometry (MS). As the labeled adenine is incorporated into adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), the mass of these molecules increases by five atomic mass units (M+5). By measuring the ratio of labeled to unlabeled metabolites, it is possible to determine the rate of adenine salvage and the turnover of the adenine nucleotide pool.

Applications in Research and Drug Development

The use of Adenine-¹³C₅ as a metabolic tracer has significant applications across various fields of biomedical research:

  • Cancer Metabolism: Tumors often exhibit altered metabolic pathways to support their rapid proliferation. Isotope tracing studies have revealed that both de novo and salvage pathways are crucial for maintaining purine nucleotide pools in tumors.[1][2][3] Targeting the purine salvage pathway is being explored as a potential anti-cancer strategy.[3]

  • Neurobiology: The brain has a high demand for energy and relies on efficient purine metabolism. Stable isotope analysis has shown that the purine salvage pathway is more effective for ATP synthesis in human brain cells than de novo synthesis.[4]

  • Drug Discovery: Understanding the metabolic fate of drug candidates is a critical aspect of pharmaceutical development. Stable isotope labeling can be employed to trace the metabolism of adenine-containing drugs and to assess their impact on purine metabolism.

  • Inborn Errors of Metabolism: Isotope tracing techniques can be used to diagnose and study inherited disorders of purine metabolism, providing insights into the underlying biochemical defects.

Quantitative Data from Isotope Tracing Studies

The primary output of a stable isotope labeling experiment is the measurement of isotopic enrichment in downstream metabolites. This data is typically presented as the fractional abundance of different isotopologues (molecules that differ only in their isotopic composition). The following table provides representative data from an in vivo study using ¹⁵N-labeled adenine, which demonstrates the type of quantitative information that can be obtained. A similar pattern of enrichment in AMP, ADP, and ATP would be expected when using Adenine-¹³C₅.

TissueLabeled PrecursorFractional Abundance of Labeled AMP (%)Fractional Abundance of Labeled ADP (%)Fractional Abundance of Labeled ATP (%)
Liver¹⁵N-Adenine~25~20~15
Spleen¹⁵N-Adenine~15~10~8
Kidney¹⁵N-Adenine~10~8~5
Lung¹⁵N-Adenine~8~5~3
Heart¹⁵N-Adenine~5~3~2
Brain¹⁵N-Adenine~2~1<1

This table is an illustrative representation based on data from a study using ¹⁵N-adenine and is intended to demonstrate the nature of the quantitative data obtained. Actual values will vary depending on the experimental conditions.

Experimental Protocols

In Vitro Cell Culture Labeling with Adenine-¹³C₅

This protocol provides a general framework for a stable isotope labeling experiment using Adenine-¹³C₅ in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • Prepare the labeling medium by supplementing the base medium with Adenine-¹³C₅. The final concentration of Adenine-¹³C₅ will need to be optimized for the specific cell line and experimental goals but typically ranges from 10 to 100 µM.
  • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
  • Add the Adenine-¹³C₅ labeling medium to the cells and incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of adenine incorporation.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.
  • Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet the protein and cellular debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as 50% methanol.

LC-MS/MS Analysis of ¹³C₅-Labeled Adenine Nucleotides

This protocol outlines the key steps for the analysis of ¹³C₅-labeled adenine nucleotides by LC-MS/MS.

1. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of adenine nucleotides.
  • Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as tributylamine, and an acid, such as acetic acid.
  • Mobile Phase B: Methanol or acetonitrile.
  • Gradient: A gradient from low to high organic mobile phase is used to elute the nucleotides.

2. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of adenine nucleotides.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for the sensitive and specific detection of the target analytes.
  • MRM Transitions:
  • Unlabeled Adenine Nucleotides:
  • AMP: m/z 348 → 136
  • ADP: m/z 428 → 136
  • ATP: m/z 508 → 136
  • ¹³C₅-Labeled Adenine Nucleotides:
  • AMP (M+5): m/z 353 → 141
  • ADP (M+5): m/z 433 → 141
  • ATP (M+5): m/z 513 → 141

3. Data Analysis:

  • Integrate the peak areas for each MRM transition.
  • Calculate the fractional enrichment of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

Visualizing Metabolic Pathways and Workflows

Purine Metabolism Signaling Pathways

The following diagrams illustrate the de novo and salvage pathways of purine synthesis.

purine_synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Nucleotides R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP PRPP->IMP 10 steps (Glycine, Aspartate, Glutamine, CO2, Formate) AMP_denovo AMP IMP->AMP_denovo Adenylosuccinate Synthetase & Lyase GMP_denovo GMP IMP->GMP_denovo IMP Dehydrogenase & GMP Synthetase AMP AMP Pool AMP_denovo->AMP GMP_salvage GMP Adenine Adenine-¹³C₅ AMP_salvage AMP (M+5) Adenine->AMP_salvage APRT Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HPRT1 Guanine Guanine Guanine->GMP_salvage HPRT1 AMP_salvage->AMP ADP ADP AMP->ADP Adenylate Kinase ATP ATP ADP->ATP Oxidative Phosphorylation

Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.

Experimental Workflow for Adenine-¹³C₅ Labeling

This diagram outlines the typical workflow for a stable isotope labeling experiment.

experimental_workflow start Start: Cell Culture labeling Isotope Labeling with Adenine-¹³C₅ start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation end End: Metabolic Flux Insights interpretation->end

Caption: A Typical Experimental Workflow for Stable Isotope Labeling.

References

Adenine-13C5: A Technical Guide to its Applications in Basic Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Adenine-13C5, a stable isotope-labeled analogue of adenine, in fundamental scientific research. This powerful tool enables precise tracing of adenine metabolism, offering critical insights into cellular physiology, disease mechanisms, and the development of novel therapeutics.

Introduction to this compound and Stable Isotope Tracing

This compound is a form of adenine where all five carbon atoms have been replaced with the heavy isotope, carbon-13. As a non-radioactive, stable isotope, it is a safe and effective tracer for studying the metabolic fate of adenine in various biological systems.[1][2] The primary application of this compound lies in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.[3][4] By introducing this compound to cells or organisms, researchers can track its incorporation into a multitude of downstream metabolites, including adenine nucleotides (AMP, ADP, ATP), nucleic acids (DNA and RNA), and other essential molecules. This allows for a detailed mapping of the activity of key metabolic pathways, particularly the purine salvage pathway.

Core Applications in Scientific Research

The ability to trace adenine metabolism has profound implications for several areas of research:

  • Cancer Biology: Cancer cells exhibit altered metabolism to fuel their rapid proliferation. Many tumors are highly reliant on both the de novo synthesis and the salvage pathways for purine nucleotides, which are essential for DNA replication and energy production.[1] this compound is instrumental in dissecting the relative contributions of these pathways in cancer cells, identifying metabolic vulnerabilities that can be targeted for therapeutic intervention. Studies have shown that some cancer cells are particularly dependent on the purine salvage pathway, making it a promising target for novel anti-cancer drugs.

  • Drug Development: Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. This compound can be used to assess the on-target and off-target effects of drugs that modulate nucleotide metabolism. By tracing the flow of labeled adenine, researchers can determine if a compound effectively inhibits a specific enzyme in the purine salvage pathway or if it has unintended consequences on other metabolic processes. This information is vital for optimizing drug efficacy and minimizing toxicity.

  • Inborn Errors of Metabolism: Several genetic disorders are caused by deficiencies in enzymes involved in purine metabolism. This compound can be used in cellular or animal models of these diseases to investigate the metabolic consequences of the genetic defect and to test the efficacy of potential therapies.

Experimental Protocols

The following sections outline a general methodology for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Cell Culture and Isotope Labeling

This protocol is adapted from a study investigating purine metabolism in kidney cancer cells.

  • Cell Seeding: Plate cells (e.g., human kidney cancer cell lines) in 6-well plates at a density that allows for logarithmic growth during the labeling period.

  • Labeling Medium Preparation: Prepare the experimental medium by supplementing standard cell culture medium (e.g., DMEM) with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 1% penicillin-streptomycin. Add this compound to the desired final concentration (e.g., 50 µM).

  • Labeling: When cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for the uptake and metabolism of the labeled adenine. Time-course experiments can be performed to study the kinetics of label incorporation.

Metabolite Extraction
  • Washing: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold saline or a suitable buffer like ammonium-acetate, pH 7.4.

  • Quenching and Extraction: Immediately add a cold extraction solvent, such as 80% methanol, to the cells to quench metabolic activity and extract the metabolites. It is recommended to perform this step on ice or a dry ice/ethanol bath to minimize metabolic changes.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract, for example, under a stream of nitrogen gas. The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis for Isotopic Enrichment
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases will depend on the specific metabolites of interest.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS). The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (i.e., molecules of the same compound that differ in their isotopic composition).

  • Data Analysis: The raw data from the LC-MS/MS analysis is processed to determine the fractional enrichment of 13C in the adenine-containing metabolites. This involves correcting for the natural abundance of 13C and calculating the percentage of the metabolite pool that contains one or more 13C atoms from the this compound tracer.

Data Presentation

The quantitative data from an this compound tracing experiment is typically presented as the fractional isotopic enrichment of key metabolites. The table below provides a representative example of how such data might be structured. The values are hypothetical and for illustrative purposes.

MetaboliteIsotopologueFractional Enrichment (%)
Adenosine Monophosphate (AMP)M+535.2
Adenosine Diphosphate (ADP)M+530.8
Adenosine Triphosphate (ATP)M+525.1
Deoxyadenosine Triphosphate (dATP)M+515.6

M+5 indicates the isotopologue of the metabolite containing five 13C atoms from the this compound tracer.

Visualization of Pathways and Workflows

Adenine Salvage Pathway

The following diagram illustrates the key steps in the adenine salvage pathway, where this compound is incorporated into the cellular nucleotide pool.

Adenine_Salvage_Pathway This compound This compound AMP-13C5 AMP-13C5 This compound->AMP-13C5 APRT PRPP PRPP PRPP->AMP-13C5 ADP-13C5 ADP-13C5 AMP-13C5->ADP-13C5 AK ATP-13C5 ATP-13C5 ADP-13C5->ATP-13C5 NDPK dATP-13C5 dATP-13C5 ADP-13C5->dATP-13C5 RNR RNA-13C5 RNA-13C5 ATP-13C5->RNA-13C5 DNA-13C5 DNA-13C5 dATP-13C5->DNA-13C5 Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Sample Processing and Analysis Seed Cells Seed Cells Add this compound Medium Add this compound Medium Seed Cells->Add this compound Medium Incubate Incubate Add this compound Medium->Incubate Wash Cells Wash Cells Incubate->Wash Cells Metabolite Extraction Metabolite Extraction Wash Cells->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Adenine-13C5: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Adenine-13C5, a critical stable isotope-labeled compound utilized in various research and development applications. This document outlines the methodologies for assessing its quality and provides essential data for its effective implementation in experimental workflows.

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following tables summarize typical specifications and stability data for commercially available this compound.

Table 1: Isotopic and Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Isotopic Enrichment≥ 98%Mass Spectrometry (MS)
Chemical Purity> 95%High-Performance Liquid Chromatography (HPLC)
Molecular Formula¹³C₅H₅N₅-
Molecular Weight140.07 g/mol -

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationNotes
Storage Temperature+4°CProtect from light.
Shipping TemperatureRoom Temperature-
Long-term StorageRefrigerated (+2°C to +8°C)Ensure container is tightly sealed.
Physical FormNeat (Solid)-

Experimental Protocols

Accurate determination of isotopic purity and stability is paramount. The following sections detail the standard experimental protocols for these assessments.

Determination of Isotopic Purity by Mass Spectrometry

Isotope dilution mass spectrometry is a gold standard for determining the isotopic enrichment of labeled compounds.[1] High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[2][3]

Methodology:

  • Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent to create a stock solution of a specific concentration.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass to ensure high mass accuracy.

  • Direct Infusion or LC-MS Analysis: The sample solution is introduced into the mass spectrometer. For complex matrices, coupling with liquid chromatography (LC) is recommended to separate the analyte from potential interferences.[4]

  • Mass Spectrum Acquisition: The mass spectrum is acquired, showing the distribution of isotopologues.

  • Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the labeled this compound (m/z = 141.07) to any unlabeled Adenine (m/z = 136.06). Corrections for the natural abundance of isotopes in the unlabeled standard are applied for precise quantification.[3]

G Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve this compound in a suitable solvent analysis1 Instrument Calibration prep1->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Mass Spectrum Acquisition analysis2->analysis3 data1 Calculate Peak Intensity Ratios analysis3->data1 data2 Correct for Natural Isotope Abundance data1->data2 data3 Determine Isotopic Enrichment data2->data3

Isotopic Purity Determination Workflow
Stability Indicating Method using HPLC

A stability-indicating analytical method is crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Methodology:

  • Forced Degradation Studies: this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress to generate potential degradation products.

  • Method Development: A reverse-phase HPLC method is developed to achieve chromatographic separation between the intact this compound and its degradation products. The mobile phase composition, column type, and gradient are optimized.

  • Method Validation: The developed method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Stability Testing: The validated method is used to analyze samples of this compound stored under various conditions (e.g., different temperatures and humidity levels) over a defined period. The concentration of this compound is monitored to determine its stability.

G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_method Method Development & Validation cluster_stability Long-Term Stability Study stress1 Expose this compound to stress conditions (acid, base, heat, light) method1 Develop separation method (e.g., HPLC) stress1->method1 method2 Validate method for specificity, linearity, accuracy, etc. method1->method2 stability1 Store samples at defined conditions method2->stability1 stability2 Analyze samples at specified time points stability1->stability2 stability3 Monitor for degradation products and loss of purity stability2->stability3

Stability Assessment Workflow

Signaling Pathways and Applications

Adenine is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in cellular metabolism as a part of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). This compound serves as a tracer to investigate various metabolic and signaling pathways.

Applications:

  • Metabolic Flux Analysis: Tracing the incorporation of the 13C label into downstream metabolites to elucidate metabolic pathways and their kinetics.

  • Nucleic Acid Synthesis and Turnover: Monitoring the synthesis and degradation rates of DNA and RNA in various biological systems.

  • Pharmacokinetic Studies: Used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and drug metabolism studies.

G Role of Adenine in Key Metabolic Pathways adenine This compound amp AMP adenine->amp nad NAD+ adenine->nad fad FAD adenine->fad adp ADP amp->adp dna_rna DNA/RNA Synthesis amp->dna_rna atp ATP adp->atp cellular_respiration Cellular Respiration atp->cellular_respiration nad->cellular_respiration fad->cellular_respiration

Simplified Metabolic Pathways Involving Adenine

Conclusion

The utility of this compound in research and drug development is critically dependent on its isotopic purity and stability. The methodologies outlined in this guide provide a framework for the accurate assessment of these parameters. By adhering to these protocols, researchers can ensure the integrity of their experiments and the reliability of their data.

References

A Technical Guide to Metabolic Studies Using Adenine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Adenine-13C5 for stable isotope tracing studies in metabolic research. Adenine, as a fundamental component of nucleotides and cofactors, plays a central role in cellular bioenergetics, signaling, and proliferation.[1] By using Adenine labeled with five carbon-13 isotopes (this compound), researchers can meticulously track its metabolic fate, elucidating the dynamics of purine metabolism and related pathways. This guide outlines the core principles, detailed experimental protocols, data interpretation, and visualization techniques essential for leveraging this compound in your research.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify fluxes within a biological system.[2][3][4] The technique involves introducing a substrate labeled with a heavy, non-radioactive isotope, such as 13C, into a cell culture or in vivo model.[2] The labeled atoms are then incorporated into downstream metabolites. By using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distributions (MIDs) of these metabolites can be determined, revealing the extent of label incorporation and providing insights into pathway activity.

This compound serves as an excellent tracer for studying the purine salvage pathway. Most mammalian cells preferentially utilize salvage pathways for nucleotide synthesis over the more energy-intensive de novo synthesis. In the salvage pathway, free adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT). From AMP, the labeled carbon backbone can be traced into adenosine diphosphate (ADP), adenosine triphosphate (ATP), and other essential molecules. This allows for the precise measurement of nucleotide pool dynamics, which are often dysregulated in diseases such as cancer.

Experimental Protocols

A successful this compound tracing experiment requires careful planning and execution. The following protocols provide a detailed methodology for an in vitro study using cultured mammalian cells.

Cell Culture and Labeling

This protocol outlines the steps for culturing cells and introducing the this compound tracer.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 6-well or 10-cm cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard medium supplemented with 10% FBS.

  • Media Preparation: On the day of the experiment, prepare the labeling medium. Use a base medium that is otherwise complete but lacks unlabeled adenine. Supplement this medium with 10% dFBS to minimize the presence of unlabeled adenine and other small molecules that could dilute the tracer.

  • Tracer Addition: Add this compound to the labeling medium to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

  • Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the prepared labeling medium containing this compound.

  • Incubation: Incubate the cells for a predetermined time course. To capture the dynamics of adenine incorporation, multiple time points are recommended (e.g., 0, 1, 4, 8, 24 hours). A time course allows for the determination of the point at which isotopic steady-state is reached.

Metabolite Extraction

This protocol details the quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Cold (-80°C) 80% methanol (v/v in water)

  • Cell scraper

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: At each time point, rapidly aspirate the labeling medium. Place the culture plate on dry ice and immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate). This step instantly quenches all enzymatic activity.

  • Cell Lysis and Scraping: Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis. Then, scrape the cells from the plate surface using a pre-chilled cell scraper.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

  • Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator. The dried samples can be stored at -80°C until LC-MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of adenine nucleotides using liquid chromatography-tandem mass spectrometry.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A C18 reverse-phase HPLC column

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of a suitable solvent (e.g., 50 µL of 50:50 methanol:water).

  • Chromatographic Separation: Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC system. Separate the adenine nucleotides using a C18 column with a gradient elution profile. A typical gradient might start with a low percentage of Mobile Phase B, which is then increased over time to elute the more hydrophobic compounds.

  • Mass Spectrometry Detection: Analyze the eluting compounds using a mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for targeted quantification of the different isotopologues of AMP, ADP, and ATP. The precursor-to-product ion transitions for each isotopologue should be optimized.

  • Data Acquisition: Acquire data for the mass isotopologues of each adenine nucleotide. For this compound, you would expect to see a mass shift of +5 for fully labeled molecules (M+5).

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for the metabolites of interest. This data should be corrected for the natural abundance of 13C. The following tables present hypothetical but representative data from an this compound tracing experiment in a cancer cell line.

Table 1: Mass Isotopologue Distribution of Adenosine Monophosphate (AMP)

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
094.94.10.80.10.00.0
165.24.00.80.10.029.9
430.13.80.70.10.165.2
815.53.50.60.10.180.2
245.32.90.50.10.191.1

Table 2: Mass Isotopologue Distribution of Adenosine Diphosphate (ADP)

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
094.84.20.80.10.00.0
178.34.10.80.10.016.7
445.63.90.70.10.149.6
825.13.70.60.10.170.4
248.93.10.50.10.187.3

Table 3: Mass Isotopologue Distribution of Adenosine Triphosphate (ATP)

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
094.74.30.80.10.00.0
185.44.20.80.10.09.5
458.24.00.70.10.136.9
836.83.80.60.10.158.6
2412.13.20.50.10.184.0

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding and communicating the experimental design and results. The following diagrams were created using the DOT language for Graphviz.

Adenine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine-13C5_ext This compound Adenine-13C5_int This compound Adenine-13C5_ext->Adenine-13C5_int Transport AMP_13C5 AMP-13C5 Adenine-13C5_int->AMP_13C5 APRT + PRPP ADP_13C5 ADP-13C5 AMP_13C5->ADP_13C5 AK ATP_13C5 ATP-13C5 ADP_13C5->ATP_13C5 OxPhos Glycolysis ATP_13C5->ADP_13C5 ATPases RNA_13C5 RNA-13C5 ATP_13C5->RNA_13C5 RNA Polymerase Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A Seed Cells in Standard Medium B Wash with PBS A->B C Add Labeling Medium with this compound B->C D Incubate for Time Course C->D E Quench Metabolism with Cold Methanol D->E F Scrape and Collect Lysate E->F G Centrifuge to Pellet Debris F->G H Collect Supernatant G->H I Dry Metabolite Extract H->I J Reconstitute Sample I->J K LC-MS/MS Analysis J->K L Determine Mass Isotopologue Distributions K->L M Metabolic Flux Analysis L->M Logical_Relationship Tracer This compound Pathway Purine Salvage Tracer->Pathway Enzyme APRT Enzyme->Pathway Product AMP-13C5 Pathway->Product Downstream ATP-13C5 Product->Downstream Measurement Mass Isotopologue Distribution (MID) Downstream->Measurement Output Metabolic Flux Measurement->Output

References

The Pivotal Role of Adenine-¹³C₅ in Elucidating Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular respiration is a complex network of metabolic pathways fundamental to life, responsible for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. Understanding the intricate dynamics of these pathways is paramount in basic research and for the development of novel therapeutics targeting metabolic dysregulation in diseases such as cancer and neurodegenerative disorders. Stable isotope tracing has emerged as a powerful technique to dissect metabolic fluxes in real-time.[1][2][3] This technical guide focuses on the application of Adenine-¹³C₅ as a sophisticated tracer to investigate key aspects of cellular respiration, including purine metabolism, ATP synthesis and turnover, and the interplay between different metabolic pathways.

Adenine, a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids, is central to cellular bioenergetics.[1][4] By introducing Adenine labeled with five Carbon-13 isotopes (Adenine-¹³C₅), researchers can meticulously track the fate of the adenine moiety through various metabolic transformations. This allows for the precise quantification of metabolic fluxes and provides a detailed snapshot of the cell's energetic state.

Core Principles of Adenine-¹³C₅ Tracing

The underlying principle of using Adenine-¹³C₅ as a tracer lies in its incorporation into the cellular adenine nucleotide pool. Once introduced into a biological system, Adenine-¹³C₅ is salvaged and converted into ¹³C₅-labeled adenosine monophosphate (AMP), which is subsequently phosphorylated to form ¹³C₅-labeled adenosine diphosphate (ADP) and ¹³C₅-labeled ATP. These labeled nucleotides then participate in a myriad of cellular processes, allowing for the tracing of the adenine backbone.

The mass shift of +5 atomic mass units (amu) in adenine-containing metabolites, conferred by the five ¹³C atoms, is readily detectable by mass spectrometry (MS). This enables the differentiation between pre-existing (unlabeled) and newly synthesized or salvaged adenine-containing molecules. By analyzing the isotopic enrichment and distribution in downstream metabolites, researchers can gain invaluable insights into the kinetics of purine salvage, nucleotide synthesis, and energy metabolism.

Key Applications in Cellular Respiration Studies

The use of Adenine-¹³C₅ as a tracer can illuminate several critical aspects of cellular respiration:

  • Purine Salvage Pathway Activity: Directly measures the rate of adenine salvage and its contribution to the total adenine nucleotide pool. This is crucial for understanding how cells recycle purines, a process often dysregulated in cancer.

  • ATP Synthesis and Turnover: Allows for the quantification of the rate of ATP synthesis from ADP, providing a direct measure of cellular energy production. The rate of decline in the enrichment of the ¹³C₅-ATP pool over time can be used to calculate ATP turnover rates.

  • Mitochondrial vs. Cytosolic ATP Pools: With appropriate subcellular fractionation, it is possible to distinguish the labeling kinetics of mitochondrial and cytosolic ATP pools, offering insights into compartment-specific energy metabolism.

  • Interconnections with Other Metabolic Pathways: The adenine ring is synthesized de novo from precursors derived from glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. While Adenine-¹³C₅ primarily traces the salvage pathway, its incorporation can be compared with data from other tracers like ¹³C-glucose or ¹³C-glutamine to understand the relative contributions of de novo synthesis versus salvage.

Experimental Workflow and Methodologies

A typical Adenine-¹³C₅ tracing experiment involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling tracer_prep Adenine-¹³C₅ Preparation tracer_prep->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis purine_salvage cluster_salvage Purine Salvage Pathway Adenine_13C5 Adenine-¹³C₅ (extracellular) Adenine_13C5_in Adenine-¹³C₅ (intracellular) Adenine_13C5->Adenine_13C5_in APRT APRT Adenine_13C5_in->APRT AMP_13C5 AMP-¹³C₅ AK Adenylate Kinase AMP_13C5->AK ADP_13C5 ADP-¹³C₅ NDPK NDPK / ATP Synthase ADP_13C5->NDPK ATP_13C5 ATP-¹³C₅ APRT->AMP_13C5 AK->ADP_13C5 NDPK->ATP_13C5

References

Exploring DNA/RNA Synthesis with Adenine-¹³C₅ Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Adenine-¹³C₅ stable isotope labeling to explore DNA and RNA synthesis. This powerful technique offers a robust method for tracing the incorporation of adenine into nucleic acids, providing valuable insights into nucleotide metabolism, cell proliferation, and the effects of therapeutic agents. This document details the underlying metabolic pathways, key regulatory signaling networks, experimental protocols, and data analysis considerations.

Introduction to Adenine-¹³C₅ Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] Adenine-¹³C₅ is a non-radioactive, stable isotope-labeled version of adenine where all five carbon atoms are replaced with the heavy isotope, carbon-13. When introduced to cells, Adenine-¹³C₅ is taken up and incorporated into the adenine nucleotide pool through the purine salvage pathway. These labeled nucleotides are then used as building blocks for the synthesis of both DNA and RNA. By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can distinguish newly synthesized nucleic acids from pre-existing ones and quantify their rates of synthesis.[3][4]

Data Presentation: Quantifying Nucleic Acid Synthesis

The primary output of an Adenine-¹³C₅ labeling experiment is the mass isotopomer distribution (MID) of adenosine (from RNA) and deoxyadenosine (from DNA). The MID reveals the proportion of molecules that are unlabeled (M+0), fully labeled with five ¹³C atoms (M+5), or contain a different number of ¹³C atoms due to natural abundance.

Table 1: Representative Mass Isotopomer Distribution of Adenosine in RNA after 24-hour Labeling with Adenine-¹³C₅

Mass IsotopomerRelative Abundance (%)
M+0 (Unlabeled)45.2
M+15.0
M+20.6
M+30.1
M+4<0.1
M+5 (¹³C₅-labeled) 49.1

Table 2: Representative Mass Isotopomer Distribution of Deoxyadenosine in DNA after 24-hour Labeling with Adenine-¹³C₅

Mass IsotopomerRelative Abundance (%)
M+0 (Unlabeled)62.8
M+16.9
M+20.8
M+30.1
M+4<0.1
M+5 (¹³C₅-labeled) 29.4

Note: The relative abundances are representative and will vary depending on cell type, proliferation rate, and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for performing an Adenine-¹³C₅ labeling experiment to quantify DNA and RNA synthesis.

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a cancer cell line of interest) in appropriate growth medium and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare growth medium containing a known concentration of Adenine-¹³C₅. The final concentration will need to be optimized for the specific cell line and experimental goals but can range from 10 µM to 100 µM.

  • Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the Adenine-¹³C₅ labeling medium.

  • Incubation: Culture the cells in the labeling medium for a defined period. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the kinetics of incorporation.

  • Cell Harvesting: After the desired labeling time, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

Nucleic Acid Extraction and Hydrolysis
  • DNA and RNA Co-extraction: Extract total nucleic acids from the cell pellet using a commercial kit or a standard phenol-chloroform extraction protocol.

  • Nucleic Acid Quantification: Quantify the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.

  • Enzymatic Hydrolysis to Nucleosides:

    • To a solution of the extracted nucleic acids, add a mixture of nucleases and phosphatases to digest the DNA and RNA into their constituent nucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine, adenosine, guanosine, cytidine, and uridine).

    • A common enzyme cocktail includes Nuclease P1, followed by alkaline phosphatase.

    • Incubate the reaction at 37°C for a sufficient time to ensure complete digestion (typically 2-4 hours).

  • Sample Cleanup: After hydrolysis, the sample may need to be deproteinized, for example, by filtration through a 10 kDa molecular weight cutoff filter, to remove the enzymes prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Separate the nucleosides using a reverse-phase liquid chromatography (LC) system. A C18 column is commonly used.

    • The mobile phases typically consist of an aqueous solution with a small amount of a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • A gradient elution is used to achieve optimal separation of the different nucleosides.

  • Mass Spectrometry Detection:

    • The eluent from the LC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues of adenosine and deoxyadenosine. The MRM transitions are based on the fragmentation of the protonated molecule [M+H]⁺ to the corresponding purine base.

      • Adenosine (Unlabeled): m/z 268 → 136

      • Adenosine-¹³C₅: m/z 273 → 141

      • Deoxyadenosine (Unlabeled): m/z 252 → 136

      • Deoxyadenosine-¹³C₅: m/z 257 → 141

  • Data Analysis:

    • Integrate the peak areas for each MRM transition to determine the abundance of each isotopomer.

    • Calculate the fractional enrichment of the ¹³C-labeled species for both adenosine and deoxyadenosine.

Signaling Pathways and Experimental Workflows

The incorporation of adenine into nucleotides is regulated by complex signaling networks that control cell growth, proliferation, and metabolism. The following diagrams, generated using the DOT language, illustrate these relationships.

G Experimental Workflow for Adenine-¹³C₅ Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells labeling_medium Prepare Adenine-¹³C₅ Labeling Medium labeling Incubate Cells with Labeled Medium seeding->labeling harvesting Harvest Cells labeling->harvesting extraction Extract Total Nucleic Acids (DNA/RNA) harvesting->extraction hydrolysis Enzymatic Hydrolysis to Nucleosides extraction->hydrolysis cleanup Sample Cleanup hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Experimental workflow for Adenine-¹³C₅ labeling.

The incorporation of exogenous adenine into the cellular nucleotide pool is primarily mediated by the purine salvage pathway.

G Purine Salvage Pathway for Adenine Incorporation adenine_13c5 Adenine-¹³C₅ (extracellular) aprt APRT adenine_13c5->aprt prpp PRPP (5-Phosphoribosyl-1-pyrophosphate) prpp->aprt amp_13c5 AMP-¹³C₅ aprt->amp_13c5 adp_13c5 ADP-¹³C₅ amp_13c5->adp_13c5 atp_13c5 ATP-¹³C₅ adp_13c5->atp_13c5 datp_13c5 dATP-¹³C₅ adp_13c5->datp_13c5 Ribonucleotide Reductase rna RNA Synthesis atp_13c5->rna dna DNA Synthesis datp_13c5->dna

Purine salvage pathway for adenine incorporation.

Key signaling pathways, such as the PI3K/Akt/mTOR pathway, are central regulators of cell growth and metabolism, including nucleotide synthesis.

G PI3K/Akt/mTOR Signaling and Nucleotide Synthesis growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 inhibits nucleotide_synthesis Nucleotide Synthesis mtorc1->nucleotide_synthesis promotes protein_synthesis Protein Synthesis s6k1->protein_synthesis

PI3K/Akt/mTOR signaling and nucleotide synthesis.

References

The Role of Adenine-13C5 as an Internal Standard in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Adenine-13C5 as an internal standard in quantitative analysis, primarily focusing on mass spectrometry-based techniques. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, ensuring the accuracy and reliability of quantitative data in complex biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using a stable isotope-labeled internal standard operates on the principle of Isotope Dilution Mass Spectrometry (IDMS). This method is considered the gold standard for high-accuracy quantification.[1] The core concept involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation.[1]

The isotopically labeled internal standard is chemically identical to the endogenous analyte (adenine) and therefore exhibits the same behavior during sample extraction, purification, and ionization in the mass spectrometer.[2] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1][2] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

This compound as an Internal Standard

This compound is an isotopically labeled form of adenine where the five carbon atoms have been replaced with the heavy isotope, carbon-13. This mass difference allows the mass spectrometer to distinguish between the endogenous adenine and the added internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Adenine and this compound is provided in the table below.

PropertyAdenineThis compound
Molecular Formula C₅H₅N₅¹³C₅H₅N₅
Molecular Weight 135.13 g/mol 140.09 g/mol
Exact Mass 135.05449518 Da140.07126936 Da
The "Surrogate Analyte" Strategy

In the context of quantifying endogenous compounds, where a "blank" matrix devoid of the analyte is often unavailable, the "surrogate analyte" approach is employed. In this strategy, the stable isotope-labeled compound, such as this compound, serves as the surrogate for the endogenous adenine in the preparation of calibration standards. This allows for the creation of a standard curve directly in the biological matrix of interest, as the mass spectrometer can differentiate between the spiked surrogate analyte and the endogenous analyte.

Experimental Protocol: Quantification of Adenine in Plasma using LC-MS/MS with this compound Internal Standard

This section outlines a detailed experimental protocol for the quantification of adenine in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents
  • Adenine standard

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma samples (e.g., human, rat, mouse)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Preparation of Stock Solutions and Standards
  • Adenine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenine in a suitable solvent (e.g., 0.1 M HCl) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the adenine stock solution with a suitable solvent (e.g., 50:50 ACN:water) to create a calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation
  • Protein Precipitation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of adenine. These may need to be optimized for specific instrumentation.

ParameterValue
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of adenine from matrix components
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Adenine) m/z 136 -> 119
MRM Transition (this compound) m/z 141 -> 124
Collision Energy Optimized for each transition
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of adenine to this compound against the concentration of the adenine standards.

  • Quantification: Determine the concentration of adenine in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of adenine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Known Amount of this compound sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration (Adenine & this compound) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Adenine Concentration calibration_curve->quantification final_result final_result quantification->final_result Final Result

Caption: General workflow for quantitative analysis using an internal standard.

Adenine Metabolism Pathway

Understanding the metabolic context of adenine is crucial for interpreting quantitative data. The following diagram illustrates the key pathways of adenine metabolism.

adenine_metabolism ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Adenine Adenine Adenosine->Adenine Inosine Inosine Adenosine->Inosine ADA Adenine->AMP APRT Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine XDH UricAcid Uric Acid Xanthine->UricAcid XDH PRPP PRPP PRPP->AMP ADA ADA PNP PNP APRT APRT XDH XDH

Caption: Simplified diagram of the adenine metabolism pathway.

Conclusion

This compound is an invaluable tool for the accurate and precise quantification of adenine in complex biological samples. The use of stable isotope dilution mass spectrometry with this compound as an internal standard effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable data. The methodologies and principles outlined in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to implement robust quantitative analyses in their work.

References

Methodological & Application

Application Notes and Protocols for Adenine-¹³C₅ Labeling in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using Adenine-¹³C₅ is a powerful technique to investigate the dynamics of purine metabolism and its contribution to various cellular processes. As a central component of DNA, RNA, and energy-carrying molecules like adenosine triphosphate (ATP), adenine plays a critical role in cellular bioenergetics, signaling, and proliferation. By introducing Adenine-¹³C₅ into mammalian cell culture, researchers can trace the incorporation of the heavy isotope-labeled adenine into downstream metabolites, providing quantitative insights into the activity of pathways involved in nucleotide synthesis, energy metabolism, and nucleic acid turnover. These insights are invaluable for understanding disease mechanisms, particularly in cancer and metabolic disorders, and for the development of targeted therapeutics.

This document provides detailed protocols for Adenine-¹³C₅ labeling in mammalian cell culture, including cell preparation, labeling conditions, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Key Experimental Protocols

Protocol 1: Adenine-¹³C₅ Labeling in Mammalian Cell Culture

This protocol outlines the steps for labeling mammalian cells with Adenine-¹³C₅ to achieve isotopic steady state in key adenine-containing metabolites.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adenine-¹³C₅ (M.W. 140.12 g/mol )

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in new culture plates at a density that will allow for logarithmic growth throughout the labeling period. A typical seeding density is 1-5 x 10⁵ cells/mL.

  • Preparation of Labeling Medium:

    • Prepare the desired volume of complete cell culture medium.

    • Dissolve Adenine-¹³C₅ in the medium to a final concentration of 10-100 µM . The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically. A good starting point is 25 µM.

  • Labeling:

    • After allowing the cells to adhere and resume growth for 24 hours, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed Adenine-¹³C₅ labeling medium to the cells.

    • Incubate the cells for a desired period. To approach isotopic steady state for ATP, a labeling duration of at least 24 hours is recommended. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is advised to determine the optimal labeling time for the specific cell line and metabolites of interest.

  • Cell Harvesting:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites, including adenine nucleotides, from labeled mammalian cells for subsequent LC-MS analysis.

Materials:

  • Ice-cold 80% methanol (LC-MS grade)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • SpeedVac or nitrogen evaporator

Procedure:

  • Quenching and Lysis:

    • After washing with ice-cold PBS, add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Incubate on a rocking platform at 4°C for 10 minutes to quench metabolism and lyse the cells.

  • Collection of Cell Lysate:

    • Using a cell scraper, scrape the cells from the plate in the presence of the 80% methanol.

    • Transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Protein and Debris Removal:

    • Centrifuge the lysate at maximum speed (>15,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying:

    • Dry the metabolite extracts completely using a SpeedVac or a gentle stream of nitrogen.

  • Storage:

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C₅-Labeled Adenine Nucleotides

This protocol provides a general framework for the analysis of ¹³C₅-labeled adenine and its nucleotide derivatives by LC-MS/MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolite analysis

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a small volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to LC autosampler vials.

  • Liquid Chromatography:

    • Inject the samples onto the C18 column.

    • Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

  • Mass Spectrometry:

    • Analyze the eluting compounds using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • The MRM transitions for unlabeled and ¹³C₅-labeled adenine and its nucleotides are provided in the data presentation section.

Data Presentation

The following tables summarize the key quantitative parameters for Adenine-¹³C₅ labeling experiments.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueNotes
Cell Seeding Density 1-5 x 10⁵ cells/mLShould be optimized to ensure logarithmic growth during labeling.
Adenine-¹³C₅ Concentration 10-100 µMStart with 25 µM and optimize based on cell line and experimental goals.
Labeling Duration ≥ 24 hoursA time-course experiment is recommended to determine isotopic steady state.
Metabolite Extraction Solvent 80% Methanol (ice-cold)Efficient for extracting polar metabolites.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adenine (Unlabeled) 136.1119.1
Adenine-¹³C₅ 141.1124.1
AMP (Unlabeled) 348.1136.1
AMP-¹³C₅ 353.1141.1
ADP (Unlabeled) 428.0136.1
ADP-¹³C₅ 433.0141.1
ATP (Unlabeled) 508.0136.1
ATP-¹³C₅ 513.0141.1

Table 3: Expected Isotopic Enrichment

The following data are illustrative and will vary based on cell line, culture conditions, and labeling time.

MetaboliteExpected ¹³C₅ Enrichment (at 24h)
Intracellular Adenine-¹³C₅ > 95%
ATP-¹³C₅ 50-90%
ADP-¹³C₅ 50-90%
AMP-¹³C₅ 40-80%

Visualizations

Adenine_Metabolism cluster_0 Purine Salvage Pathway cluster_1 Nucleotide Interconversion cluster_2 Downstream Fates Adenine-13C5_ext Extracellular Adenine-¹³C₅ Adenine-13C5_int Intracellular Adenine-¹³C₅ Adenine-13C5_ext->Adenine-13C5_int Transport AMP-13C5 AMP-¹³C₅ Adenine-13C5_int->AMP-13C5 APRT ADP-13C5 ADP-¹³C₅ AMP-13C5->ADP-13C5 AK ATP-13C5 ATP-¹³C₅ ADP-13C5->ATP-13C5 OxPhos/ Glycolysis ATP-13C5->ADP-13C5 ATPases RNA-13C5 RNA-¹³C₅ ATP-13C5->RNA-13C5 Transcription DNA-13C5 DNA-¹³C₅ ATP-13C5->DNA-13C5 Replication (via dATP) NAD-13C5 NAD-¹³C₅ ATP-13C5->NAD-13C5 Synthesis

Caption: Metabolic fate of Adenine-¹³C₅ in mammalian cells.

Experimental_Workflow A 1. Cell Seeding B 2. 24h Incubation A->B C 3. Add Adenine-¹³C₅ Labeling Medium B->C D 4. Labeling (≥24h) C->D E 5. Wash with Ice-Cold PBS D->E F 6. Metabolite Extraction (80% Methanol) E->F G 7. Centrifugation F->G H 8. Supernatant Collection G->H I 9. Drying H->I J 10. LC-MS/MS Analysis I->J

Caption: Experimental workflow for Adenine-¹³C₅ labeling and analysis.

Application Notes and Protocols for Adenine-13C5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the use of Adenine-13C5 in mass spectrometry-based studies. This document covers the principles of stable isotope tracing, detailed experimental protocols, data analysis, and visualization of metabolic pathways.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful technique used to investigate the dynamics of metabolic pathways within biological systems. By introducing a metabolite labeled with a stable isotope, such as this compound, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This compound is a non-radioactive, stable isotope-labeled version of adenine, a fundamental component of adenosine nucleotides (ATP, ADP, and AMP), cofactors (NAD and FAD), and nucleic acids (DNA and RNA). The five carbon atoms in the adenine moiety are replaced with the heavier isotope, 13C, resulting in a mass increase of 5 Daltons compared to the unlabeled (12C) adenine.

The primary applications of this compound in mass spectrometry are:

  • Metabolic Flux Analysis: To quantitatively track the biosynthesis and turnover of adenine nucleotides and nucleic acids. By measuring the rate of incorporation of 13C5 into these molecules, researchers can gain insights into the activity of relevant metabolic pathways under various physiological or pathological conditions.

  • Internal Standard for Quantification: Due to its chemical identity and distinct mass, this compound and its labeled derivatives (e.g., 13C5-ATP) can be used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.

Experimental Design and Workflow

A typical stable isotope tracing experiment using this compound involves several key steps, from cell culture and labeling to data analysis and interpretation.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Cell Culture & Seeding B Introduction of this compound Tracer A->B C Time-Course Incubation B->C D Quenching of Metabolism C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Mass Isotopomer Distribution Analysis (MIDA) H->I J Metabolic Flux Calculation & Pathway Analysis I->J

Figure 1: Experimental workflow for this compound tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol describes the steps for labeling cultured mammalian cells with this compound to trace its incorporation into the adenine nucleotide pool.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 50-60% confluency at the time of labeling. Allow the cells to attach and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium and supplement it with this compound to a final concentration of 10-100 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Replace the medium with the this compound labeling medium.

  • Incubation: Incubate the cells for the desired period. For steady-state labeling, a 24-hour incubation is often sufficient. For kinetic studies, multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours) should be collected.

  • Cell Harvesting and Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately proceed to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol details the extraction of polar metabolites, including adenine nucleotides, from cultured cells.

Materials:

  • 80% Methanol (v/v in water), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Metabolite Extraction: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

  • Cell Lysis and Collection: Place the culture plate on dry ice and use a pre-chilled cell scraper to detach the cells into the methanol solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing and Incubation: Vortex the tube vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Adenine Nucleotides

This protocol provides a general method for the analysis of unlabeled and 13C5-labeled adenine nucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3 µm particle size).

  • Mobile Phase A: 25 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Extracted metabolite samples.

LC Method:

ParameterValue
Column Temperature 35°C
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Gradient Isocratic at 10% B for 5 minutes

MS/MS Method:

The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for unlabeled and 13C5-labeled adenine and its nucleotides are listed in the data presentation section.

ParameterValue
Ionization Mode Negative ESI
Capillary Voltage 5000 V
Source Temperature 450°C
Collision Energy Optimized for each transition

Data Presentation

The following tables summarize the key quantitative data for the analysis of this compound and its metabolites.

Table 1: Mass-to-Charge Ratios (m/z) of Adenine and its Nucleotides

CompoundUnlabeled (M+0) Precursor Ion (m/z)13C5-Labeled (M+5) Precursor Ion (m/z)
Adenine134.05139.07
Adenosine266.09271.10
AMP346.06351.07
ADP426.02431.04
ATP505.99511.00

Table 2: LC-MS/MS MRM Transitions for Adenine Nucleotides

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adenosine (M+0)267.8136.2
Adenosine (M+5)272.8136.2
AMP (M+0)346.0679.0 (PO3-)
AMP (M+5)351.0779.0 (PO3-)
ADP (M+0)426.0279.0 (PO3-)
ADP (M+5)431.0479.0 (PO3-)
ATP (M+0)505.9979.0 (PO3-)
ATP (M+5)511.0079.0 (PO3-)

Data Analysis and Interpretation

After data acquisition, the raw data is processed to integrate the peak areas for each MRM transition. The ratio of the labeled to unlabeled peak areas for each metabolite provides the fractional enrichment. This data can then be used for Mass Isotopomer Distribution Analysis (MIDA) to calculate the fractional synthesis rate of the adenine nucleotide pool.

Visualization of Metabolic Pathways

The following diagram illustrates the incorporation of this compound into the cellular adenine nucleotide pool via the purine salvage pathway.

G cluster_0 Purine Salvage Pathway cluster_1 Downstream Pathways Adenine_13C5 This compound AMP_13C5 [13C5]-AMP Adenine_13C5->AMP_13C5 APRT ADP_13C5 [13C5]-ADP AMP_13C5->ADP_13C5 Adenylate Kinase PPi PPi AMP_13C5->PPi ADP_13C5->AMP_13C5 Adenylate Kinase ATP_13C5 [13C5]-ATP ADP_13C5->ATP_13C5 ATP Synthase ATP_13C5->ADP_13C5 ATPases DNA_RNA [13C5]-DNA/RNA Synthesis ATP_13C5->DNA_RNA NAD_FAD [13C5]-NAD/FAD Synthesis ATP_13C5->NAD_FAD PRPP PRPP PRPP->AMP_13C5 ATP ATP ADP ADP

Figure 2: Incorporation of this compound into the purine salvage pathway.

This guide provides a comprehensive framework for utilizing this compound in mass spectrometry. The provided protocols and data should enable researchers to design and execute robust stable isotope tracing experiments to investigate adenine nucleotide metabolism. It is important to note that the optimal experimental conditions may vary depending on the specific cell type and research question, and therefore, some method optimization may be required.

Application Notes & Protocols: Experimental Setup for Adenine-¹³C₅ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions in solution. Carbon-13 (¹³C) NMR, in particular, provides direct insight into the carbon backbone of a molecule. However, the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus result in inherently low sensitivity compared to proton (¹H) NMR.[1] For molecules like adenine, a fundamental component of nucleic acids and vital cofactors, isotopic enrichment—specifically uniform labeling with ¹³C at all five carbon positions (Adenine-¹³C₅)—is essential for enhancing signal intensity and enabling advanced NMR studies crucial for drug development and molecular biology research.[2][3]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for acquiring high-quality ¹³C NMR spectra of Adenine-¹³C₅.

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical to obtaining a high-quality NMR spectrum. The primary goals are to achieve a sufficient concentration, ensure sample homogeneity, and use an appropriate deuterated solvent.

Materials:

  • Adenine-¹³C₅ sample

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528 or equivalent)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Pasteur pipette and glass wool

  • Vortex mixer

Methodology:

  • Determine Sample Quantity: Due to the low sensitivity of ¹³C NMR, a high sample concentration is required. Aim for a concentration that results in a saturated or near-saturated solution. A quantity of 0.2 to 0.3 millimoles of Adenine-¹³C₅ dissolved in 0.6-0.7 mL of solvent is a good starting point for achieving adequate signal-to-noise in a reasonable time.

  • Solvent Selection: Choose a deuterated solvent in which adenine is highly soluble. DMSO-d₆ is a common choice for nucleic acid bases. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

  • Dissolution: Accurately weigh the Adenine-¹³C₅ sample and transfer it to a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vigorously mix the solution using a vortex mixer until the sample is completely dissolved.

  • Filtration: To ensure magnetic field homogeneity, it is crucial to remove any undissolved particulate matter.

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Filter the prepared solution directly into a clean, dry 5 mm NMR tube through the glass wool plug.

  • Final Volume Check: The final sample height in the NMR tube should be approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL. This ensures the sample occupies the active volume of the NMR probe's receiver coil.

  • Capping and Labeling: Cap the NMR tube securely. Label the cap or the very top of the tube with a permanent marker. Avoid using paper labels or excessive tape on the body of the tube, as this can interfere with proper spinning in the spectrometer.

Protocol 2: NMR Data Acquisition (1D ¹³C Experiment)

This protocol outlines the steps for setting up a standard one-dimensional ¹³C NMR experiment with proton decoupling on a modern NMR spectrometer.

Instrument Setup:

  • Sample Insertion: Carefully wipe the outside of the NMR tube with a lint-free tissue. Insert the tube into a spinner turbine and use a depth gauge to ensure it is positioned at the correct height for the probe.

  • Locking and Shimming:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the NMR probe for both the ¹³C and ¹H channels to ensure efficient radiofrequency pulse transmission and signal detection.

Acquisition Parameters:

  • Load Standard Experiment: Load a standard ¹³C experiment with proton decoupling (a common pulse program is zgpg30 or zgdc30).

  • Set Spectral Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses all expected adenine carbon resonances, typically around 220-240 ppm.

    • Transmitter Offset (O1P): Center the spectral window at approximately 100-110 ppm.

  • Configure Acquisition Parameters:

    • Pulse Angle (P1): Use a 30-degree flip angle to allow for a shorter relaxation delay between scans, as T₁ values for ¹³C nuclei can be long.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Number of Scans (NS): A significant number of scans is required to achieve a good signal-to-noise ratio (S/N). Start with 128 scans and increase as needed. Remember that the S/N ratio increases with the square root of the number of scans.

  • Proton Decoupling: Ensure broadband proton decoupling is enabled during the acquisition period. This collapses ¹H-¹³C couplings, resulting in sharp singlet peaks for each carbon and provides a sensitivity enhancement via the Nuclear Overhauser Effect (nOe).

  • Start Acquisition: Begin the experiment.

  • Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

Data Presentation: Summary of Parameters

The following tables summarize the key quantitative parameters for the experimental setup.

Table 1: Sample Preparation Guidelines for Adenine-¹³C₅ NMR

ParameterRecommended ValueNotes
Analyte Concentration 0.2 - 0.3 mmol (Saturated)High concentration is critical for overcoming the low sensitivity of ¹³C NMR.
Deuterated Solvent DMSO-d₆ or D₂OMust be a solvent in which adenine is highly soluble.
Solvent Volume 0.6 - 0.7 mLCorresponds to a sample height of ~4 cm in a standard 5 mm NMR tube.
NMR Tube Quality High-resolution, rated for spectrometer frequencyPoor quality tubes can lead to shimming difficulties and poor lineshape.

Table 2: Recommended 1D ¹³C NMR Acquisition Parameters

ParameterSymbolRecommended ValueDescription
Pulse Program -zgpg30 or similarStandard 1D ¹³C acquisition with proton decoupling and a 30° pulse.
Number of Scans NS≥ 128Increase to improve signal-to-noise ratio.
Acquisition Time AQ1.0 - 2.0 sDuration of the FID observation.
Relaxation Delay D11.0 - 2.0 sDelay between scans to allow for partial spin-lattice relaxation.
Pulse Angle P130°A smaller flip angle allows for a shorter relaxation delay (D1).
Spectral Width SW~240 ppmMust cover the entire chemical shift range of adenine carbons.
Proton Decoupling -EnabledSimplifies the spectrum to singlets and enhances signal via nOe.

Mandatory Visualizations

Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a reproducible NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Adenine-13C5 B Dissolve in Deuterated Solvent A->B C Filter Solution into NMR Tube B->C D Load Sample & Lock C->D E Tune Probe & Shim D->E F Set Acquisition Parameters E->F G Acquire FID Data F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Spectral Analysis (Peak Picking, Integration) I->J

A flowchart of the experimental workflow for Adenine-¹³C₅ NMR spectroscopy.
Signaling Pathway Context

Adenine is the core of adenosine triphosphate (ATP), the primary energy currency of the cell and a key molecule in signal transduction pathways. For drug development professionals, understanding how to study adenine-containing molecules is relevant to targeting these pathways.

G A Extracellular Signal (e.g., Hormone) B Membrane Receptor A->B C Adenylate Cyclase (Enzyme) B->C activates E cAMP (Second Messenger) C->E converts D ATP (contains this compound) D->E F Protein Kinase A (PKA) E->F activates G Cellular Response (e.g., Gene Transcription) F->G phosphorylates target

Simplified diagram of the cAMP signaling pathway involving Adenine (as ATP).

References

Application Notes and Protocols for Metabolic Flux Analysis with Adenine-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as Adenine-¹³C₅, researchers can trace the path of the labeled atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into disease states, drug mechanisms of action, and metabolic engineering strategies. Adenine, a crucial component of nucleotides (ATP, ADP, AMP) and cofactors (NAD, FAD), plays a central role in cellular bioenergetics and signaling.[1] Using Adenine-¹³C₅ as a tracer allows for the precise investigation of purine metabolism and its interplay with other key metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for performing metabolic flux analysis using Adenine-¹³C₅.

Principle of the Method

The fundamental principle of ¹³C-MFA involves the introduction of a ¹³C-labeled substrate into a biological system at a steady state.[2] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as mass isotopomer distribution (MID), is then measured using mass spectrometry (MS).[2][3] By analyzing the MIDs of key metabolites and applying computational modeling, the intracellular metabolic fluxes can be quantified.[4]

Adenine-¹³C₅, with all five carbon atoms labeled, serves as an excellent tracer for purine salvage pathways and de novo purine synthesis. The incorporation of the ¹³C₅-adenine backbone into the cellular nucleotide pools can be tracked, providing quantitative data on the rates of these processes.

Data Presentation: Quantifying Purine Metabolism Fluxes

The following table represents hypothetical quantitative data from a ¹³C-MFA experiment using Adenine-¹³C₅ in a cancer cell line. This data illustrates the typical output of such an experiment, showcasing the fractional contribution of the tracer to various adenine-containing metabolites and the calculated metabolic fluxes.

MetaboliteFractional Contribution of Adenine-¹³C₅ (%)Calculated Flux (nmol/10⁶ cells/hr)
AMP 75.2 ± 3.115.8 ± 1.2
ADP 68.5 ± 2.922.1 ± 1.8
ATP 65.1 ± 3.535.4 ± 2.5
dATP 42.3 ± 2.25.1 ± 0.7
NAD⁺ 12.7 ± 1.52.3 ± 0.4

Note: This is a representative data table. Actual experimental results will vary depending on the cell type, experimental conditions, and the specific biological question being addressed.

Experimental Protocols

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach mid-logarithmic growth phase at the time of labeling.

  • Culture Medium: Use a chemically defined cell culture medium to ensure precise control over the nutrient composition.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with Adenine-¹³C₅. The final concentration of Adenine-¹³C₅ should be optimized for the specific cell line but typically ranges from 10 to 100 µM.

  • Isotope Labeling: Once cells reach the desired confluency, replace the standard culture medium with the prepared Adenine-¹³C₅ labeling medium.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve isotopic steady state, which should be determined empirically for each experimental system (typically 18-24 hours).

II. Metabolite Extraction
  • Quenching Metabolism: To halt metabolic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction Solution: Add a pre-chilled metabolite extraction solution to the cells. A common solution is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

III. LC-MS/MS Analysis
  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). For polar metabolites like nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the ions, allowing for the detection of the different mass isotopomers of adenine-containing metabolites.

  • Data Acquisition: Acquire the data in a targeted manner, focusing on the expected m/z values for the unlabeled (M+0) and labeled (M+5 for fully labeled) forms of adenine, AMP, ADP, ATP, dATP, and NAD⁺.

IV. Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis: Process the raw MS data to determine the fractional abundance of each mass isotopomer for the target metabolites. This requires correcting for the natural abundance of ¹³C.

  • Metabolic Flux Modeling: Use specialized software (e.g., METRAN, 13CFLUX2, or INCA) to perform the metabolic flux analysis. These programs use the experimentally determined MIDs and a stoichiometric model of the relevant metabolic network to calculate the intracellular fluxes.

  • Statistical Analysis: Perform statistical analysis to determine the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes.

Mandatory Visualizations

Purine_Metabolism_with_Adenine_Input cluster_salvage Purine Salvage Pathway cluster_denovo De Novo Purine Synthesis cluster_pools Cellular Nucleotide Pools Adenine_13C5 Adenine-¹³C₅ (Tracer) AMP_13C5 AMP-¹³C₅ Adenine_13C5->AMP_13C5 APRT ADP_13C5 ADP-¹³C₅ AMP_13C5->ADP_13C5 AK AMP_pool Total AMP Pool AMP_13C5->AMP_pool ATP_13C5 ATP-¹³C₅ ADP_13C5->ATP_13C5 NDPK dATP_13C5 dATP-¹³C₅ ADP_13C5->dATP_13C5 RNR NAD_13C5 NAD⁺-¹³C₅ ATP_13C5->NAD_13C5 PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP_unlabeled AMP IMP->AMP_unlabeled GMP GMP IMP->GMP AMP_unlabeled->AMP_pool ADP_pool Total ADP Pool AMP_pool->ADP_pool ATP_pool Total ATP Pool ADP_pool->ATP_pool ATP_pool->AMP_pool Energy Requiring Processes ATP_pool->ADP_pool Energy Requiring Processes MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical and Computational Phase A Cell Culture and Seeding B Addition of Adenine-¹³C₅ Labeling Medium A->B C Incubation to Achieve Isotopic Steady State B->C D Metabolite Quenching and Extraction C->D E LC-MS/MS Analysis of Metabolite Extracts D->E F Determination of Mass Isotopomer Distributions (MIDs) E->F G Metabolic Flux Calculation using Modeling Software F->G H Data Interpretation and Pathway Analysis G->H

References

Application Notes and Protocols for Metabolite Quantification Using Adenine-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of metabolites is crucial for understanding cellular metabolism, identifying biomarkers, and developing novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for metabolomic analysis due to its high sensitivity and selectivity.[1] However, variations in sample preparation and matrix effects can introduce inaccuracies in quantification.[2][3] The use of stable isotope-labeled internal standards, such as Adenine-¹³C₅, is a robust method to correct for these variations, enabling precise and reliable quantification of metabolites.[4][5] Adenine-¹³C₅ is a ¹³C-labeled version of adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, making it an ideal internal standard for the analysis of adenine and its derivatives.

These application notes provide a detailed protocol for the quantification of adenine and related metabolites in biological samples using Adenine-¹³C₅ as an internal standard with LC-MS/MS.

Key Experimental Protocols

Sample Preparation

Effective extraction of metabolites is a critical first step for successful analysis. The following protocol is a general guideline for the extraction of polar metabolites from biological samples such as plasma, cells, or tissues.

Materials:

  • Adenine-¹³C₅ internal standard solution (concentration to be optimized based on expected analyte levels)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

  • Addition of Internal Standard: To a pre-weighed or pre-measured sample, add a known amount of Adenine-¹³C₅ internal standard solution. This should be done at the earliest stage of sample preparation to account for variability in subsequent steps.

  • Protein Precipitation and Metabolite Extraction:

    • Add ice-cold extraction solvent (e.g., 80% methanol in water or a mixture of acetonitrile, methanol, and water) to the sample. The ratio of solvent to sample volume should be optimized but is typically in the range of 3:1 to 10:1.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples on ice or at -20°C for 20-30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically the initial mobile phase composition (e.g., 5% ACN in water with 0.1% FA).

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Add_IS Add Adenine-¹³C₅ Internal Standard Quench->Add_IS Extraction Protein Precipitation & Metabolite Extraction (Cold Organic Solvent) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for sample preparation.
LC-MS/MS Analysis

This section provides a general method for the separation and detection of adenine and its metabolites. The specific parameters may need to be optimized for the instrument and analytes of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: A reversed-phase C18 column or a HILIC column is commonly used for the separation of polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Injection Volume: Typically 2-10 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode is often used for adenine and its derivatives.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined by direct infusion or by using known values from the literature. For example:

    • Adenine: A common transition is m/z 136 -> 119.

    • Adenine-¹³C₅: The precursor ion will be shifted by 5 Da, so the transition would be m/z 141 -> 124 (assuming the fragmentation pattern is similar).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized to achieve maximum sensitivity.

Data Presentation and Analysis

The use of an internal standard allows for the accurate calculation of the concentration of the target analyte by correcting for variations in recovery and instrument response. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a quantitative method using a stable isotope-labeled internal standard for metabolite analysis.

Table 1: Method Performance Characteristics

ParameterTypical Value/RangeReference
Lower Limit of Quantification (LLOQ)1 - 10 nM
Upper Limit of Quantification (ULOQ)1000 - 10000 nM
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Example MRM Transitions for Adenine Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Adenine136.1119.1
Adenine-¹³C₅ (IS) 141.1 124.1
Adenosine268.1136.1
AMP348.1136.1
ADP428.0136.1
ATP508.0136.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Adenine Metabolic Pathways

Adenine is a central molecule in various metabolic pathways, including purine metabolism and energy transfer. Understanding these pathways is essential for interpreting the quantitative data obtained from metabolomic studies.

G cluster_purine Adenine Metabolism cluster_key Enzyme Key Adenine Adenine AMP AMP Adenine->AMP APRT ADP ADP AMP->ADP AK Adenosine Adenosine AMP->Adenosine 5'-NT RNA_DNA RNA/DNA AMP->RNA_DNA ATP ATP ADP->ATP OxPhos/ Glycolysis ATP->ADP ATPases Adenosine->AMP AK Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO key_APRT APRT: Adenine phosphoribosyltransferase key_AK AK: Adenylate kinase key_NT 5'-NT: 5'-Nucleotidase key_ADA ADA: Adenosine deaminase key_PNP PNP: Purine nucleoside phosphorylase key_XO XO: Xanthine oxidase key_OxPhos OxPhos: Oxidative Phosphorylation

Caption: Simplified diagram of adenine metabolism.

Conclusion

The use of Adenine-¹³C₅ as an internal standard provides a reliable and accurate method for the quantification of adenine and related metabolites in biological samples. The protocols outlined in these application notes offer a robust framework for researchers in various fields to obtain high-quality quantitative metabolomics data. Proper implementation of these methods, including careful sample preparation and optimized LC-MS/MS analysis, is essential for achieving reproducible and meaningful results.

References

Application Notes and Protocols for Adenine-13C5 Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenine-13C5 is a stable isotope-labeled internal standard crucial for the accurate quantification of adenine in various biological matrices by mass spectrometry (MS).[1][2] Its use is vital in metabolic research, clinical diagnostics, and drug development to correct for sample loss during preparation and for variations in instrument response.[1][3][4] Proper sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the MS analysis by removing interfering substances such as proteins, salts, and phospholipids. This document provides detailed application notes and protocols for the most common sample preparation techniques for this compound mass spectrometry: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma and serum, which can interfere with the analysis and damage the analytical column. This technique utilizes a solvent or acid to reduce the solubility of proteins, causing them to precipitate out of the solution.

Application Notes:
  • Choice of Precipitant: Acetonitrile (ACN) is often preferred as it provides efficient protein removal and results in a clean supernatant with high analyte recovery. Methanol (MeOH) and trichloroacetic acid (TCA) are also used, but ACN generally offers a better balance of protein removal and analyte recovery.

  • Solvent-to-Sample Ratio: A ratio of 3:1 to 5:1 (v/v) of precipitating solvent to sample is commonly recommended to ensure efficient protein removal.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at 4°C) can enhance protein precipitation.

  • Internal Standard: this compound should be added to the sample before protein precipitation to account for any analyte loss during the procedure.

Experimental Protocol: Protein Precipitation of Plasma Samples
  • Sample Thawing: If frozen, thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to further facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase to concentrate the analyte.

  • Analysis: The sample is now ready for LC-MS analysis.

Quantitative Data:
ParameterAcetonitrile (ACN)Trichloroacetic Acid (TCA)
Recovery >80%Variable, can be low due to co-precipitation
Coefficient of Variation (CV) <6%Higher variability

This data is generalized from studies on drug cocktails in plasma and may vary for adenine.

Workflow Diagram:

cluster_0 Protein Precipitation Workflow A Start: Plasma Sample B Add this compound Internal Standard A->B C Add Ice-Cold Acetonitrile (3:1 v/v) B->C D Vortex and Incubate at -20°C C->D E Centrifuge to Pellet Proteins D->E F Collect Supernatant E->F G Evaporate and Reconstitute (Optional) F->G H LC-MS Analysis G->H

Caption: Protein Precipitation Workflow for this compound Analysis.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is used to remove interferences and to concentrate the analyte of interest, leading to cleaner samples and improved sensitivity.

Application Notes:
  • Sorbent Selection: For adenine, a polar compound, reversed-phase sorbents like C18 are commonly used. Mixed-mode anion exchange reverse-phase columns (e.g., Oasis MAX) can also be effective for nucleotides.

  • Method Steps: A typical SPE method involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

  • pH Adjustment: The pH of the sample and solutions can be adjusted to optimize the retention of adenine on the sorbent and the efficiency of the wash and elution steps.

Experimental Protocol: SPE of Urine Samples using C18 Cartridge
  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the sample 1:1 with an appropriate buffer (e.g., 100 mM ammonium acetate, pH 6.0). Add the this compound internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the adenine and this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

  • Analysis: The sample is ready for LC-MS analysis.

Quantitative Data:
ParameterC18 SPE
Recovery >85% for adenosine and related compounds
LOD (in plasma) 30 ng/mL for adenosine
LOQ (in plasma) 50 ng/mL for adenosine

This data is for adenosine and may be indicative of performance for adenine.

Workflow Diagram:

cluster_1 Solid-Phase Extraction Workflow A Start: Urine Sample + this compound C Load Sample A->C B Condition C18 Cartridge (Methanol, Water) B->C D Wash with 5% Methanol C->D E Elute with Methanol D->E F Evaporate and Reconstitute E->F G LC-MS Analysis F->G cluster_2 Liquid-Liquid Extraction Workflow A Start: Aqueous Sample + this compound B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Vortex to Mix B->C D Centrifuge for Phase Separation C->D E Collect Organic Layer D->E F Evaporate and Reconstitute E->F G MS Analysis F->G cluster_3 GC-MS Derivatization Workflow A Start: Dried Sample Extract B Add MTBSTFA and Solvent A->B C Heat to Derivatize B->C D Cool to Room Temperature C->D E GC-MS Analysis D->E cluster_4 AMP Biosynthesis Pathways cluster_5 De Novo Synthesis cluster_6 Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate AdSS AMP AMP Adenylosuccinate->AMP AdSL Adenine Adenine Adenine->AMP APRT Adenosine Adenosine Adenosine->AMP AK

References

Application Notes & Protocols: Adenine-¹³C₅ Incorporation for Nucleotide Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis is a critical tool for understanding cellular physiology, identifying metabolic bottlenecks, and elucidating the mechanism of action for drugs targeting metabolic pathways. The purine nucleotide pool, essential for DNA replication, RNA synthesis, and cellular energy metabolism, is maintained by both de novo synthesis and salvage pathways. Stable isotope tracing using ¹³C-labeled precursors allows for the quantitative analysis of the contributions of these pathways to the nucleotide pool. Adenine-¹³C₅ is a tracer that is incorporated into the cellular AMP, ADP, and ATP pools exclusively through the purine salvage pathway, making it an excellent tool to specifically investigate salvage activity and overall purine metabolism dynamics.

These notes provide a detailed protocol for using Adenine-¹³C₅ to trace its incorporation into the adenylate pool in cultured mammalian cells. The workflow covers cell culture, isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), followed by data interpretation.

Metabolic Pathway of Adenine-¹³C₅ Incorporation

Adenine-¹³C₅ is transported into the cell and converted to AMP-¹³C₅ by the enzyme adenine phosphoribosyltransferase (APRT). This reaction consumes phosphoribosyl pyrophosphate (PRPP). The newly synthesized AMP-¹³C₅ then enters the adenylate pool, where it is further phosphorylated to form ADP-¹³C₅ and ATP-¹³C₅. By measuring the rate of incorporation of the ¹³C₅-label into these nucleotides, the activity of the purine salvage pathway can be quantified.

Adenine_Incorporation Metabolic Fate of Adenine-¹³C₅ cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine_13C5_ext Adenine-¹³C₅ Adenine_13C5_int Adenine-¹³C₅ APRT APRT Adenine_13C5_int->APRT PRPP PRPP PRPP->APRT AMP_13C5 AMP-¹³C₅ AK AK AMP_13C5->AK ADP_13C5 ADP-¹³C₅ NDPK NDPK ADP_13C5->NDPK ATP_13C5 ATP-¹³C₅ APRT->AMP_13C5 AK->ADP_13C5 NDPK->ATP_13C5

Caption: Purine salvage pathway for Adenine-¹³C₅.

Experimental Workflow

The overall experimental process for an Adenine-¹³C₅ flux analysis study involves several key stages, from initial cell culture preparation to the final data analysis. A typical workflow is outlined below.

Experimental_Workflow Adenine-¹³C₅ Tracing Workflow A 1. Cell Seeding & Culture B 2. Isotope Labeling (Switch to Adenine-¹³C₅ media) A->B C 3. Time-Course Sampling B->C D 4. Quenching & Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration & Isotopologue Distribution) E->F G 7. Flux Calculation & Interpretation F->G

Application Notes and Protocols: Tracing Purine Metabolism with Adenine-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Adenine-¹³C₅ to investigate purine metabolism pathways. The protocols outlined below detail the use of this stable isotope tracer in combination with mass spectrometry to elucidate the dynamics of the purine salvage pathway, a critical component of nucleotide metabolism and a potential target for therapeutic intervention.

Introduction

Purine metabolism is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis, as well as molecules central to cellular energy and signaling. This metabolism is comprised of two main pathways: de novo synthesis and the salvage pathway. The de novo pathway synthesizes purines from simpler precursors, while the salvage pathway recycles pre-existing purine bases, such as adenine, to regenerate nucleotides. Understanding the flux through these pathways is crucial for research in cancer, immunology, and genetic disorders.

Adenine-¹³C₅ is a stable isotope-labeled compound that serves as an excellent tracer for the purine salvage pathway.[1] By introducing Adenine-¹³C₅ into a biological system, researchers can track its incorporation into the adenine nucleotide pool (AMP, ADP, ATP) and other downstream metabolites.[1][2] This allows for the quantification of salvage pathway activity and provides insights into the regulation of purine metabolism under various physiological and pathological conditions.

Key Applications

  • Quantifying Purine Salvage Pathway Flux: Determine the rate of adenine incorporation into the nucleotide pool.

  • Drug Development: Evaluate the efficacy of drugs targeting purine metabolism by measuring their impact on salvage pathway activity.

  • Disease Research: Investigate alterations in purine metabolism in diseases such as cancer and immunodeficiencies.[3][4]

  • Metabolic Phenotyping: Characterize the metabolic profiles of different cell types or tissues with respect to their reliance on purine salvage.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with Adenine-¹³C₅

This protocol describes the labeling of adherent mammalian cells with Adenine-¹³C₅ to trace the purine salvage pathway.

Materials:

  • Adenine-¹³C₅ (e.g., from MedChemExpress, Cambridge Isotope Laboratories)

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Purine-free medium (optional, for studying the interplay with de novo synthesis)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvesting. Culture overnight under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing Adenine-¹³C₅. The final concentration of the tracer may need to be optimized, but a starting point of 10-100 µM is recommended.

  • Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed Adenine-¹³C₅ labeling medium to each well.

    • Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to monitor the time course of incorporation.

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.

    • Incubate the plate at -80°C for at least 15 minutes.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Store the extracts at -80°C until analysis.

Protocol 2: Analysis of ¹³C-Labeled Purines by LC-MS/MS

This protocol provides a general workflow for the analysis of Adenine-¹³C₅ incorporation into the adenine nucleotide pool using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., C18 for reverse-phase or a HILIC column for polar metabolites)

  • Mobile phases (e.g., water and acetonitrile with appropriate additives like formic acid or ammonium acetate)

  • Standards for ATP, ADP, and AMP (unlabeled and, if available, ¹³C-labeled)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • LC Separation: Inject the reconstituted samples onto the LC system. Develop a gradient elution method to achieve chromatographic separation of adenine, AMP, ADP, and ATP.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of nucleotides.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the unlabeled (M+0) and labeled (M+5) forms of AMP, ADP, and ATP. The mass shift of +5 Da corresponds to the five ¹³C atoms in the adenine moiety.

    • Alternatively, use full scan mode on a high-resolution mass spectrometer to identify all labeled species.

  • Data Analysis:

    • Integrate the peak areas for the M+0 and M+5 isotopologues of each nucleotide.

    • Calculate the fractional enrichment of ¹³C as follows: Fractional Enrichment = [Peak Area (M+5)] / [Peak Area (M+0) + Peak Area (M+5)]

    • Plot the fractional enrichment over time to determine the rate of incorporation.

Data Presentation

The following table provides an example of quantitative data that can be obtained from an Adenine-¹³C₅ labeling experiment. The data represents the fractional enrichment of the adenine nucleotide pool in a hypothetical cancer cell line treated with a drug that inhibits de novo purine synthesis.

Time (hours)Fractional Enrichment of ATP (M+5) - UntreatedFractional Enrichment of ATP (M+5) - Drug-Treated
00.000.00
10.150.25
40.450.65
80.700.85
240.900.95

Table 1: Example of quantitative data from an Adenine-¹³C₅ labeling experiment. The increased fractional enrichment in the drug-treated cells suggests a greater reliance on the purine salvage pathway when de novo synthesis is inhibited.

Visualizations

Purine_Metabolism_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_nucleotides Nucleotide Pool R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP Multiple Steps (Glycine, Formate, etc.) AMP AMP IMP->AMP GMP GMP IMP->GMP Adenine_13C5 Adenine-¹³C₅ AMP_13C5 AMP-¹³C₅ Adenine_13C5->AMP_13C5 APRT ADP_13C5 ADP-¹³C₅ AMP_13C5->ADP_13C5 Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT ATP_13C5 ATP-¹³C₅ ADP_13C5->ATP_13C5 DNA_RNA_13C5 DNA/RNA Synthesis ATP_13C5->DNA_RNA_13C5

Caption: Overview of De Novo and Salvage Purine Metabolism Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate add_labeling_medium Add Medium with Adenine-¹³C₅ seed_cells->add_labeling_medium incubate Incubate for Time Course add_labeling_medium->incubate wash_pbs Wash with Ice-Cold PBS incubate->wash_pbs quench_extract Quench & Extract with 80% Methanol wash_pbs->quench_extract harvest Harvest & Centrifuge quench_extract->harvest lcms LC-MS/MS Analysis harvest->lcms data_processing Data Processing & Quantification lcms->data_processing interpretation Biological Interpretation data_processing->interpretation

References

Application Note: Tracing Purine Metabolism with Adenine-13C5 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for elucidating metabolic pathways and quantifying metabolite turnover.[1] This application note details a robust and sensitive method for detecting and quantifying Adenine-13C5 and its incorporation into downstream metabolites, particularly the adenosine nucleotide pool (AMP, ADP, and ATP). Tracing the flux of labeled adenine provides valuable insights into purine metabolism, which is fundamental to cellular energy homeostasis, signaling, and nucleic acid synthesis.[2][3][4] Understanding alterations in these pathways is critical in various research areas, including oncology, pharmacology, and the study of metabolic disorders.

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation. The methods described herein are suitable for researchers in academic and industrial settings who are investigating the dynamics of purine metabolism in biological systems.

Principle of the Method

The core of this method involves introducing this compound, a stable isotope-labeled version of adenine, into a biological system (e.g., cell culture). The labeled adenine is then taken up by the cells and incorporated into the purine salvage pathway. This results in the formation of adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP) with a +5 Da mass shift compared to their unlabeled counterparts.

LC-MS/MS is employed to separate and detect the labeled and unlabeled adenine-containing metabolites. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for both the labeled and unlabeled analytes can be monitored, allowing for sensitive and specific quantification. The ratio of labeled to unlabeled metabolites provides a measure of the rate of adenine incorporation and turnover within the nucleotide pool.

Experimental Protocols

Cell Culture and Labeling

A robust cell culture and labeling protocol is crucial for obtaining reliable and reproducible results.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Labeling Medium Preparation: Prepare a fresh culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

  • Isotope Labeling: Remove the standard culture medium and replace it with the this compound containing medium.

  • Time Course: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.

Metabolite Extraction

Efficient extraction of intracellular metabolites is critical for accurate quantification.

  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent, such as 80% methanol in water, to the cells.[5] Scrape the cells and collect the cell lysate.

  • Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis, such as 5% acetonitrile in water with 0.1% formic acid.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions

For the separation of polar analytes like nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.

ParameterRecommended Condition
Column HILIC column (e.g., Amide or Z-HILIC phase), 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

The following table provides theoretical MRM transitions for unlabeled and this compound labeled metabolites. These should be empirically optimized for the specific mass spectrometer being used. The primary product ion for adenine and its nucleotides corresponds to the adenine base itself.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adenine136.1119.1
This compound 141.1 124.1
Adenosine Monophosphate (AMP)348.1136.1
AMP-13C5 353.1 141.1
Adenosine Diphosphate (ADP)428.0136.1
ADP-13C5 433.0 141.1
Adenosine Triphosphate (ATP)508.0136.1
ATP-13C5 513.0 141.1

Data Presentation

The quantitative data should be summarized to clearly show the incorporation of this compound into the adenosine nucleotide pool over time.

Table 1: Quantification of this compound Incorporation into Adenosine Nucleotides

Time Point (hours)% Labeled AMP (AMP-13C5)% Labeled ADP (ADP-13C5)% Labeled ATP (ATP-13C5)
0000
115.2 ± 1.810.5 ± 1.28.3 ± 0.9
445.8 ± 3.538.2 ± 2.930.1 ± 2.5
870.1 ± 4.265.4 ± 3.858.9 ± 3.1
2492.5 ± 2.990.1 ± 3.388.7 ± 2.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Absolute Quantification of Labeled and Unlabeled ATP

Time Point (hours)ATP (pmol/10^6 cells)ATP-13C5 (pmol/10^6 cells)
0150.3 ± 12.50
1135.1 ± 11.815.8 ± 2.1
481.5 ± 9.768.9 ± 7.5
849.6 ± 6.2115.4 ± 10.3
2417.3 ± 3.1132.8 ± 11.9

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Seed Cells B Incubate with This compound A->B C Time Course Sampling B->C D Metabolite Extraction C->D E Protein Precipitation D->E F Dry & Reconstitute E->F G HILIC Separation F->G H Tandem Mass Spectrometry (MRM) G->H I Data Acquisition H->I J Peak Integration I->J K Quantification of Labeled & Unlabeled Metabolites J->K L Metabolic Flux Analysis K->L

Caption: Experimental workflow for LC-MS/MS analysis of this compound labeled metabolites.

purine_salvage_pathway cluster_pathway Purine Salvage Pathway cluster_downstream Downstream Processes Adenine_13C5 This compound AMP_13C5 AMP-13C5 Adenine_13C5->AMP_13C5 APRT ADP_13C5 ADP-13C5 AMP_13C5->ADP_13C5 AK ADP_13C5->AMP_13C5 AK ATP_13C5 ATP-13C5 ADP_13C5->ATP_13C5 NDPK/OxPhos ATP_13C5->ADP_13C5 ATPases DNA_RNA DNA/RNA Synthesis ATP_13C5->DNA_RNA Signaling Cell Signaling ATP_13C5->Signaling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adenine-¹³C₅ Labeling for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adenine-¹³C₅ in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is Adenine-¹³C₅ and why is it used in metabolic studies?

A1: Adenine-¹³C₅ is a stable isotope-labeled version of adenine where all five carbon atoms are replaced with the heavy isotope ¹³C. It is used as a tracer to study the biosynthesis and turnover of adenine-containing metabolites, such as adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD), as well as nucleic acids (DNA and RNA). By tracking the incorporation of ¹³C from Adenine-¹³C₅ into these molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can quantify the activity of relevant metabolic pathways.

Q2: How is Adenine-¹³C₅ incorporated into cellular metabolites?

A2: Adenine-¹³C₅ is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. This pathway recycles purine bases and nucleosides from the breakdown of nucleic acids or from exogenous sources. The key enzyme, adenine phosphoribosyltransferase (APRT), directly converts adenine to adenosine monophosphate (AMP). This M+5 labeled AMP can then be phosphorylated to form M+5 ADP and M+5 ATP. Some cells, particularly certain cancer types and specialized tissues, rely heavily on this salvage pathway for their purine supply, making Adenine-¹³C₅ an excellent tracer for these systems.[1][2][3][4]

Q3: What are the key analytical methods to measure Adenine-¹³C₅ incorporation?

A3: The most common analytical methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • LC-MS/MS is highly sensitive and widely used for quantifying the mass isotopologue distribution (MID) of adenine-containing metabolites. It separates the different nucleotides and then measures the mass-to-charge ratio of the different isotopologues (e.g., M+0, M+1, ..., M+5 for ATP).

  • NMR can also be used to determine ¹³C enrichment and provides detailed information about the specific position of the labeled atoms within a molecule, which can be valuable for distinguishing between different metabolic pathways.

Q4: How do I interpret the mass isotopologue distribution (MID) data from my Adenine-¹³C₅ experiment?

A4: The MID shows the fractional abundance of each isotopologue of a metabolite. For example, after labeling with Adenine-¹³C₅, you will observe an increase in the M+5 peak of ATP, corresponding to ATP molecules containing the fully labeled adenine base. The fractional enrichment of the labeled metabolite can be calculated from the MID, which reflects the contribution of the salvage pathway to the total pool of that metabolite. It is crucial to correct for the natural abundance of ¹³C in your analysis.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no incorporation of ¹³C into ATP (low M+5 peak). 1. Inefficient cellular uptake of Adenine-¹³C₅. 2. Low activity of the adenine salvage pathway in the chosen cell line. Some cells may predominantly use the de novo purine synthesis pathway.3. Suboptimal labeling conditions (concentration or time). 4. Degradation of Adenine-¹³C₅ in the medium. 1. Optimize tracer concentration and incubation time. Start with a concentration range and perform a time-course experiment to determine optimal conditions for your specific cell line.2. Verify the expression and activity of adenine phosphoribosyltransferase (APRT) in your cell model. If APRT activity is low, consider using a different tracer or a cell line known to have an active salvage pathway.3. Ensure the stability of Adenine-¹³C₅ in your culture medium over the experiment's duration.
High background or noise in LC-MS analysis. 1. Suboptimal sample preparation. Contaminants from the culture medium or extraction solvents can interfere with the analysis.2. Matrix effects. Components of the biological sample can suppress or enhance the ionization of the target analytes.3. Instrumental issues. 1. Thoroughly wash the cells to remove extracellular adenine. 2. Optimize the metabolite extraction protocol. Use high-purity solvents and consider a solid-phase extraction (SPE) step to clean up the sample.3. Use an internal standard, such as ¹³C₁₀,¹⁵N₅-ATP, to correct for matrix effects and variations in instrument response. 4. Perform regular maintenance and calibration of the LC-MS system.
Observed cell toxicity or altered cell proliferation. 1. High concentration of adenine can be toxic to some cells. High levels of adenine have been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines.2. Prolonged incubation with the tracer. 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Adenine-¹³C₅ for your cells. Start with a low concentration and gradually increase it while monitoring cell viability and proliferation.2. Optimize the incubation time to be as short as possible while still achieving sufficient labeling.
Unexpected labeling patterns in other metabolites. 1. Metabolic cross-talk. The labeled adenine can be metabolized into other purines (e.g., guanine) or other molecules, although this is generally less direct than the main salvage pathway.2. Contamination of the Adenine-¹³C₅ tracer. 1. Carefully map the potential metabolic pathways downstream of adenine. This can provide insights into other active pathways in your system.2. Check the isotopic purity of your Adenine-¹³C₅ tracer from the supplier's certificate of analysis.

Experimental Protocols

Protocol 1: Adenine-¹³C₅ Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling (typically 60-70% confluency).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Adenine-¹³C₅. The optimal concentration should be determined empirically for each cell line but a starting point of 10-50 µM is common.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed Adenine-¹³C₅ labeling medium to the cells.

    • Incubate the cells for the desired period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: LC-MS/MS Analysis of Adenine Nucleotides

This is a general protocol and should be adapted based on the specific LC-MS system used.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like nucleotides.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 20 mM ammonium acetate in water, pH adjusted).

    • Gradient: A gradient from high organic to high aqueous mobile phase is typically used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for nucleotides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the different isotopologues of ATP, ADP, and AMP.

    • MRM Transitions:

      • Unlabeled ATP (M+0): Precursor ion (Q1) m/z 506 -> Product ion (Q3) m/z 159 (for the phosphate group) or other specific fragments.

      • Labeled ATP (M+5): Precursor ion (Q1) m/z 511 -> Product ion (Q3) m/z 159.

      • Similar transitions are set up for ADP and AMP and their respective M+5 isotopologues.

Visualizations

Adenine_Salvage_Pathway Adenine_13C5 Adenine-¹³C₅ (extracellular) Adenine_13C5_intra Adenine-¹³C₅ (intracellular) Adenine_13C5->Adenine_13C5_intra Transport AMP_M5 AMP (M+5) Adenine_13C5_intra->AMP_M5 APRT PRPP PRPP PRPP->AMP_M5 APRT ADP_M5 ADP (M+5) AMP_M5->ADP_M5 Adenylate Kinase ATP_M5 ATP (M+5) ADP_M5->ATP_M5 ATP Synthase/ Glycolysis/OxPhos RNA_DNA RNA/DNA (M+5 incorporation) ATP_M5->RNA_DNA Polymerases

Caption: Incorporation of Adenine-¹³C₅ via the purine salvage pathway.

Troubleshooting_Workflow Start Start: Low ¹³C incorporation observed Check_Conditions Optimize Labeling Conditions? (Concentration & Time) Start->Check_Conditions Check_Pathway Assess Salvage Pathway Activity? (e.g., APRT expression) Check_Conditions->Check_Pathway No Run_Dose_Response Perform Dose-Response and Time-Course Check_Conditions->Run_Dose_Response Yes Check_Toxicity Evaluate Cell Viability/ Proliferation? Check_Pathway->Check_Toxicity No Analyze_APRT Measure APRT mRNA/protein or enzyme activity Check_Pathway->Analyze_APRT Yes Reduce_Concentration Lower Adenine-¹³C₅ concentration Check_Toxicity->Reduce_Concentration Toxicity Observed Re_run Re-run Experiment Check_Toxicity->Re_run No Toxicity Run_Dose_Response->Re_run Select_New_Model Consider alternative cell line with active salvage pathway Analyze_APRT->Select_New_Model Low Activity Analyze_APRT->Re_run Sufficient Activity Reduce_Concentration->Re_run

Caption: Troubleshooting workflow for low Adenine-¹³C₅ incorporation.

References

Adenine-13C5 Mass Spectrometry Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenine-13C5 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in this compound mass spectrometry analysis?

A1: The most common sources of error can be categorized into three main areas: sample preparation, instrument performance, and data analysis. In sample preparation, issues such as incomplete extraction, contamination, and sample degradation can significantly impact results. Instrument-related errors often stem from leaks, improper calibration, or suboptimal source conditions.[1][2] During data analysis, challenges include accurate mass determination, correction for natural isotopic abundance, and proper calculation of isotopic enrichment.[3][4]

Q2: How can I minimize keratin contamination in my samples?

A2: Keratin contamination is a frequent issue, especially in proteomics and metabolomics. To minimize it, always work in a clean environment, preferably a laminar flow hood. Wear clean gloves, a lab coat, and sleeve protectors. Use clean, dedicated labware and rinse all surfaces and equipment to reduce dust. It is also advisable to process a "blank" sample (a gel piece from a protein-free region) to assess the level of background keratin contamination.[5]

Q3: My mass spectrum shows no peaks, or the signal intensity is very low. What should I do?

A3: The absence of peaks or low signal intensity can be due to several factors. First, verify that the sample was properly prepared and is of an appropriate concentration. An overly dilute sample may not produce a detectable signal, while a highly concentrated sample can cause ion suppression. Check the instrument for leaks, as this can lead to a loss of sensitivity. Ensure the autosampler and syringe are functioning correctly and that the sample is reaching the detector. Finally, confirm that the mass spectrometer is properly tuned and calibrated and that the detector is functioning correctly.

Q4: I am observing unexpected mass shifts or inaccurate mass values in my data. What could be the cause?

A4: Inaccurate mass values are often a result of improper or infrequent mass calibration. It is crucial to perform regular mass calibration using appropriate standards to ensure accurate mass measurements. Instrument drift and contamination can also affect mass accuracy and resolution. Ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines.

Q5: How do I correctly calculate the isotopic enrichment of this compound?

A5: Calculating isotopic enrichment requires correcting for the natural abundance of isotopes. Several software tools and methods are available for this purpose. A general procedure involves:

  • Measuring the mass distribution of an unlabeled adenine standard.

  • Measuring the mass distribution of your this compound labeled sample.

  • Using a mathematical model or software to subtract the contribution of natural isotopes from the labeled sample's mass distribution.

It is important to account for factors like the purity of the mass cluster and to evaluate the linearity of the mass spectrometer's response.

Troubleshooting Guides

Problem: High Baseline Noise or Baseline Drift

High baseline noise can obscure low-abundance peaks and make accurate quantification difficult.

Possible Cause Troubleshooting Step
Contaminated mobile phase or LC systemPrepare fresh mobile phase using LC-MS grade solvents. Flush the LC system thoroughly.
Dirty ion sourceClean the ion source according to the manufacturer's protocol.
Suboptimal detector settingsAdjust detector settings, such as gain and filter settings, to minimize noise.
Insufficiently optimized chromatographyFine-tune your chromatographic method to achieve a stable baseline.
Problem: Peak Tailing or Broadening

Peak tailing or broadening can compromise resolution and the accuracy of peak integration.

Possible Cause Troubleshooting Step
Column contaminationWash the column with a strong solvent or, if necessary, replace it.
Sample overloadReduce the amount of sample injected onto the column.
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary interactions with the stationary phaseUse a mobile phase additive (e.g., a small amount of a competing base) to reduce secondary interactions.

Experimental Protocols

Protocol: Extraction of Adenine from Biological Samples for Mass Spectrometry

This protocol provides a general workflow for the extraction of adenine from cellular samples. Optimization may be required for specific sample types.

  • Cell Lysis:

    • Harvest cells and wash with a cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 80% methanol) and vortex thoroughly.

    • Incubate on ice for 20 minutes to allow for cell lysis and protein precipitation.

  • Extraction:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Sample Cleanup (Optional):

    • If high levels of interfering substances are present, a solid-phase extraction (SPE) cleanup step may be necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cell_culture Cell Culture with This compound Tracer extraction Metabolite Extraction cell_culture->extraction cleanup Sample Cleanup (SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject Sample ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data isotopic_correction Isotopic Correction peak_integration->isotopic_correction enrichment_calc Enrichment Calculation isotopic_correction->enrichment_calc final_results final_results enrichment_calc->final_results Final Results

Caption: A typical workflow for this compound mass spectrometry analysis.

troubleshooting_logic Troubleshooting Logic for 'No Peaks' start Problem: No Peaks Observed check_sample Is sample concentration adequate? start->check_sample check_instrument Is the instrument functioning correctly? check_sample->check_instrument Yes prepare_new_sample Prepare a new sample at a higher concentration check_sample->prepare_new_sample No check_leaks Check for system leaks check_instrument->check_leaks No solution_found Problem Resolved check_instrument->solution_found Yes check_detector Verify detector function check_leaks->check_detector check_detector->solution_found prepare_new_sample->solution_found

Caption: A decision tree for troubleshooting the absence of peaks.

References

Technical Support Center: Adenine-13C5 NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenine-13C5 NMR experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Low signal-to-noise is a common challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1][2] This guide provides a systematic approach to diagnosing and resolving low SNR issues in your this compound NMR experiments.

Issue 1: My 13C spectrum is very noisy, and I can barely see my peaks.

Possible Cause: Suboptimal experimental setup and acquisition parameters.

Solutions:

  • Optimize Sample Preparation:

    • Increase Concentration: The signal strength is directly proportional to the sample concentration.[3][4] If possible, increase the concentration of your this compound sample. For many modern spectrometers, a concentration of around 10 mM should yield a decent spectrum in a reasonable time.[3]

    • Use Appropriate NMR Tubes: For limited sample quantities, specialized NMR tubes can help maximize the signal by ensuring the sample occupies the most sensitive region of the RF coil.

  • Verify Spectrometer Setup:

    • Lock and Shim: Ensure the spectrometer is properly locked onto the deuterium signal of the solvent and that the magnetic field has been carefully shimmed to optimize homogeneity, as poor shimming can lead to broadened peaks and reduced SNR.

  • Adjust Acquisition Parameters:

    • Increase the Number of Scans (NS): The SNR increases with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of about 1.4. If your initial spectrum is noisy after a short acquisition, consider increasing the number of scans.

    • Optimize Pulse Angle and Relaxation Delay (D1): For routine qualitative spectra, using a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay (e.g., 2.0 seconds) can improve signal intensity over a given experiment time, based on the Ernst angle principle.

    • Proton Decoupling: Ensure proton decoupling is active during both acquisition and the relaxation delay. This collapses 1H-13C couplings into singlets and provides a significant signal boost through the Nuclear Overhauser Effect (NOE), which can increase a 13C signal by as much as 200%.

  • Processing Parameters:

    • Line Broadening (LB): Applying an exponential window function with a line broadening factor of 1-2 Hz can help to suppress noise at the expense of slightly reduced resolution.

Issue 2: My quaternary carbon signals are missing or extremely weak.

Possible Cause: Quaternary carbons often have very long T1 relaxation times and do not benefit as much from the Nuclear Overhauser Effect (NOE).

Solutions:

  • Increase Relaxation Delay (D1): To ensure these carbons have sufficient time to relax between pulses, a longer relaxation delay is often necessary.

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like Cr(acac)3 can shorten the long T1 relaxation times of quaternary carbons, allowing for a faster pulse repetition rate and improved signal intensity in a shorter time.

  • Adjust Pulse Width: Using a shorter pulse width (e.g., 30° or 45°) can be beneficial for carbons with long relaxation times.

Frequently Asked Questions (FAQs)

Q1: What are the most effective hardware upgrades to improve SNR for 13C NMR?

A1: The most significant hardware upgrade for improving SNR is the use of a cryoprobe . By cooling the probe electronics to cryogenic temperatures (around 83K), thermal noise is dramatically reduced, leading to a substantial increase in sensitivity. A cryoprobe can increase the signal-to-noise ratio by approximately 300% (a 3-fold increase). This translates to a 9-fold reduction in experiment time to achieve the same SNR as a room-temperature probe.

Q2: I have a very limited amount of this compound. What is the best strategy to get a good spectrum?

A2: For mass-limited samples, the primary goal is to maximize the signal from the available material.

  • Isotopic Enrichment: The most direct way to enhance the signal is to use Adenine that is isotopically labeled with 13C at the desired positions (this compound). This dramatically increases the number of NMR-active nuclei, providing a substantial signal boost.

  • Microcoil Probes: If available, using a microcoil probe can significantly increase sensitivity for very small sample volumes.

  • Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that can enhance 13C NMR signals by orders of magnitude. It involves transferring the high spin polarization of electrons from a stable radical to the 13C nuclei using microwave irradiation. This can lead to signal enhancements of up to 1000-fold.

Q3: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it?

A3: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically increases NMR signal intensity. It works by transferring the large polarization of electron spins to the nuclear spins of interest via microwave irradiation. You should consider DNP when you are working with extremely low concentration samples, studying large biomolecules, or when you need to acquire spectra very rapidly. While historically more common in solid-state NMR, recent advancements have made it more applicable to liquid-state experiments as well.

Q4: How do I choose the optimal acquisition parameters for my this compound experiment?

A4: The optimal parameters depend on the specific molecule and the desired outcome (qualitative vs. quantitative). A good starting point for a routine qualitative 13C spectrum is:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentStandard 1D 13C experiment with proton decoupling.
Pulse Angle (P1) 30°Optimizes signal for a given repetition rate with shorter relaxation delays.
Relaxation Delay (D1) 2.0 sA good compromise for most carbons. May need to be increased for quaternary carbons.
Acquisition Time (AQ) 1.0 - 1.5 sSufficient to capture the FID without excessive truncation artifacts.
Number of Scans (NS) 128 or higherDependent on sample concentration; increase for weaker samples.

For quantitative analysis, a 90° pulse angle and a much longer relaxation delay (at least 5 times the longest T1) are required, along with inverse-gated decoupling to suppress the NOE.

Experimental Protocols

Protocol 1: Standard 1D 13C NMR Acquisition
  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent to the highest possible concentration in a clean NMR tube. Ensure the solvent height is appropriate for your spectrometer's probe.

  • Spectrometer Setup:

    • Insert the sample and lock the spectrometer on the solvent's deuterium signal.

    • Perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameter Setup:

    • Load a standard 13C experiment with proton decoupling (e.g., zgpg30).

    • Set the pulse angle to 30°.

    • Set the relaxation delay (D1) to 2.0 s.

    • Set the acquisition time (AQ) to 1.0 - 1.5 s.

    • Set the number of scans (NS) to a minimum of 128, and increase as needed for your sample concentration.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-220 ppm).

  • Acquisition: Start the experiment.

  • Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

Visualizations

Troubleshooting_Workflow Start Low SNR in this compound NMR CheckSample Step 1: Optimize Sample - Increase Concentration? - Correct NMR Tube? Start->CheckSample CheckParams Step 2: Optimize Acquisition Parameters - Increase Number of Scans? - Use 30° Pulse Angle? - D1 = 2s, AQ = 1-1.5s? CheckSample->CheckParams Sample OK CheckDecoupling Step 3: Verify Proton Decoupling - Decoupler on during AQ and D1? CheckParams->CheckDecoupling Parameters Set ProcessData Step 4: Adjust Processing - Apply Line Broadening (1-2 Hz)? CheckDecoupling->ProcessData Decoupling Active AdvancedTech Step 5: Consider Advanced Techniques ProcessData->AdvancedTech SNR still low End High SNR Spectrum ProcessData->End SNR Improved Cryoprobe Use a Cryoprobe? AdvancedTech->Cryoprobe DNP Use Dynamic Nuclear Polarization (DNP)? Cryoprobe->DNP If available Cryoprobe->End Yes IsotopeLabel Use 13C Isotopically Labeled Adenine? DNP->IsotopeLabel For very low concentrations DNP->End Yes IsotopeLabel->End If feasible

Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.

SNR_Enhancement_Strategies cluster_sample Sample Optimization cluster_instrumental Instrumental Methods cluster_parameters Parameter Optimization Title SNR Enhancement Strategies for this compound NMR Concentration Increase Sample Concentration Cryoprobe Use Cryoprobe (~3x SNR increase) Acquisition Optimize Acquisition (Pulse Angle, D1, NS) IsotopicLabeling 13C Isotopic Labeling DNP Dynamic Nuclear Polarization (DNP) (up to 1000x enhancement) HigherField Higher Magnetic Field NOE Utilize NOE via Proton Decoupling Processing Processing (Line Broadening)

Caption: Key strategies for enhancing the signal-to-noise ratio.

References

Data analysis issues and solutions for Adenine-13C5 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adenine-13C5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as a metabolic tracer.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound labeling experiments, from data analysis to experimental execution.

Data Analysis Issues

Question: My mass spectrometry data shows unexpected or low incorporation of the 13C5 label into adenine-containing metabolites. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or unexpected isotopic enrichment. Below is a table outlining potential causes and corresponding troubleshooting steps.

Potential Cause Description Troubleshooting Steps
Incorrect Natural Abundance Correction The natural abundance of 13C (~1.1%) and other heavy isotopes in your metabolites and derivatization agents can obscure the true labeling from the this compound tracer. Failure to correct for this will lead to inaccurate enrichment calculations.- Utilize a correction algorithm: Employ a matrix-based method to correct your mass isotopomer distribution (MID) data.[1] - Analyze an unlabeled control: A properly corrected unlabeled sample should show close to 100% M+0 isotopologues. Significant deviations indicate an issue with your correction method.
Suboptimal Quenching and Extraction Adenine nucleotides like ATP are highly labile and can degrade rapidly if metabolic activity is not halted instantly and effectively during sample collection. Inefficient extraction can also lead to low recovery.- Optimize quenching: Flash freeze cell pellets in liquid nitrogen to immediately stop metabolic processes.[2] - Use appropriate extraction solvents: A common and effective method for adenine nucleotide extraction is using 80% methanol heated to 70°C.[3]
Isotopic Steady State Not Reached For steady-state metabolic flux analysis, it is crucial that the isotopic labeling of intracellular metabolites has reached a plateau. If the labeling is still increasing at the time of harvest, your flux calculations will be inaccurate.[4][5]- Perform a time-course experiment: Measure isotopic enrichment at several time points to determine when isotopic steady state is achieved. - Consider non-stationary MFA: If reaching a steady state is not feasible, utilize isotopically non-stationary metabolic flux analysis (INST-MFA) methods.
Poor Chromatographic Resolution Co-elution of isobaric compounds can interfere with the mass spectrometry signal of your target adenine-containing metabolites, leading to inaccurate MID measurements.- Optimize your LC method: Adjust the gradient, column chemistry, or flow rate to improve the separation of adenine, adenosine, AMP, ADP, and ATP.
Low Instrument Sensitivity The mass spectrometer may not be sensitive enough to detect low-abundance isotopologues, especially if the overall metabolite concentration is low.- Increase sample loading: If possible, inject a more concentrated sample. - Optimize MS parameters: Adjust source conditions and detector settings to maximize the signal for your target analytes.

Troubleshooting Workflow for Low 13C5 Incorporation

low_incorporation_troubleshooting start Start: Low 13C5 Incorporation Detected check_nac Verify Natural Abundance Correction (NAC) start->check_nac nac_ok NAC is Correct check_nac->nac_ok Yes nac_issue Incorrect NAC check_nac->nac_issue No check_quenching Review Quenching & Extraction Protocol nac_ok->check_quenching fix_nac Re-run Correction Algorithm Analyze Unlabeled Control nac_issue->fix_nac fix_nac->check_nac quenching_ok Protocol is Optimal check_quenching->quenching_ok Yes quenching_issue Suboptimal Protocol check_quenching->quenching_issue No check_steady_state Confirm Isotopic Steady State quenching_ok->check_steady_state fix_quenching Implement Flash Freezing Use 80% Methanol Extraction quenching_issue->fix_quenching fix_quenching->check_quenching ss_ok Steady State Reached check_steady_state->ss_ok Yes ss_issue Not at Steady State check_steady_state->ss_issue No check_lcms Evaluate LC-MS Performance ss_ok->check_lcms fix_ss Perform Time-Course Experiment Consider INST-MFA ss_issue->fix_ss fix_ss->check_steady_state lcms_ok Good Resolution & Sensitivity check_lcms->lcms_ok Yes lcms_issue Poor Resolution or Sensitivity check_lcms->lcms_issue No end_node Problem Resolved lcms_ok->end_node fix_lcms Optimize LC Method Adjust MS Parameters lcms_issue->fix_lcms fix_lcms->check_lcms

Caption: Troubleshooting workflow for low 13C5 incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as a tracer?

A1: this compound is a stable isotope-labeled compound used to trace the metabolic fate of adenine in biological systems. By introducing this compound to cells or organisms, researchers can track its incorporation into various molecules, most notably adenine nucleotides (ATP, ADP, AMP) and nucleic acids (DNA and RNA). This allows for the quantification of metabolic fluxes through pathways involved in purine metabolism, energy charge, and nucleic acid synthesis.

Q2: How do I choose the optimal labeling time for my this compound experiment?

A2: The optimal labeling time depends on the specific metabolic pathway and turnover rate of the metabolites you are studying. For rapidly synthesized molecules like ATP, a shorter labeling time may be sufficient to observe significant enrichment. For molecules with slower turnover, such as DNA and RNA, a longer incubation period will be necessary. It is highly recommended to perform a pilot time-course experiment to determine the point at which isotopic steady state is reached for your metabolites of interest.

Q3: Can I use this compound to study signaling pathways?

A3: Yes, indirectly. Since this compound is incorporated into ATP, you can use it to study the turnover of the ATP pool that is utilized in various signaling cascades. For example, ATP is a substrate for adenylate cyclase, which produces the second messenger cyclic AMP (cAMP). By measuring the labeling of the adenine moiety in ATP and cAMP, you can gain insights into the dynamics of these signaling pathways.

Q4: What are the key considerations for sample preparation when analyzing this compound incorporation?

A4: The two most critical steps are rapid quenching of metabolic activity and efficient extraction of adenine-containing metabolites.

  • Quenching: To prevent the degradation of labile metabolites like ATP, it is essential to halt all enzymatic activity instantly. The preferred method is to flash-freeze the samples in liquid nitrogen.

  • Extraction: A robust extraction method is necessary to ensure high recovery of polar metabolites. Hot 80% methanol has been shown to be effective for extracting adenine nucleotides from cultured cells.

Experimental Protocols

Protocol: this compound Labeling and Metabolite Extraction from Cultured Cells

1. Cell Culture and Labeling: a. Culture cells to the desired confluency or cell density in standard growth medium. b. Prepare the labeling medium by supplementing base medium (lacking adenine) with this compound at the desired concentration. c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed this compound labeling medium to the cells. e. Incubate the cells for the predetermined optimal labeling time at 37°C and 5% CO2.

2. Quenching and Harvesting: a. Place the culture plates on ice and aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS. c. Add a minimal amount of ice-cold PBS and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed (e.g., 500 x g) for 2 minutes at 4°C. e. Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

3. Metabolite Extraction: a. Prepare the extraction solvent: 80% methanol in water, pre-heated to 70°C. b. Add the hot extraction solvent to the frozen cell pellet. c. Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation. d. Incubate at -20°C for 20 minutes to further precipitate proteins. e. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C. f. Carefully collect the supernatant, which contains the extracted metabolites. g. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. h. Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

Signaling Pathway Diagrams

Adenosine Signaling Pathway

adenosine_signaling atp_release ATP Release (Cellular Stress/Injury) ext_atp Extracellular ATP atp_release->ext_atp p2x_receptors P2X Receptors ext_atp->p2x_receptors cd39 CD39 ext_atp->cd39 hydrolysis inflammation Inflammation/ Fibrosis p2x_receptors->inflammation amp AMP cd39->amp cd73 CD73 amp->cd73 hydrolysis adenosine Adenosine cd73->adenosine p1_receptors P1 Receptors (A1, A2A, A2B, A3) adenosine->p1_receptors cellular_response Pro/Anti-inflammatory Responses p1_receptors->cellular_response

Caption: Extracellular adenosine signaling pathway.

ATP-Mediated Intracellular Signaling

atp_intracellular_signaling atp Intracellular ATP (from this compound) adenylate_cyclase Adenylate Cyclase atp->adenylate_cyclase kinases Other Kinases atp->kinases substrate camp cAMP (Second Messenger) adenylate_cyclase->camp catalyzes pka Protein Kinase A (PKA) camp->pka activates protein_phos Protein Phosphorylation pka->protein_phos kinases->protein_phos signal_cascade Signaling Cascade Activation protein_phos->signal_cascade cellular_processes Regulation of Cellular Processes signal_cascade->cellular_processes

Caption: Role of ATP in intracellular signaling cascades.

References

Technical Support Center: Overcoming Background Noise in 13C Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background noise in 13C mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in 13C mass spectrometry?

A1: Background noise in 13C mass spectrometry can be broadly categorized into three types:

  • Chemical Noise: This is often the most significant contributor and arises from ions that are not the analyte of interest. Common sources include contaminants from solvents, reagents, labware, and the surrounding environment, as well as complex biological matrices.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: This can originate from dust particles and volatile organic compounds in the laboratory air.[1][2]

Q2: How can I differentiate between a true 13C-labeled signal and background noise?

A2: Differentiating your signal from noise is critical for accurate analysis. Here are key strategies:

  • Isotopic Pattern Analysis: True 13C-labeled fragments will display a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Deviations from this pattern may indicate background noise.[1]

  • Blank Analysis: Running a blank sample (e.g., the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is crucial for identifying consistently present background ions.

  • Data Analysis Software: Specialized software can help to deconvolve complex spectra, identify isotopic patterns, and subtract background signals.

Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragment?

A3: Yes, common chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C-labeled analyte. For instance, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment. This is a significant issue in low-level enrichment studies.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Mass Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to discern low-intensity peaks.

Potential Cause Troubleshooting Steps Expected Outcome
Contaminated Solvents Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.A reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Leaking System Check all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background.
Issue 2: Presence of Specific, Repetitive Background Peaks

Symptoms: You observe a series of regularly spaced peaks across your mass spectrum, which are not related to your analyte.

Potential Contaminant Common m/z Spacing Troubleshooting Steps Expected Outcome
Polyethylene Glycol (PEG) 44 DaIdentify and eliminate the source (e.g., detergents like Triton X-100, Tween, some lab wipes, and plasticware). Use glass or polypropylene labware. Rinse glassware with hot water and an organic solvent instead of soap.Removal of the characteristic repeating polymer ion series.
Polypropylene Glycol (PPG) 58 DaIdentify and eliminate the source (e.g., certain detergents, lubricants, or plasticware).Disappearance of the repeating polymer ion series.
Polysiloxanes 74 DaAvoid siliconized surfaces or plasticware. Use high-purity solvents and check for column bleed. Consider an enclosure to isolate the ion source from ambient air.Reduction or elimination of siloxane-related peaks.
Issue 3: Contamination from Common Laboratory Sources

Symptoms: Appearance of peaks known to be common contaminants, which may interfere with your analysis.

Contaminant Common Sources Prevention and Troubleshooting
Keratins Human skin, hair, dust, clothing (especially wool), and non-latex gloves.Always wear nitrile gloves and a lab coat. Work in a clean environment, such as a laminar flow hood. Clean work surfaces and equipment thoroughly with ethanol or methanol. Use fresh, dedicated reagents for mass spectrometry work.
Phthalates Plasticizers in labware (tubing, containers), and laboratory air from sources like air conditioning filters.Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.
Metal Ions (Na+, K+) Glassware, buffers (e.g., PBS), and reagents.Use high-purity, volatile salts like ammonium acetate or ammonium bicarbonate. Rinse glassware thoroughly.

Experimental Protocols

Protocol 1: Liquid Chromatography (LC) System Flush

This protocol is designed to remove widespread contamination from the LC system.

  • Disconnect the Column: Disconnect the analytical column from the system to prevent damage.

  • Solvent Preparation: Prepare fresh, high-purity, LC-MS grade solvents. A recommended set includes:

    • A: Your typical aqueous mobile phase (e.g., 0.1% formic acid in water)

    • B: Your typical organic mobile phase (e.g., 0.1% formic acid in acetonitrile)

    • C: 100% Isopropanol

    • D: 100% Acetonitrile

    • E: 100% Water

  • Systematic Flushing: Flush all LC lines with each cleaning solvent for at least 30 minutes, starting with the most non-polar and progressing to your initial mobile phase conditions. A typical sequence would be: C -> D -> E -> B -> A.

  • System Equilibration and Blank Analysis: Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved. Perform several blank injections (injecting only your mobile phase) to ensure the background noise has been sufficiently reduced.

Protocol 2: Ion Source Cleaning

Refer to your specific instrument manual for detailed instructions. The following is a general guide.

  • Disassembly: Carefully disassemble the ion source components as per the manufacturer's guidelines.

  • Sonication: Sonicate the metal components in a sequence of high-purity solvents, for example, methanol, acetonitrile, and water, for 15 minutes each.

  • Drying: Allow all components to dry completely before reassembly. This can be done by air drying or using a stream of nitrogen.

  • Reassembly and System Check: Reassemble the ion source, pump down the system, and check for a stable vacuum. Run system suitability tests to ensure proper performance.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical steps for identifying and resolving background noise issues.

G Troubleshooting High Baseline Noise A High Baseline Noise Detected B Run Blank Injection A->B C Is Noise Still Present? B->C D Check Solvents and Mobile Phase C->D Yes H Noise Reduced C->H No E Flush LC System D->E F Clean Ion Source E->F G Check for System Leaks F->G G->B Re-evaluate I Contact Service Engineer G->I

Caption: A workflow for troubleshooting high baseline noise.

G Identifying Contaminant Sources A Repetitive Peaks Observed B Analyze m/z Spacing A->B C 44 Da Spacing? B->C D PEG Contamination C->D Yes E 58 Da Spacing? C->E No K Review Sample Handling Procedures D->K F PPG Contamination E->F Yes G 74 Da Spacing? E->G No F->K H Siloxane Contamination G->H Yes I Irregular Spacing G->I No L Change Labware (Glass/PP) H->L J Check for Keratins, Phthalates I->J J->K

Caption: A decision tree for identifying common contaminants.

References

Addressing cell viability problems during stable isotope labeling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell viability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my cells growing slower or dying after switching to SILAC medium?

Switching to a SILAC medium can induce cellular stress for several reasons, leading to reduced proliferation or cell death. The primary factors include:

  • Nutrient Limitation in Dialyzed Serum: SILAC media require dialyzed fetal bovine serum (dFBS) to eliminate unlabeled amino acids. The dialysis process, however, also removes small molecules, vitamins, and growth factors that are essential for some cell lines. This can lead to slower growth or cell death.[1][2] Human diploid fibroblast cultures, for instance, grow very slowly in medium with 10% dialyzed FBS, but their growth can be restored to normal levels by adding serine and pyruvate.[1]

  • Amino Acid Deprivation Stress: The absence of specific amino acids (like arginine and lysine) before supplementation with their heavy isotope counterparts can trigger an amino acid starvation response. This cellular stress response can temporarily halt cell proliferation as the cell adapts to the new medium.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to changes in their culture environment. The switch to a specialized, and often less enriched, SILAC medium can be particularly challenging for these sensitive lines. It is recommended to first adapt cells to a "light" SILAC medium (containing unlabeled heavy amino acids) to ensure they tolerate the base medium before proceeding with expensive isotope-containing media.[2]

Q2: What is arginine-to-proline conversion and can it affect my cell viability?

Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[3] This primarily affects the accuracy of protein quantification, as it can lead to an underestimation of heavy-labeled peptides containing proline. While it doesn't directly cause cell death, the metabolic stress from this conversion could potentially contribute to reduced cell fitness in sensitive cell lines. The most common solution is to supplement the SILAC medium with unlabeled proline, which has been shown to prevent this conversion without impacting cell viability.

Q3: How many cell doublings are required for complete labeling, and can this extended culture period impact cell health?

For complete incorporation of the heavy amino acids, cells should undergo at least five to six doublings in the SILAC medium. This ensures that the labeling efficiency reaches over 95%. For cells with a slow doubling time or for sensitive cell lines, this extended period in a potentially suboptimal medium can lead to a decline in cell health and viability. It is crucial to monitor the cells closely during this adaptation phase for any signs of stress.

Q4: My suspension cells seem to be more affected by SILAC media than my adherent cells. Is this common?

While there is no universal rule, suspension and adherent cells have different culture requirements. Suspension cells can be more sensitive to changes in media composition and density. For SILAC experiments, it's important to maintain an optimal cell density to ensure the cells are actively growing in the log phase. For both cell types, it is crucial to follow best practices for cell culture, including proper mixing and handling to avoid additional stress.

Troubleshooting Guide: Low Cell Viability

If you are experiencing low cell viability during your SILAC experiment, use the following guide to identify and resolve the issue.

Step 1: Assess the Health of Your Stock Culture

Before starting a SILAC experiment, ensure your cells are healthy and free from contamination.

  • Action: Thaw a new vial of cells and culture them in their recommended standard medium.

  • Check: Confirm that the cells exhibit normal morphology, have a high viability (ideally >95%), and a consistent doubling time.

  • Best Practice: Always use cells that are in the logarithmic growth phase and have been passaged a limited number of times.

Step 2: Evaluate the SILAC Medium and Reagents

The composition of the SILAC medium is a common source of viability issues.

  • Action: Prepare a fresh batch of SILAC medium, ensuring all components are correctly formulated and sterilized.

  • Check:

    • Dialyzed FBS: The quality of dFBS can vary between lots. Consider testing a new lot or a different supplier. Some cell lines may require supplementation with nutrients that were removed during dialysis, such as serine or pyruvate.

    • Amino Acid Concentrations: Ensure that the heavy amino acids are added at the correct concentrations.

    • Proline Supplementation: If you are using a cell line known to exhibit arginine-to-proline conversion, add unlabeled L-proline to the medium (typically 200 mg/L).

  • Best Practice: Before using expensive heavy amino acids, adapt your cells to a "light" SILAC medium to confirm they can tolerate the base medium and dialyzed serum.

Step 3: Monitor Cell Viability During Adaptation

Closely monitor your cells as they adapt to the SILAC medium.

  • Action: Perform regular cell viability assays throughout the adaptation period.

  • Check: Use a quick and reliable method like Trypan Blue exclusion to get a daily estimate of viability. If you observe a significant drop, consider more quantitative methods like an MTT assay or flow cytometry.

  • Best Practice: Create a growth curve for your cells in both standard and SILAC medium to quantitatively assess the impact on proliferation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to common issues in SILAC experiments.

Table 1: Effect of Proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells

L-Proline Concentration (mg/L)Average Signal Consumed by Proline Conversion
028%
509%
1003%
2002%

Data adapted from a study on the prevention of amino acid conversion in SILAC experiments. The results show that supplementing the medium with 200 mg/L of L-proline can virtually eliminate the conversion of heavy arginine to heavy proline.

Table 2: Impact of Dialyzed Serum on Human Diploid Fibroblast Growth

Culture ConditionRelative Cell Growth
10% Non-Dialyzed FBSNormal
10% Dialyzed FBSVery Slow / No Growth
10% Dialyzed FBS + 0.2 mM Serine + 1.0 mM PyruvateRestored to Normal

This table summarizes findings on the growth of human skin fibroblasts in dialyzed fetal bovine serum. The removal of small molecules during dialysis significantly impeded cell growth, which was rescued by the addition of specific nutrients.

Experimental Protocols

Trypan Blue Exclusion Assay for Cell Viability

This method is used to differentiate viable from non-viable cells based on membrane integrity.

  • Materials:

    • Cell suspension

    • Trypan Blue solution (0.4%)

    • Phosphate-buffered saline (PBS) or serum-free medium

    • Hemacytometer

    • Microscope

  • Protocol:

    • Harvest a small aliquot of your cell suspension.

    • Centrifuge the cells and resuspend the pellet in PBS or serum-free medium. Serum proteins can interfere with the stain.

    • Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension.

    • Incubate the mixture for approximately 3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to the staining of viable cells.

    • Load 10 µL of the mixture into a hemacytometer.

    • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

MTT Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells cultured in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Culture your cells in a 96-well plate and treat them as required for your experiment.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

    • Read the absorbance at a wavelength between 550 and 600 nm.

Flow Cytometry with Propidium Iodide (PI) for Viability

This method provides a quantitative assessment of cell viability by identifying cells with compromised membranes.

  • Materials:

    • Cell suspension

    • PBS or other suitable buffer

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Harvest your cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in a suitable binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5-10 µL of the PI staining solution to each sample.

    • Incubate the cells for 5-15 minutes in the dark at room temperature.

    • Analyze the samples on a flow cytometer without washing. The PI signal is typically detected in the FL2 or FL3 channel. Viable cells will be PI-negative, while non-viable cells will be PI-positive.

Visualizations

G cluster_workflow SILAC Experimental Workflow A Cell Culture in 'Light' Medium (e.g., Normal Arg/Lys) C Adaptation Phase (>5 Cell Doublings) A->C B Cell Culture in 'Heavy' Medium (e.g., 13C6-Arg/Lys) B->C D Experimental Treatment (e.g., Drug vs. Vehicle) C->D E Combine Cell Populations (1:1 Ratio) D->E F Protein Extraction & Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

A typical workflow for a SILAC experiment.

G cluster_troubleshooting Troubleshooting Low Cell Viability Start Low Cell Viability Detected Q1 Are stock cells healthy in standard medium? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is SILAC medium correctly prepared? A1_Yes->Q2 Sol1 Sol1 A1_No->Sol1 Action: Thaw new vial, check for contamination A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the cell line sensitive to dialyzed serum? A2_Yes->Q3 Sol2 Sol2 A2_No->Sol2 Action: Prepare fresh medium, verify components A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Sol3 A3_Yes->Sol3 Action: Supplement medium (e.g., serine, pyruvate) Sol4 Sol4 A3_No->Sol4 Continue monitoring and consider other stressors

A logical workflow for troubleshooting low cell viability.

G cluster_pathway Amino Acid Starvation Response Pathway AA_dep Amino Acid Deprivation (e.g., in SILAC medium) Uncharged_tRNA Accumulation of Uncharged tRNA AA_dep->Uncharged_tRNA mTORC1 mTORC1 Pathway Inhibition AA_dep->mTORC1 GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition ATF4 ATF4 Translation Upregulation eIF2a->ATF4 Cell_Growth Decreased Cell Growth & Proliferation Translation_Inhibition->Cell_Growth Stress_Response Stress Response Gene Expression ATF4->Stress_Response mTORC1->Cell_Growth

Key signaling pathways activated during amino acid starvation.

References

Technical Support Center: Optimizing Quenching for 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quenching methods in 13C labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their metabolomics data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching step of a 13C labeling experiment.

Issue 1: Incomplete Quenching of Metabolic Activity

Symptom: Continued enzymatic activity after quenching, leading to altered metabolite profiles and inaccurate 13C incorporation data. This can be diagnosed by observing changes in the levels of labile metabolites over a short time course post-quenching.

Possible Causes & Solutions:

CauseSolution
Quenching solution not cold enough. Ensure the quenching solution is pre-chilled to the recommended temperature (e.g., -40°C or below for methanol-based solutions).[1][2][3]
Insufficient volume of quenching solution. Use a sufficient excess volume of quenching solution to rapidly lower the temperature of the cell culture. A common recommendation is a 5-fold excess volume.[4]
Slow transfer of cells to quenching solution. Minimize the time between harvesting cells and introducing them to the quenching solution to prevent ongoing metabolic activity.[5]
Ineffective quenching agent for the organism. The optimal quenching method can be organism-specific. For example, some studies suggest that cold saline is more effective than cold methanol for certain cyanobacteria to prevent leakage.

Issue 2: Metabolite Leakage from Cells

Symptom: Loss of intracellular metabolites into the quenching solution, resulting in an underestimation of their intracellular concentrations. This can be quantified by analyzing the quenching supernatant for the presence of intracellular metabolites.

Possible Causes & Solutions:

CauseSolution
Use of organic solvents that compromise membrane integrity. While widely used, cold methanol can cause leakage in some cell types. Consider alternatives like cold saline or buffered quenching solutions.
Prolonged exposure to quenching solution. Minimize the contact time between the cells and the quenching solution before separating the cells for extraction.
Sub-optimal concentration of organic solvent. Studies have shown that the concentration of methanol in the quenching solution can influence the degree of metabolite leakage. For some yeasts, pure cold methanol has been shown to prevent leakage more effectively than 60% methanol.
Osmotic shock. Use of a quenching solution that is not isotonic can lead to cell lysis and leakage. Isotonic saline solutions can help maintain cell integrity.

Issue 3: Contamination from Extracellular Medium

Symptom: Carryover of the 13C-labeled substrate and other media components into the final cell extract, which can interfere with the analysis of intracellular metabolites.

Possible Causes & Solutions:

CauseSolution
Inadequate removal of the culture medium. For adherent cells, ensure complete aspiration of the medium before quenching. For suspension cells, a rapid washing step with a cold, isotonic solution can be effective.
Inefficient separation of cells from the supernatant. Centrifugation times may need to be optimized to ensure a compact cell pellet and complete removal of the supernatant. However, prolonged centrifugation can lead to cell stress and altered metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the ideal quenching method for my experiment?

The ideal quenching method depends on your specific cell type and experimental goals. There is no single method that is optimal for all applications. It is crucial to validate your chosen quenching method to ensure it effectively stops metabolism without causing significant metabolite leakage for your particular cells.

Q2: How can I validate my quenching protocol?

To validate your quenching protocol, you can perform several checks:

  • Assess quenching efficiency: Measure the energy charge of the cells, which should remain stable immediately after quenching.

  • Quantify metabolite leakage: Analyze the quenching supernatant for the presence of key intracellular metabolites.

  • Check for continued metabolic activity: Introduce a 13C-labeled tracer immediately before quenching and measure its incorporation into downstream metabolites. Minimal incorporation indicates effective quenching.

Q3: What are the most common quenching solutions?

Commonly used quenching solutions include:

  • Cold Methanol Solutions: Often a 60% aqueous methanol solution, but concentrations can vary. Some studies report that 100% cold methanol is more effective at preventing leakage in yeast.

  • Cold Saline Solutions: Ice-cold isotonic saline is used to rapidly cool the cells and wash away extracellular media without causing osmotic lysis.

  • Liquid Nitrogen: For adherent cells, direct quenching with liquid nitrogen can be a rapid and effective method.

Q4: How should I handle adherent versus suspension cells for quenching?

  • Adherent Cells: The culture medium should be rapidly aspirated, followed by the immediate addition of a cold quenching solution directly to the culture plate. Alternatively, direct quenching with liquid nitrogen is an option.

  • Suspension Cells: The cell suspension is typically added to a larger volume of cold quenching solution. This is followed by rapid separation of the cells from the quenching solution, usually by centrifugation.

Experimental Protocols & Workflows

Below are detailed methodologies for common quenching procedures.

Protocol 1: Quenching of Adherent Mammalian Cells with Cold Methanol

This protocol is adapted from established methods for quenching metabolism in adherent cell cultures.

  • Preparation: Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C.

  • Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.

  • Quenching: Immediately add the pre-chilled quenching solution to the culture dish.

  • Incubation: Place the dish at -75°C for 10 minutes to ensure complete metabolic arrest.

  • Cell Lysis and Collection: Move the dish to ice for 10-15 minutes to allow for freeze-thaw lysis. Scrape the cells on dry ice.

  • Extraction: Transfer the cell lysate to a microcentrifuge tube for subsequent metabolite extraction.

G cluster_prep Preparation cluster_exp Experiment prep_solution Prepare 80:20 Methanol:Water cool_solution Cool to -75°C prep_solution->cool_solution remove_media Aspirate Culture Medium add_quench Add Quenching Solution remove_media->add_quench incubate Incubate at -75°C for 10 min add_quench->incubate lyse_collect Freeze-Thaw Lysis & Scrape Cells incubate->lyse_collect extract Transfer for Extraction lyse_collect->extract

Caption: Workflow for Quenching Adherent Cells.

Protocol 2: Quenching of Suspension Cells with Cold Saline

This protocol is a common method for quenching suspension cell cultures while minimizing metabolite leakage.

  • Preparation: Prepare an ice-cold 0.9% saline solution.

  • Harvesting: Transfer a defined volume of the cell suspension into a centrifuge tube.

  • Quenching & Washing: Add an excess volume of ice-cold saline to the cell suspension.

  • Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., 4°C). The centrifugation time should be minimized to prevent metabolic changes.

  • Supernatant Removal: Carefully and quickly aspirate the supernatant.

  • Extraction: Proceed immediately to the metabolite extraction protocol with the cell pellet.

G cluster_prep Preparation cluster_exp Experiment prep_saline Prepare Ice-Cold 0.9% Saline harvest Harvest Cell Suspension quench_wash Add Excess Cold Saline harvest->quench_wash centrifuge Centrifuge at Low Temperature quench_wash->centrifuge remove_supernatant Aspirate Supernatant centrifuge->remove_supernatant extract Proceed to Extraction remove_supernatant->extract

Caption: Workflow for Quenching Suspension Cells.

Comparison of Quenching Methods

The following table summarizes the advantages and disadvantages of common quenching methods.

Quenching MethodAdvantagesDisadvantagesSuitable For
Cold Methanol (-40°C or below) Rapidly stops enzymatic reactions.Can cause leakage of intracellular metabolites in some cell types.Yeast, some bacteria, and mammalian cells (with validation).
Cold Saline (0.9%) Minimizes metabolite leakage by maintaining osmotic balance.May be less effective at immediately halting all metabolic activity compared to organic solvents.Suspension cells, particularly when leakage is a concern.
Liquid Nitrogen Extremely rapid freezing, effectively stopping all metabolic activity.Primarily suitable for adherent cells; can be difficult to apply uniformly.Adherent cells.
Hot Air Effective for adherent cells.Less commonly used and requires specialized equipment.Adherent cells.

Signaling Pathway and Experimental Logic

The following diagram illustrates the critical relationship between the experimental quenching step and its impact on the integrity of the metabolome for downstream analysis.

G cluster_cell In Vivo State cluster_quench Quenching Step cluster_outcome Potential Outcomes cluster_analysis Downstream Analysis active_metabolism Active Cellular Metabolism (13C Incorporation) quenching Quenching (e.g., Cold Methanol) active_metabolism->quenching ideal Ideal Outcome: Metabolism Arrested, Cell Integrity Maintained quenching->ideal Effective Protocol leakage Sub-optimal Outcome: Metabolite Leakage quenching->leakage Ineffective Protocol incomplete Sub-optimal Outcome: Incomplete Quenching quenching->incomplete Ineffective Protocol extraction Metabolite Extraction ideal->extraction leakage->extraction incomplete->extraction analysis LC-MS/GC-MS Analysis extraction->analysis accurate_data Accurate 13C Labeling Data analysis->accurate_data inaccurate_data Inaccurate Data analysis->inaccurate_data

Caption: Impact of Quenching on Metabolome Integrity.

References

Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in 13C labeling experiments.

FAQs and Troubleshooting Guides

Q1: What is isotopic scrambling and why is it a problem?

A1: Isotopic scrambling is the randomization of isotope labeling patterns in metabolites, deviating from what is expected based on known metabolic pathways.[1] This phenomenon can occur through various biochemical reactions, leading to a redistribution of 13C atoms within a molecule. Scrambling poses a significant challenge because 13C Metabolic Flux Analysis (13C-MFA) depends on the precise tracking of labeled carbon atoms to calculate metabolic fluxes.[1][2] When scrambling occurs, the measured mass isotopomer distributions no longer accurately reflect the activity of the primary metabolic pathways, resulting in erroneous flux calculations.[1]

G cluster_0 Ideal Labeling cluster_1 Scrambled Labeling A [1,2-13C]Glucose B [1-13C]Pyruvate A->B Glycolysis C [4,5-13C]Citrate B->C TCA Cycle Entry D [1,2-13C]Glucose E [1-13C]Pyruvate [2-13C]Pyruvate D->E Glycolysis + Bidirectional Reactions F [1,2-13C]Citrate [4,5-13C]Citrate E->F TCA Cycle Entry + Scrambling

Caption: Ideal vs. Scrambled 13C Labeling in Metabolism.

Q2: What are the primary sources of isotopic scrambling in 13C labeling experiments?

A2: Isotopic scrambling can originate from several sources, both biological and technical. Key contributors include:

  • Reversible Reactions: High rates of reversible enzymatic reactions can shuffle labeled carbons within a molecule and connected metabolite pools.[1]

  • Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or enter various downstream pathways can contribute to scrambling.

  • Futile Cycles: The concurrent operation of opposing metabolic pathways can lead to continuous cycling of metabolites and scrambling of isotopic labels.

  • Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium can dilute 13C enrichment and alter labeling patterns.

  • Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can persist, leading to altered labeling patterns.

Source of ScramblingPotential Impact on 13C-MFAMitigation Strategies
Reversible Reactions Inaccurate flux calculations for affected pathways.Use of specifically labeled tracers to resolve bidirectionality; isotopic non-stationary MFA (INST-MFA).
Metabolic Branch Points Difficulty in deconvoluting fluxes from different pathways.Use of multiple isotopic tracers in parallel experiments.
Futile Cycles Overestimation or underestimation of net flux.Careful experimental design and modeling to account for cyclic pathways.
Background CO2 Fixation Dilution of 13C label, leading to underestimation of fluxes.Use of bicarbonate-free media or media with a known 13C-bicarbonate concentration.
Ineffective Quenching Artificial alteration of metabolite labeling patterns.Rapid quenching protocols using cold solvents like liquid nitrogen or cold methanol.

Q3: How can I minimize scrambling during sample quenching and metabolite extraction?

A3: Rapid and effective quenching of metabolism is critical to preserve the in vivo metabolic state of cells at the time of sampling. Delays or inefficiencies in this process can allow enzymatic reactions to continue, leading to significant scrambling.

G start End of Labeling Period wash Rapid Wash with Ice-Cold Saline start->wash quench Immediate Quenching (e.g., Liquid Nitrogen or -80°C Methanol) wash->quench extract Metabolite Extraction (Cold Solvent) quench->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze

Caption: Workflow for Rapid Sample Quenching and Extraction.

A detailed protocol for rapid quenching is provided in the "Experimental Protocols" section below. The choice of quenching and extraction solvents can also impact results, with cold methanol and acetonitrile being common choices.

Q4: Are there specific enzymatic reactions known to cause significant scrambling?

A4: Yes, certain enzymes and pathways are well-known for their potential to cause isotopic scrambling. The pentose phosphate pathway (PPP) is a primary example, where reversible reactions catalyzed by transketolase and transaldolase can shuffle carbon atoms among sugar phosphates.

Enzyme/PathwayDescription of ScramblingSuggested Mitigation Strategies
Transketolase & Transaldolase (PPP) Reversible transfer of 2- and 3-carbon units between sugar phosphates, leading to complex rearrangements of 13C labels.Use of specific tracers like [1,2-13C]glucose to better resolve PPP fluxes.
Fumarase & Succinate Dehydrogenase (TCA Cycle) Reversible reactions that can lead to scrambling of labels in symmetric molecules like fumarate and succinate.Advanced computational models that account for molecular symmetry.
Pyruvate Carboxylase & Pyruvate Dehydrogenase The relative activities of these enzymes at the pyruvate node can influence labeling patterns in the TCA cycle.Parallel labeling experiments with different tracers to dissect the contribution of each pathway.

Q5: How does the choice of 13C tracer affect the degree of scrambling?

A5: The selection of the 13C-labeled tracer is a critical step in experimental design. Different tracers can provide more or less information about specific pathways and can help to minimize the impact of scrambling on flux calculations.

13C TracerPrimary ApplicationAdvantages for Minimizing Scrambling
[1,2-13C2]Glucose Glycolysis and Pentose Phosphate PathwayProvides high precision for estimating fluxes in the upper part of central carbon metabolism.
[U-13C5]Glutamine TCA CycleIdeal for analyzing fluxes within the TCA cycle.
[1-13C]Glucose Glycolysis vs. Pentose Phosphate PathwayCan help distinguish between these two major glucose-utilizing pathways.
Mixtures of Tracers Comprehensive Flux AnalysisCombining different tracers, such as 75% [1-13C]glucose and 25% [U-13C]glucose, can improve flux resolution across the entire metabolic network.

Q6: What computational tools can be used to correct for isotopic scrambling?

A6: While experimental techniques are crucial for minimizing scrambling, computational tools are essential for correcting for natural isotope abundance and for modeling metabolic fluxes in a way that accounts for scrambling.

  • Isotope Correction Software: Tools like IsoCorrectoR are used to correct for the natural abundance of stable isotopes, which is a necessary first step before any flux analysis.

  • Metabolic Flux Analysis (MFA) Software: Packages such as INCA and Metran are used to fit metabolic models to experimental data and calculate fluxes. These tools can incorporate information about reversible reactions and other sources of scrambling into their models.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from established methods to ensure rapid metabolic arrest and efficient extraction of metabolites.

Materials:

  • Quenching solution: 80:20 methanol:water, pre-chilled to -75°C.

  • Ice-cold saline solution (0.9% NaCl).

  • Cell scraper.

  • Liquid nitrogen.

Procedure:

  • At the desired time point, rapidly aspirate the culture medium.

  • Immediately wash the cells with ice-cold saline to remove residual labeled substrate. This step should be performed in under 30 seconds.

  • Aspirate the saline completely.

  • Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells.

  • Add the pre-chilled quenching solution to the frozen cells.

  • Incubate the dish at -75°C for 10 minutes to ensure complete metabolic arrest.

  • Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled tube.

  • Proceed with metabolite extraction, which typically involves centrifugation to pellet cell debris and protein, followed by collection of the supernatant containing the metabolites.

References

Validation & Comparative

A Researcher's Guide to Validating Metabolic Flux Analysis: A Comparative Look at Adenine-13C5 and Other Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Adenine-13C5 with other commonly used tracers for validating metabolic flux analysis (MFA) results. Intended for researchers, scientists, and drug development professionals, this document offers an objective overview of the product's performance, supported by experimental data and detailed methodologies.

Introduction to Metabolic Flux Analysis and the Importance of Validation

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, researchers can track the flow of atoms through metabolic pathways. The resulting data on the distribution of isotopes in various metabolites allows for the calculation of intracellular fluxes, providing a snapshot of cellular metabolism.

This compound: A Novel Tracer for Probing Nucleotide Metabolism

This compound is a stable isotope-labeled compound designed to trace the metabolism of adenine and its derivatives. As a key component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids (DNA, RNA), adenine metabolism is central to cellular bioenergetics, signaling, and proliferation.

The primary metabolic fate of exogenous adenine is its incorporation into the purine salvage pathway. In this pathway, adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT). This labeled AMP can then be further metabolized to form other purine nucleotides, allowing for the tracing of fluxes through these critical pathways.

Comparative Analysis of Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is a critical step in designing an MFA experiment and significantly influences the precision and accuracy of the estimated fluxes.[3] While glucose and glutamine are the most common tracers for central carbon metabolism, specialized tracers like this compound offer unique advantages for probing specific areas of metabolism.

TracerPrimary Metabolic Pathways TracedAdvantagesLimitations
This compound Purine salvage pathway, nucleotide metabolism, ATP/ADP/AMP pool dynamics.Directly probes nucleotide biosynthesis and energy metabolism. Provides insights into pathways that are distal to central carbon metabolism.Limited direct information on glycolytic or TCA cycle fluxes. Incorporation can be dependent on the activity of the salvage pathway, which varies between cell types.
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis, glycogen synthesis.Provides broad coverage of central carbon metabolism. Well-established and widely used.Can be less effective at resolving fluxes in pathways with multiple inputs (e.g., TCA cycle anaplerosis).
[U-13C5]Glutamine TCA cycle, anaplerosis, amino acid metabolism, reductive carboxylation.Excellent for probing TCA cycle activity and glutaminolysis, which are crucial in many cancer cells.Provides limited information on glycolytic and PPP fluxes.
[1,2-13C2]Glucose Pentose Phosphate Pathway (PPP), glycolysis.Specifically designed to resolve fluxes through the oxidative and non-oxidative branches of the PPP.Less informative for TCA cycle fluxes compared to uniformly labeled glucose.

Experimental Protocols

General Workflow for 13C Metabolic Flux Analysis

The general workflow for a 13C-MFA experiment is a multi-step process that requires careful planning and execution. It begins with the selection of an appropriate tracer and culminates in the refinement of a metabolic flux model.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Cell Culture (Steady State) B Tracer Introduction (e.g., this compound) A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS or GC-MS) C->D F Isotopomer Distribution Analysis D->F E Metabolic Network Model Construction G Flux Estimation & Model Fitting E->G F->G H Statistical Validation & Flux Map Generation G->H

A generalized workflow for 13C-Metabolic Flux Analysis.
Detailed Protocol for this compound Tracer Experiment

This protocol provides a general framework for conducting a stable isotope tracing experiment using this compound. Optimization will be required for specific cell lines and experimental conditions.

  • Cell Culture: Culture cells in a defined medium to ensure metabolic and isotopic steady state. The number of cells should be sufficient for robust metabolite extraction and analysis.

  • Tracer Introduction: Replace the culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the expected rate of adenine uptake and metabolism. A typical starting point is 100 µM for 24 hours.

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), resuspend the extract in an appropriate solvent.

    • Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of adenine-containing metabolites (e.g., AMP, ADP, ATP).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use the corrected mass isotopomer distributions to calculate metabolic fluxes using software such as INCA, Metran, or OpenFLUX.

    • Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizing the Metabolic Fate of this compound

The following diagram illustrates the incorporation of 13C from this compound into the purine salvage pathway and its subsequent distribution into the cellular nucleotide pools.

G cluster_0 Extracellular cluster_1 Intracellular Adenine_13C5 This compound Adenine_13C5_in This compound Adenine_13C5->Adenine_13C5_in APRT APRT Adenine_13C5_in->APRT AMP_13C5 AMP-13C5 ADP_13C5 ADP-13C5 AMP_13C5->ADP_13C5 ADP_13C5->AMP_13C5 ATP_13C5 ATP-13C5 ADP_13C5->ATP_13C5 ATP_13C5->ADP_13C5 RNA_DNA RNA/DNA (incorporation of 13C5-Adenine) ATP_13C5->RNA_DNA PRPP PRPP PRPP->APRT APRT->AMP_13C5

Metabolic fate of this compound via the purine salvage pathway.

Conclusion

The validation of metabolic flux analysis results is essential for obtaining a reliable understanding of cellular metabolism. While tracers for central carbon metabolism are well-established, the use of specialized tracers like this compound provides a unique window into nucleotide metabolism and cellular bioenergetics. By carefully selecting a combination of tracers and employing rigorous experimental and computational methods, researchers can build more comprehensive and accurate models of cellular metabolism, paving the way for new discoveries in disease and drug development.

References

Comparing Adenine-13C5 to 15N-adenine for metabolic tracing.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Adenine-¹³C₅ and ¹⁵N-Adenine for Metabolic Tracing

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount for advancing biological research and discovering novel therapeutic targets. Stable isotope labeling is a powerful and indispensable technique for dynamically tracing the flow of atoms through these networks.[1] By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), scientists can track their incorporation into various biomolecules, offering a detailed view of metabolic fluxes.[1][2] This guide provides an objective comparison of two such tracers, Adenine-¹³C₅ and ¹⁵N-adenine, for the study of purine metabolism.

Key Differences and Considerations

The choice between Adenine-¹³C₅ and ¹⁵N-adenine for metabolic tracing hinges on the specific biological question being addressed. Adenine-¹³C₅ allows for the tracking of the carbon skeleton of the adenine molecule, while ¹⁵N-adenine traces the fate of its nitrogen atoms. This fundamental difference dictates their utility in dissecting various aspects of purine metabolism.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of Adenine-¹³C₅ and ¹⁵N-adenine as metabolic tracers.

FeatureAdenine-¹³C₅¹⁵N-Adenine
Primary Application Tracing the carbon backbone of adenine through metabolic pathways.Tracing the nitrogen atoms of adenine, particularly in nucleotide synthesis and degradation.
Mass Shift (per molecule) +5 Da+5 Da
Natural Abundance of Isotope ¹³C: ~1.1%[]¹⁵N: ~0.37%[]
Mass Spectrometry Analysis Provides a significant mass shift, aiding in the separation of labeled from unlabeled species.Lower natural abundance can result in a cleaner background signal in mass spectrometry.
Metabolic Insights Elucidates how the carbon skeleton of adenine is utilized in pathways like the TCA cycle and nucleotide synthesis.Reveals the flow of nitrogen from adenine into other nitrogen-containing biomolecules.
Potential Isotopic Effects Generally considered to have minimal effects on enzyme kinetics.Also considered to have minimal kinetic isotope effects.

Metabolic Pathways of Adenine

Adenine metabolism is primarily governed by two pathways: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. When exogenous labeled adenine is introduced, it is primarily incorporated through the salvage pathway.

The enzyme adenine phosphoribosyltransferase (APRT) plays a crucial role in the salvage pathway by converting adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP). From AMP, the labeled atoms can be further traced into other nucleotides like ATP and GTP, and into nucleic acids (DNA and RNA).

Below is a diagram illustrating the central role of adenine in purine metabolism and where the isotopic labels from Adenine-¹³C₅ and ¹⁵N-adenine would be incorporated.

Adenine_Metabolism cluster_salvage Salvage Pathway cluster_downstream Downstream Metabolism cluster_denovo De Novo Synthesis Adenine_13C5 Adenine-¹³C₅ Adenine_15N ¹⁵N-Adenine APRT APRT Adenine_13C5->APRT Adenine_15N->APRT PRPP PRPP PRPP->APRT AMP AMP ADP ADP AMP->ADP IMP IMP AMP->IMP APRT->AMP ATP ATP ADP->ATP dATP dATP ATP->dATP NAD NAD+ ATP->NAD DNA_RNA DNA/RNA Synthesis dATP->DNA_RNA IMP->AMP GMP GMP IMP->GMP GTP GTP GMP->GTP Precursors Glycine, Aspartate, Glutamine, Formate Precursors->IMP

Adenine incorporation into purine metabolism.

Experimental Protocols: A Generalized Workflow

A typical metabolic tracing experiment involves several key steps, from cell culture and introduction of the labeled tracer to sample analysis and data interpretation. The following workflow outlines a general protocol applicable to studies using either Adenine-¹³C₅ or ¹⁵N-adenine.

Experimental Workflow Diagram

Experimental_Workflow cell_culture 1. Cell Culture (Grow cells to desired confluency) media_switch 2. Media Switch (Introduce media with labeled adenine) cell_culture->media_switch time_course 3. Time-Course Sampling (Harvest cells at various time points) media_switch->time_course quenching 4. Metabolism Quenching (e.g., with cold methanol) time_course->quenching extraction 5. Metabolite Extraction quenching->extraction analysis 6. LC-MS/MS Analysis extraction->analysis data_analysis 7. Data Analysis (Determine isotopic enrichment) analysis->data_analysis

A typical experimental workflow for metabolic tracing.
Detailed Methodologies

  • Cell Culture: Cells of interest are cultured in a standard, unlabeled medium until they reach the desired confluence for the experiment.

  • Media Switch: The standard medium is replaced with a medium containing either Adenine-¹³C₅ or ¹⁵N-adenine. The concentration of the tracer and the duration of the labeling will depend on the specific experimental goals and the metabolic rate of the cells.

  • Time-Course Sampling: To capture the dynamics of isotope incorporation, cells are harvested at various time points after the media switch. For nucleotide metabolism, isotopic steady state may be achieved within 24 hours.

  • Metabolism Quenching and Metabolite Extraction: To halt metabolic activity, cells are rapidly quenched, often with cold methanol. Metabolites are then extracted from the cells.

  • Sample Analysis: The extracted metabolites are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites and to determine the isotopic enrichment in different molecules.

  • Data Analysis: Specialized software is used to analyze the mass isotopomer distributions and calculate metabolic fluxes, providing insights into the activity of the metabolic pathways of interest.

Conclusion

Both Adenine-¹³C₅ and ¹⁵N-adenine are valuable tools for interrogating the complexities of purine metabolism. The choice between these two tracers is ultimately dictated by the specific biological question at hand. Adenine-¹³C₅ is ideal for tracking the carbon framework of adenine as it is incorporated into various biomolecules, offering insights into the broader metabolic network. In contrast, ¹⁵N-adenine provides a more focused view on the nitrogen flow within purine metabolism, which is critical for understanding nucleotide synthesis and degradation. A thorough understanding of their respective advantages and limitations, coupled with careful experimental design, is crucial for generating high-quality, interpretable data in metabolic research.

References

A Head-to-Head Comparison: Adenine-13C5 vs. Deuterated Adenine in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of adenine: Adenine-13C5 and deuterated adenine. By examining their performance characteristics, supported by experimental principles, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research needs.

Stable isotopes are indispensable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite turnover. Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, is a frequent subject of such investigations. The two primary methods for isotopically labeling adenine involve the incorporation of heavy carbon (¹³C) or heavy hydrogen (deuterium, ²H or D). While both approaches serve a similar purpose, their inherent physicochemical differences can lead to significant variations in experimental results.

Performance Comparison: Key Distinctions

The selection between this compound and deuterated adenine hinges on several key performance metrics, including metabolic stability, kinetic isotope effects, and analytical considerations in mass spectrometry.

Performance Metric This compound Deuterated Adenine Key Considerations for Researchers
Metabolic Stability The ¹³C-N and ¹³C-¹³C bonds are highly stable and not subject to enzymatic cleavage or exchange under physiological conditions. This ensures the integrity of the label throughout metabolic processes.C-D bonds are generally stable; however, deuterium atoms can be susceptible to enzymatic exchange or loss, particularly if located at positions involved in metabolic transformations. This can lead to an underestimation of the labeled pool.For long-term studies or pathways with extensive metabolic processing, this compound offers greater assurance of label retention.
Kinetic Isotope Effect (KIE) The KIE for ¹³C is minimal (typically k¹²C/k¹³C ≈ 1.04) due to the small relative mass difference between ¹²C and ¹³C.[1] This means that ¹³C-labeled adenine behaves nearly identically to its unlabeled counterpart in enzymatic reactions.The KIE for deuterium can be significant (kH/kD ≈ 6-10) because deuterium is twice as heavy as hydrogen.[1] This can alter the rate of enzymatic reactions where a C-H bond is broken in the rate-limiting step, potentially leading to metabolic switching or accumulation of intermediates.When studying enzyme kinetics or wanting to minimize perturbation of the biological system, this compound is the preferred choice. Deuterated adenine may be intentionally used to probe reaction mechanisms by observing the KIE.
Analytical (LC-MS) Separation This compound co-elutes with unlabeled adenine in liquid chromatography (LC) due to negligible differences in polarity and molecular shape.[2] This simplifies quantification using isotope dilution mass spectrometry.Deuterated adenine can exhibit partial chromatographic separation from unlabeled adenine, a phenomenon known as the "isotope effect" in chromatography.[2] This can complicate accurate quantification if the two peaks are not fully integrated.For precise and straightforward quantification, the co-elution of this compound with the analyte of interest is a significant advantage.
Mass Spectrometry Fragmentation Fragmentation patterns in tandem MS are generally similar to the unlabeled compound, with a predictable mass shift, aiding in metabolite identification.Fragmentation can sometimes be altered due to the stronger C-D bond, potentially leading to different fragmentation patterns that need to be considered during metabolite identification.While generally manageable, the potential for altered fragmentation with deuterated compounds may require more extensive characterization.
Cost Generally more expensive to synthesize due to the higher cost of ¹³C-labeled starting materials.Typically less expensive to synthesize compared to their ¹³C-labeled counterparts.The higher initial cost of this compound may be justified by the increased data quality and reliability, potentially reducing the need for repeat experiments.

Experimental Protocols

To provide a practical context for the application of these tracers, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Metabolic Stability Assay in Liver Microsomes

This protocol is designed to assess the rate at which adenine is metabolized by phase I enzymes.

Objective: To compare the in vitro metabolic stability of this compound and deuterated adenine.

Materials:

  • This compound and deuterated adenine stock solutions (1 mM in DMSO).

  • Pooled human liver microsomes.[3]

  • NADPH regenerating system.

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard (e.g., ¹⁵N₅-Adenine).

  • 96-well plates.

  • Incubator/shaker.

  • LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing liver microsomes and potassium phosphate buffer.

  • Add this compound or deuterated adenine to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.

Experimental Protocol 2: Isotope Dilution Mass Spectrometry for Adenine Quantification in Cell Extracts

This protocol details the use of isotopically labeled adenine as an internal standard for accurate quantification.

Objective: To accurately quantify the intracellular concentration of adenine using this compound or deuterated adenine as an internal standard.

Materials:

  • Cell culture of interest.

  • This compound or deuterated adenine as an internal standard.

  • Methanol/water (80:20, v/v) extraction solution.

  • LC-MS/MS system.

Procedure:

  • Culture cells to the desired confluence.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Spike the cell extract with a known concentration of the internal standard (this compound or deuterated adenine).

  • Vortex and centrifuge the samples to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method.

Data Analysis:

  • Generate a calibration curve using known concentrations of unlabeled adenine and a fixed concentration of the internal standard.

  • Determine the concentration of adenine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Metabolic Pathways and Workflows

Understanding the metabolic fate of adenine is crucial for interpreting tracer experiments. The following diagrams, generated using the DOT language, illustrate a key adenine metabolic pathway and a typical experimental workflow.

cluster_salvage Adenine Salvage Pathway Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->AMP APRT APRT Adenosine Adenosine AMP->Adenosine IMP IMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Hypoxanthine->IMP HPRT

A simplified diagram of the adenine salvage pathway.

The adenine salvage pathway is a crucial route for the reutilization of adenine to synthesize AMP. This pathway is often a primary focus of metabolic studies involving adenine tracers.

cluster_workflow Isotope Tracer Experimental Workflow Start Cell Culture/ Biological System Labeling Introduction of This compound or Deuterated Adenine Start->Labeling Incubation Metabolic Incubation Labeling->Incubation Quenching Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Interpretation Analysis->Data

A general workflow for a stable isotope tracer experiment.

This workflow outlines the key steps involved in conducting a metabolic labeling experiment, from the introduction of the isotopic tracer to the final data analysis.

Conclusion

Both this compound and deuterated adenine are valuable tools in metabolic research, each with a distinct set of advantages and disadvantages. This compound is generally the superior choice for studies requiring high accuracy, minimal biological perturbation, and straightforward analytical quantification, due to its metabolic stability and negligible kinetic isotope effect. In contrast, deuterated adenine offers a more cost-effective option and can be a powerful tool for investigating reaction mechanisms through the study of its more pronounced kinetic isotope effect.

Ultimately, the selection of the appropriate isotopic tracer depends on the specific research question, the experimental design, and the available analytical instrumentation. By carefully considering the factors outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable, and reproducible data in their metabolic investigations.

References

Cross-Validation of Adenine-¹³C₅ Data with Transcriptomics Data: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adenine-¹³C₅ stable isotope tracing and transcriptomics data, offering insights into their cross-validation for a more robust understanding of cellular metabolism and gene regulation. By integrating these two powerful techniques, researchers can elucidate the intricate interplay between metabolic fluxes and gene expression, paving the way for novel therapeutic strategies and a deeper understanding of disease mechanisms.

Introduction

The study of cellular metabolism is crucial for understanding health and disease. While transcriptomics provides a snapshot of gene expression, it does not always directly correlate with metabolic activity due to post-transcriptional, translational, and post-translational regulations. Stable isotope tracing, using compounds like Adenine-¹³C₅, allows for the direct measurement of metabolic fluxes through specific pathways. Cross-validating these two datasets provides a more complete picture of cellular function, linking genetic instruction to metabolic phenotype. Adenine, a fundamental component of nucleic acids and energy currency like ATP, is central to numerous cellular processes, making Adenine-¹³C₅ an invaluable tracer for studying purine metabolism and related signaling pathways.[1][2]

Data Presentation: Quantitative Comparison

Integrating data from Adenine-¹³C₅ tracing and transcriptomics allows for a direct comparison between metabolic flux and the expression of genes encoding the enzymes that catalyze these reactions. Below are illustrative tables showcasing how such comparative data can be presented.

Table 1: Comparison of Relative Metabolic Flux and Gene Expression in Purine Metabolism

Metabolic ReactionKey EnzymeRelative Metabolic Flux (¹³C₅-Adenine Labeling)Corresponding GeneRelative Gene Expression (Log₂ Fold Change)
Adenine -> AMPAPRT1.00 (Control) vs. 1.50 (Treated)APRT0.8
AMP -> ADPAK2, AK71.00 (Control) vs. 1.30 (Treated)AK2, AK70.5, 0.6
ADP -> ATP-1.00 (Control) vs. 1.25 (Treated)--
AMP -> IMPAMPD1.00 (Control) vs. 0.80 (Treated)AMPD1, AMPD2, AMPD3-0.3, -0.2, -0.4
IMP -> XMPIMPDH11.00 (Control) vs. 1.80 (Treated)IMPDH11.2
IMP -> AMPADSS, ADSL1.00 (Control) vs. 1.10 (Treated)ADSS, ADSL0.2, 0.15
Adenosine -> InosineADA1.00 (Control) vs. 1.60 (Treated)ADA0.9

Table 2: Correlation Analysis of Metabolic Flux and Gene Expression

GeneMetabolic Reaction CatalyzedPearson Correlation Coefficient (r)p-valueInterpretation
APRTAdenine -> AMP0.85< 0.01Strong positive correlation
IMPDH1IMP -> XMP0.92< 0.001Very strong positive correlation
AMPD2AMP -> IMP-0.78< 0.05Strong negative correlation
ADAAdenosine -> Inosine0.88< 0.01Strong positive correlation

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for Adenine-¹³C₅ tracing and transcriptomics analysis, culminating in their cross-validation.

Adenine-¹³C₅ Stable Isotope Tracing Protocol
  • Cell Culture and Labeling:

    • Culture cells of interest to mid-log phase in standard growth medium.

    • Replace the medium with a custom medium containing Adenine-¹³C₅ at a concentration that does not affect cell viability but is sufficient for detection. A typical starting concentration is 100 µM.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled adenine into the purine metabolic network.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify the mass isotopologues of adenine-containing metabolites (e.g., AMP, ADP, ATP, and intermediates of purine metabolism) using a high-resolution mass spectrometer.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for natural isotope abundance.

    • Determine the mass isotopologue distributions (MIDs) for each metabolite of interest.

    • Use metabolic flux analysis (MFA) software to calculate the relative or absolute metabolic fluxes through the purine pathways based on the MIDs.

Transcriptomics (RNA-Seq) Protocol
  • RNA Extraction:

    • Lyse cells from a parallel experiment (treated under the same conditions as the isotope tracing experiment) using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

    • Extract total RNA using a silica-based column or phenol-chloroform extraction.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).

    • Perform differential gene expression analysis between control and treated samples.

Cross-Validation Workflow

The cross-validation of Adenine-¹³C₅ metabolic flux data with transcriptomics data involves a systematic comparison to identify correlations and discrepancies, providing a deeper understanding of metabolic regulation.

cluster_adenine Adenine-13C5 Tracing cluster_rna Transcriptomics (RNA-Seq) cluster_validation Cross-Validation adenine_exp Cell Culture & Labeling adenine_met Metabolite Extraction adenine_exp->adenine_met adenine_ms LC-MS Analysis adenine_met->adenine_ms adenine_data Flux Calculation adenine_ms->adenine_data integration Data Integration adenine_data->integration rna_exp Parallel Cell Culture rna_ext RNA Extraction rna_exp->rna_ext rna_lib Library Preparation rna_ext->rna_lib rna_seq Sequencing rna_lib->rna_seq rna_data Gene Expression Analysis rna_seq->rna_data rna_data->integration correlation Correlation Analysis integration->correlation pathway Pathway Analysis correlation->pathway model Model Refinement pathway->model

Cross-validation workflow.

Signaling Pathways and Experimental Workflows

The integration of Adenine-¹³C₅ tracing and transcriptomics can illuminate the regulation of key signaling pathways involved in cellular growth, proliferation, and stress responses.

Purine Metabolism and Associated Signaling

Adenine is a key precursor for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, energy metabolism (ATP), and cellular signaling (cAMP, cGAMP).[3] Dysregulation of purine metabolism is a hallmark of many diseases, including cancer.[4]

cluster_pathway Purine Metabolism Pathway Adenine Adenine-¹³C₅ AMP AMP Adenine->AMP APRT IMP IMP AMP->IMP AMPD ADP ADP AMP->ADP IMP->AMP ADSS/ADSL XMP XMP IMP->XMP IMPDH1/2 GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA ATP ATP ADP->ATP ATP->DNA_RNA Energy Energy Metabolism ATP->Energy Signaling Cell Signaling ATP->Signaling

Simplified purine metabolism pathway.
Adenosine Signaling Pathway

Extracellular adenosine, derived from the breakdown of ATP, acts as a potent signaling molecule by binding to four G protein-coupled receptors (A1, A2A, A2B, and A3).[5] This signaling cascade plays a critical role in inflammation, immune responses, and cancer progression.

cluster_adenosine_signaling Adenosine Signaling ATP_ext Extracellular ATP ADP_ext Extracellular ADP ATP_ext->ADP_ext CD39 AMP_ext Extracellular AMP ADP_ext->AMP_ext CD39 Adenosine_ext Extracellular Adenosine-¹³C₅ AMP_ext->Adenosine_ext CD73 A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR A2BR A2B Receptor Adenosine_ext->A2BR A3R A3 Receptor Adenosine_ext->A3R Downstream Downstream Signaling (e.g., cAMP, PLC) A1R->Downstream A2AR->Downstream A2BR->Downstream A3R->Downstream Response Cellular Response (e.g., Immune Suppression) Downstream->Response

Extracellular adenosine signaling.

Conclusion

The cross-validation of Adenine-¹³C₅ stable isotope tracing with transcriptomics data offers a powerful, multi-omics approach to unraveling the complexities of cellular metabolism and its regulation. This integrated strategy provides a more accurate and comprehensive understanding of biological systems than either technique alone. For researchers in drug development and basic science, this guide provides a framework for designing, executing, and interpreting experiments that bridge the gap between the genome and the metabolome, ultimately accelerating the discovery of novel therapeutic targets and biomarkers.

References

Assessing the Accuracy of Adenine-13C5 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in drug development and clinical research, the precise quantification of endogenous molecules like adenine is paramount. Isotope dilution mass spectrometry (IDMS) is the gold standard for such measurements, relying on a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This guide provides a comprehensive comparison of Adenine-13C5 as an internal standard against other common alternatives, supported by established principles and experimental data from analogous compounds.

Comparison of Internal Standard Performance

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. The choice of internal standard—typically a 13C-labeled analog, a deuterated analog, or a structurally similar molecule—can significantly impact the reliability of the results.

Stable isotope-labeled standards, particularly those labeled with 13C, are considered superior for many applications.[1][2] They share nearly identical chemical and physical properties with the analyte, ensuring they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer.[2] This co-elution is a significant advantage over deuterated standards, which can sometimes exhibit slight chromatographic shifts due to the different physicochemical properties of deuterium compared to hydrogen.

Table 1: Comparison of Internal Standard Types for Adenine Quantification

FeatureThis compound (Stable Isotope-Labeled)Deuterated Adenine (Stable Isotope-Labeled)Structural Analog (e.g., Hypoxanthine)
Chemical & Physical Similarity Virtually identical to adenineHighly similar, but minor differences can existSimilar, but not identical; differences in polarity and ionization
Chromatographic Co-elution Excellent, typically co-elutes with adenineGenerally good, but potential for slight retention time shiftsMay or may not co-elute, requiring careful method development
Ionization Efficiency Identical to adenine, providing optimal correction for matrix effectsVery similar to adenineCan differ significantly from adenine, leading to quantification errors
Isotopic Stability Highly stable, no risk of isotope exchangeGenerally stable, but can be prone to back-exchange in certain conditionsNot applicable
Commercial Availability & Cost Generally available, can be more expensive than deuterated analogsMore commonly available and often less expensiveVaries depending on the specific analog
Accuracy & Precision High, considered the gold standard for IDMSHigh, but can be compromised by chromatographic shifts and instabilityLower, more susceptible to variations in sample processing and matrix effects
Experimental Data and Performance Metrics

Table 2: Expected Performance Characteristics of an LC-MS/MS Method for Adenine using this compound Internal Standard

ParameterExpected PerformanceRationale
Linearity (R²) > 0.99The use of a stable isotope-labeled IS ensures a linear response across a wide concentration range.
Accuracy (% Bias) Within ±15%The IS effectively corrects for systematic errors in sample preparation and analysis.
Precision (% RSD) < 15%The IS minimizes variability introduced during the analytical workflow.
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeThe high sensitivity of LC-MS/MS combined with the use of a clean internal standard allows for low detection limits.
Recovery Consistent and reproducibleThe IS co-elutes and has the same extraction efficiency as the analyte, correcting for any sample loss.

Experimental Protocols

Key Experiment: Quantification of Adenine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative example based on established methods for nucleobase and nucleoside analysis.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected adenine levels).

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate adenine from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Adenine: Precursor ion (m/z) 136.1 -> Product ion (m/z) 119.1

    • This compound (IS): Precursor ion (m/z) 141.1 -> Product ion (m/z) 124.1

3. Quantification

  • A calibration curve is generated by plotting the peak area ratio of adenine to this compound against the concentration of adenine standards.

  • The concentration of adenine in the unknown samples is then determined from this calibration curve.

Mandatory Visualizations

Experimental Workflow for Adenine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for adenine quantification using LC-MS/MS with an internal standard.

Logical Relationship of Internal Standard Selection

is_selection cluster_options Internal Standard Options cluster_criteria Performance Criteria goal Accurate & Precise Quantification c13 This compound goal->c13 Optimal Choice d Deuterated Adenine goal->d Good Alternative analog Structural Analog goal->analog Less Reliable coelution Co-elution c13->coelution ionization Identical Ionization c13->ionization stability Isotopic Stability c13->stability d->coelution Slight Shift Possible d->ionization d->stability Potential for Exchange analog->coelution Variable analog->ionization Different

Caption: Decision logic for selecting an internal standard for adenine quantification.

References

A Comparative Analysis of Adenine-13C5 and Other 13C-Labeled Nucleosides for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Adenine-13C5 and other commonly used 13C-labeled nucleosides. In the realm of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. This guide offers an objective comparison of the performance of this compound against other alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate labeled nucleoside for their specific experimental needs.

Introduction to 13C-Labeled Nucleosides

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that can be incorporated into biomolecules to serve as a tracer. 13C-labeled nucleosides, such as Adenine-¹³C₅, are analogs of natural nucleosides where one or more ¹²C atoms are replaced by ¹³C. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by cells through the same metabolic pathways.[1] This allows researchers to track their incorporation into newly synthesized DNA and RNA, and to elucidate the dynamics of metabolic pathways. The primary analytical techniques used to detect and quantify ¹³C incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Adenine-¹³C₅ is a fully labeled version of adenine, a fundamental component of nucleic acids and energy-carrying molecules like ATP. Its applications are widespread, from metabolic flux analysis to studies of DNA replication and repair. This guide will compare Adenine-¹³C₅ with other key 13C-labeled nucleosides, including those of guanine, cytosine, and uracil/thymidine, in various research contexts.

Comparative Performance Analysis

The choice of a 13C-labeled nucleoside is dictated by the specific biological question being addressed. Key performance indicators include the rate of cellular uptake, the efficiency of incorporation into nucleic acids, and the ability to probe specific metabolic pathways.

Metabolic Labeling of RNA

A primary application of 13C-labeled nucleosides is to measure the synthesis and turnover rates of different RNA species.[2] By introducing a ¹³C-labeled precursor into cell culture media, newly transcribed RNA molecules will incorporate the heavy isotope. Subsequent analysis by LC-MS/MS allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool.[2]

Table 1: Comparative Incorporation of 13C-Labeled Ribonucleosides into Cellular RNA

Labeled NucleosideTarget RNA SpeciesTypical Incorporation Efficiency (%)Key Applications
Adenine-¹³C₅ mRNA, tRNA, rRNAHighGeneral RNA turnover studies, poly(A) tail dynamics, purine salvage pathway analysis.
Guanosine-¹³C₅ mRNA, tRNA, rRNAHighGeneral RNA turnover, purine metabolism studies.
Cytidine-¹³C₅ mRNA, tRNA, rRNAModerate to HighPyrimidine biosynthesis and salvage pathway analysis.
Uridine-¹³C₅ mRNA, tRNA, rRNAHighGeneral RNA synthesis and turnover, pyrimidine metabolism.

Note: Incorporation efficiencies can vary significantly depending on cell type, culture conditions, and the duration of labeling.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.[3] By tracing the flow of ¹³C atoms from a labeled substrate through a metabolic network, researchers can create a detailed map of cellular metabolism. The choice of tracer is critical, as different labeled precursors provide better resolution for different pathways. For instance, ¹³C-glucose is often used to probe glycolysis and the pentose phosphate pathway, while ¹³C-glutamine is ideal for studying the TCA cycle.

When studying nucleotide metabolism, labeled nucleosides can directly trace the activity of salvage pathways.

Table 2: Suitability of 13C-Labeled Nucleosides for Metabolic Flux Analysis of Nucleotide Pathways

Labeled NucleosideMetabolic Pathway ProbedKey Insights
Adenine-¹³C₅ Purine Salvage PathwayQuantifies the rate of adenine salvage versus de novo purine synthesis.
Guanosine-¹³C₅ Purine Salvage PathwayElucidates the flux through the guanine salvage pathway.
Hypoxanthine-¹³C₅ Central Purine SalvageTraces the conversion of hypoxanthine to inosine monophosphate (IMP), a key intermediate.
Uridine-¹³C₅ Pyrimidine Salvage PathwayMeasures the rate of uridine salvage for the synthesis of UTP and CTP.
Thymidine-¹³C₅ Deoxyribonucleotide MetabolismSpecifically traces the synthesis of thymidine nucleotides for DNA replication.
Structural Biology Applications using NMR

Site-specific incorporation of 13C-labeled nucleosides is a valuable tool in NMR spectroscopy for studying the structure and dynamics of DNA and RNA. By introducing a ¹³C label at a specific position, researchers can overcome spectral overlap and simplify the analysis of complex biomolecules.

Table 3: Comparison of 13C-Labeled Deoxynucleosides for NMR-based Structural Analysis

Labeled DeoxynucleosideLabeling StrategyNMR ApplicationAdvantages
Deoxyadenosine-¹³C₅ Site-specificProbing DNA-protein interactions, studying conformational changes.Provides specific probes in complex spectra.
Deoxyguanosine-¹³C₅ Site-specificInvestigating G-quadruplex structures, DNA damage and repair.Enables detailed analysis of guanine-rich regions.
Deoxycytidine-¹³C₅ Site-specificStudying DNA methylation dynamics, i-motif structures.Allows for the study of epigenetic modifications.
Deoxythymidine-¹³C₅ Site-specificAnalyzing DNA bending and flexibility.Simplifies spectra in AT-rich regions.

Experimental Protocols

Metabolic Labeling of RNA with 13C-Nucleosides and LC-MS/MS Analysis

This protocol outlines a general procedure for labeling cellular RNA with a 13C-labeled ribonucleoside and quantifying its incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture medium (appropriate for the cell line)

  • 13C-labeled ribonucleoside (e.g., Adenine-¹³C₅)

  • RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the 13C-labeled ribonucleoside at a final concentration of 10-100 µM. The labeling duration can range from a few hours to several days, depending on the RNA species of interest and its turnover rate.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Digestion: Digest the purified RNA to individual nucleosides. Typically, this involves sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS. The separation is typically achieved on a C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled (¹²C) and labeled (¹³C) versions of the nucleosides.

  • Data Analysis: Calculate the percentage of incorporation by determining the ratio of the peak area of the labeled nucleoside to the total peak area (labeled + unlabeled).

Quantification of Intracellular 13C-Labeled Nucleoside Triphosphate Pools

This protocol describes the extraction and quantification of intracellular nucleoside triphosphates (NTPs) to assess the metabolic fate of the labeled nucleoside.

Materials:

  • Cells cultured with a 13C-labeled nucleoside

  • Ice-cold 60% methanol

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Extraction: Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding ice-cold 60% methanol. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet the protein precipitate.

  • Sample Preparation: Transfer the supernatant containing the NTPs to a new tube and dry it using a speed vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried sample in a suitable buffer and analyze it by LC-MS/MS. Use a method optimized for the separation and detection of NTPs.

  • Quantification: Determine the concentration of the labeled and unlabeled NTPs by comparing their peak areas to a standard curve generated with known concentrations of NTP standards.

Visualization of Metabolic Pathways

Understanding the metabolic context of 13C-labeled nucleoside incorporation is crucial for data interpretation. Graphviz can be used to create clear diagrams of the relevant metabolic pathways.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides. This is a key pathway for the incorporation of labeled adenine and guanine.

Purine_Salvage_Pathway cluster_adenine Adenine Salvage cluster_guanine Guanine Salvage cluster_hypoxanthine Central Salvage This compound This compound AMP-13C5 AMP-13C5 This compound->AMP-13C5 APRT Adenosine-13C5 Adenosine-13C5 Adenosine-13C5->AMP-13C5 AK ADP-13C5 ADP-13C5 AMP-13C5->ADP-13C5 Guanine-13C5 Guanine-13C5 GMP-13C5 GMP-13C5 Guanine-13C5->GMP-13C5 HGPRT Guanosine-13C5 Guanosine-13C5 Guanosine-13C5->GMP-13C5 GK GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 Hypoxanthine-13C5 Hypoxanthine-13C5 IMP-13C5 IMP-13C5 Hypoxanthine-13C5->IMP-13C5 HGPRT Inosine-13C5 Inosine-13C5 Inosine-13C5->IMP-13C5 IK IMP-13C5->AMP-13C5 ADSS, ADSL IMP-13C5->GMP-13C5 IMPDH, GMPS ATP-13C5 ATP-13C5 ADP-13C5->ATP-13C5 RNA Synthesis RNA Synthesis ATP-13C5->RNA Synthesis GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 GTP-13C5->RNA Synthesis

Caption: The Purine Salvage Pathway.

Experimental Workflow for 13C-Nucleoside Labeling and Analysis

The following diagram illustrates the typical workflow for a 13C-nucleoside labeling experiment, from cell culture to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Labeling 2. Introduction of 13C-Labeled Nucleoside Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting Extraction 4. Extraction of Nucleic Acids/Metabolites Harvesting->Extraction Digestion_Preparation 5. Sample Digestion/ Preparation Extraction->Digestion_Preparation LC_MS_NMR 6. LC-MS/MS or NMR Analysis Digestion_Preparation->LC_MS_NMR Data_Analysis 7. Data Analysis and Quantification LC_MS_NMR->Data_Analysis Biological_Interpretation 8. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for 13C-nucleoside labeling.

Conclusion

Adenine-¹³C₅ and other 13C-labeled nucleosides are powerful tools for dissecting the complexities of nucleic acid metabolism and cellular dynamics. The choice of the specific labeled nucleoside should be carefully considered based on the experimental goals. For general RNA turnover studies, any of the canonical ribonucleosides can be effective. However, for probing specific pathways, such as the purine or pyrimidine salvage pathways, the selection of the appropriate labeled precursor is critical. Furthermore, in the context of drug development, understanding how a therapeutic agent affects specific nucleotide metabolic pathways can be elucidated by using the corresponding labeled nucleoside. This guide provides a framework for researchers to make informed decisions in the selection and application of these invaluable research tools.

References

A Researcher's Guide to Stable Isotope Labeling: SILAC, iTRAQ, and TMT Compared

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, accurately quantifying protein abundance is paramount to unraveling cellular mechanisms and identifying therapeutic targets. Stable isotope labeling, coupled with mass spectrometry, offers a powerful suite of tools for this purpose. This guide provides a comprehensive, objective comparison of three widely used methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the optimal method for your research needs.

Quantitative Performance Comparison

The choice of a stable isotope labeling strategy hinges on the specific experimental goals, sample type, and desired level of multiplexing. The following tables summarize key quantitative performance metrics for SILAC, iTRAQ, and TMT, synthesized from various comparative studies.

Table 1: General Characteristics and Performance Metrics

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Principle Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Labeling Stage Protein (during cell culture)Peptide (post-digestion)Peptide (post-digestion)
Quantification Level MS1MS2MS2/MS3
Multiplexing Capacity Typically 2-3 plex, up to 5-plex4-plex, 8-plex2-plex to 18-plex
Accuracy HighGood, but can be affected by ratio compressionGood, but can be affected by ratio compression; MS3 improves accuracy
Precision HighGoodGood
Reproducibility Very High[1]HighHigh
Sample Type Metabolically active, culturable cellsVirtually any sample type (cells, tissues, fluids)[2][3]Virtually any sample type (cells, tissues, fluids)[2]

Table 2: Advantages and Disadvantages

MethodologyAdvantagesDisadvantages
SILAC - High accuracy and precision due to early-stage sample pooling.[1] - Low experimental variability. - Labeling occurs in a natural physiological state.- Limited to metabolically active, culturable cells. - Lower multiplexing capacity. - Can be time-consuming and expensive due to specialized media and amino acids. - Incomplete labeling can affect quantification.
iTRAQ - High throughput with multiplexing of up to 8 samples. - Applicable to a wide range of sample types. - Well-established and widely used.- Susceptible to "ratio compression," underestimating quantitative differences. - Higher cost of reagents. - More complex data analysis compared to SILAC.
TMT - Highest multiplexing capability (up to 18-plex). - Applicable to a wide range of sample types. - Can provide higher quantitative accuracy and precision compared to iTRAQ, especially with MS3 analysis.- Also susceptible to ratio compression, though MS3 can mitigate this. - Reagent costs can be high. - Data analysis can be complex.

Experimental Workflows

Understanding the experimental workflow is crucial for successful implementation. Below are diagrams illustrating the general workflows for SILAC, iTRAQ, and TMT.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light Culture Cells in 'Light' Medium (e.g., normal Arg, Lys) Mix Cells Mix Cell Populations (1:1 ratio) Light Culture->Mix Cells Heavy Culture Cells in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) Heavy Culture->Mix Cells Lysis Cell Lysis Mix Cells->Lysis Protein Digestion Protein Digestion (e.g., Trypsin) Lysis->Protein Digestion LC-MS LC-MS/MS Analysis Protein Digestion->LC-MS Data Analysis Data Analysis (Quantification at MS1 Level) LC-MS->Data Analysis

A simplified experimental workflow for SILAC.

iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Pooling cluster_analysis Analysis Sample 1 Sample 1 Protein Extraction1 Protein Extraction Sample 1->Protein Extraction1 Sample N Sample N (up to 8 or 18) Protein ExtractionN Protein Extraction Sample N->Protein ExtractionN Digestion1 Protein Digestion Protein Extraction1->Digestion1 DigestionN Protein Digestion Protein ExtractionN->DigestionN Labeling1 Peptide Labeling (iTRAQ/TMT Reagent 1) Digestion1->Labeling1 LabelingN Peptide Labeling (iTRAQ/TMT Reagent N) DigestionN->LabelingN Pooling Combine Labeled Peptides Labeling1->Pooling LabelingN->Pooling LC-MS LC-MS/MS Analysis Pooling->LC-MS Data Analysis Data Analysis (Quantification at MS2/MS3 Level) LC-MS->Data Analysis

A generalized experimental workflow for iTRAQ and TMT.

Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for elucidating signaling pathways by quantifying changes in protein phosphorylation (phosphoproteomics). The following diagram illustrates a generic signaling cascade and how quantitative proteomics can be applied to study it.

Signaling_Pathway cluster_quantification Quantitative Proteomics Analysis Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase 1 Kinase 1 Receptor->Kinase 1 Activation Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylation Quantification Quantify Phosphorylation Changes (SILAC, iTRAQ, or TMT) Kinase 1->Quantification Transcription Factor Transcription Factor Kinase 2->Transcription Factor Phosphorylation Kinase 2->Quantification Gene Expression Gene Expression Transcription Factor->Gene Expression Nuclear Translocation Transcription Factor->Quantification

Application of quantitative proteomics in signaling pathway analysis.

Detailed Experimental Protocols

1. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Protocol

This protocol provides a general outline for a standard SILAC experiment.

a. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine). The other population is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6-L-Lysine).

  • Continue to culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

  • Verify the labeling efficiency by mass spectrometry.

b. Sample Preparation:

  • Harvest the "light" and "heavy" cell populations.

  • Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the mixed cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

c. Protein Digestion:

  • Denature the proteins in the lysate, typically by heating.

  • Reduce the disulfide bonds with a reducing agent like DTT (dithiothreitol).

  • Alkylate the cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Digest the proteins into peptides using a protease, most commonly trypsin.

d. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Perform data analysis to identify peptides and quantify the relative abundance of "light" and "heavy" peptides at the MS1 level. The ratio of the peak intensities of the isotopic peptide pairs corresponds to the relative abundance of the protein in the two samples.

2. iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Protocol

This protocol outlines the general steps for an iTRAQ experiment.

a. Sample Preparation and Digestion:

  • Extract proteins from each of the (up to 8) samples to be compared.

  • Determine the protein concentration for each sample.

  • Take an equal amount of protein from each sample and perform in-solution or in-gel digestion as described in the SILAC protocol (denaturation, reduction, alkylation, and trypsin digestion).

b. Peptide Labeling:

  • Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment) according to the manufacturer's instructions. The reagents react with the primary amines of the peptides.

  • Quench the labeling reaction.

c. Sample Pooling and Fractionation:

  • Combine the iTRAQ-labeled peptide samples into a single mixture.

  • For complex samples, it is recommended to fractionate the pooled peptide mixture to reduce complexity, often by strong cation exchange (SCX) or high-pH reversed-phase chromatography.

d. Mass Spectrometry and Data Analysis:

  • Analyze each fraction by LC-MS/MS.

  • During MS/MS fragmentation, the iTRAQ tags release reporter ions with different masses.

  • The relative abundance of a peptide in the different samples is determined by comparing the intensities of the corresponding reporter ions in the MS2 spectrum.

3. TMT (Tandem Mass Tags) Protocol

The TMT protocol is very similar to the iTRAQ protocol.

a. Sample Preparation and Digestion:

  • Follow the same steps as for the iTRAQ protocol to extract and digest proteins from each of the (up to 18) samples.

b. Peptide Labeling:

  • Label the peptides from each sample with a different TMT reagent according to the manufacturer's protocol.

c. Sample Pooling and Fractionation:

  • Combine the TMT-labeled peptide samples into a single mixture.

  • Fractionate the pooled peptide mixture if necessary.

d. Mass Spectrometry and Data Analysis:

  • Analyze each fraction by LC-MS/MS.

  • Similar to iTRAQ, TMT tags release reporter ions upon fragmentation. The relative protein abundance is determined by the intensities of these reporter ions in the MS2 spectrum. For higher accuracy, an MS3-based method can be used where a specific precursor ion is isolated, fragmented, and the reporter ions are then quantified.

This guide provides a foundational understanding of the key quantitative stable isotope labeling techniques in proteomics. The optimal choice of methodology will always depend on the specific research question, available resources, and the nature of the biological samples being investigated.

References

A Researcher's Guide: Validating Mass Spectrometry Findings with NMR using Adenine-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison: Mass Spectrometry vs. NMR

Mass spectrometry and NMR spectroscopy are highly complementary techniques for metabolomics and flux analysis.[1][2] While MS excels in sensitivity, allowing for the detection of low-abundance metabolites, NMR provides unparalleled detail on the specific location of isotopic labels within a molecule.[1][2]

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Resolution High mass resolutionHigh spectral resolution
Isotopologue Information Provides mass isotopomer distributions (e.g., M+1, M+2)Provides positional isotopomer information (which carbon is labeled)
Quantitation Relative or absolute (with standards)Highly quantitative and reproducible
Sample Preparation Requires chromatographic separationMinimal sample preparation needed
Analysis Time Relatively fastCan be time-consuming

Experimental Workflow for Validation

A typical workflow for validating MS findings with NMR using Adenine-13C5 involves a sequential analysis of the same sample set.

Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Validation cluster_3 Data Integration A Cell Culture with This compound B Metabolite Extraction A->B C LC-MS/MS Analysis B->C E 13C NMR Analysis B->E D Data Processing & Isotopologue Analysis C->D G Comparative Analysis D->G F Positional Isotopomer Analysis E->F F->G

A streamlined workflow for MS data validation with NMR.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

  • Labeling Medium: Culture cells in a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and the specific metabolic pathway under investigation.

  • Harvesting: After the desired incubation period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately extract the metabolites.

Metabolite Extraction
  • Lysis: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.

  • Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites. A portion of this supernatant will be used for LC-MS/MS analysis, and the remainder for NMR analysis.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the metabolite extract using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Acquisition: Acquire data in full scan mode to detect all isotopologues of adenine and its downstream metabolites (e.g., AMP, ADP, ATP).

  • Data Analysis: Process the raw data to identify peaks corresponding to the different isotopologues and determine their relative abundances.

NMR Analysis for Validation
  • Sample Preparation: Lyophilize the remaining portion of the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D2O) with a known concentration of an internal standard.

  • 13C NMR Spectroscopy: Acquire 1D and 2D 13C NMR spectra. 2D NMR techniques like 1H-13C HSQC can be particularly useful for resolving overlapping signals and confirming the position of the 13C label.

  • Data Analysis: Process the NMR spectra to identify the resonance signals corresponding to the 13C-labeled carbons in adenine and its metabolites. The intensity of these signals provides quantitative information about the extent of labeling at specific atomic positions.

Data Presentation: A Comparative Analysis

The following table presents a hypothetical comparison of data obtained from MS and NMR for key metabolites in the adenine salvage pathway after labeling with this compound.

MetaboliteMass Spectrometry (Relative Abundance of M+5 Isotopologue)NMR Spectroscopy (% 13C Enrichment at C5')
AMP 85%83%
ADP 82%80%
ATP 80%78%

This table illustrates how NMR can provide a quantitative validation of the overall labeling enrichment observed by mass spectrometry.

Adenine Salvage Pathway

The incorporation of this compound into the cellular nucleotide pool primarily occurs through the adenine salvage pathway. This pathway is crucial for maintaining cellular energy homeostasis.

Adenine_Salvage_Pathway cluster_pathway Adenine Salvage Pathway Adenine_13C5 This compound APRT APRT Adenine_13C5->APRT PRPP PRPP PRPP->APRT AMP_13C5 AMP-13C5 APRT->AMP_13C5 AK Adenylate Kinase AMP_13C5->AK ADP_13C5 ADP-13C5 AK->ADP_13C5 ATP_Synthase ATP Synthase ADP_13C5->ATP_Synthase ATP_13C5 ATP-13C5 ATP_Synthase->ATP_13C5

References

A Researcher's Guide to Statistical Methods for Analyzing and Validating Adenine-13C5 Labeling Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of statistical methods and software tools for analyzing and validating Adenine-13C5 labeling data. It is designed to assist researchers in selecting the most appropriate analytical pipeline for their specific experimental needs, ensuring robust and reliable results in metabolomics and drug development.

Introduction to this compound Labeling

Adenine, a fundamental component of nucleic acids and energy metabolism, plays a critical role in cellular processes.[1] this compound is a stable isotope-labeled version of adenine, where five carbon atoms are replaced with the heavy isotope 13C. This labeling enables researchers to trace the metabolic fate of adenine through various biochemical pathways, providing insights into purine metabolism, nucleotide synthesis, and related signaling cascades. The analysis of this compound incorporation into downstream metabolites is crucial for understanding disease mechanisms and the effects of therapeutic interventions.

Core Statistical Approaches: 13C-Metabolic Flux Analysis (13C-MFA)

The gold standard for analyzing stable isotope labeling data is 13C-Metabolic Flux Analysis (13C-MFA).[2][3][4] This computational method estimates intracellular metabolic fluxes by fitting a metabolic model to the measured mass isotopomer distributions (MIDs) of labeled metabolites.[5] The core of 13C-MFA involves minimizing the difference between experimentally measured MIDs and the MIDs predicted by the metabolic model.

Key Statistical Concepts in 13C-MFA:
  • Sum of Squared Residuals (SSR): The objective function in 13C-MFA is typically the SSR, which quantifies the difference between the measured and simulated labeling data.

  • Chi-Square (χ²) Test: This statistical test is widely used to assess the goodness-of-fit of the model. It determines if the SSR falls within a statistically acceptable range, given the degrees of freedom.

  • Confidence Intervals: These are calculated for the estimated fluxes to provide a measure of their precision. Non-overlapping confidence intervals between different conditions indicate statistically significant differences in flux.

  • Parsimonious 13C-MFA (p13CMFA): This approach adds a secondary optimization to the standard 13C-MFA, selecting the flux distribution that minimizes the total reaction flux. This can be particularly useful when the experimental data do not fully constrain the model.

Comparison of Software for 13C-Metabolic Flux Analysis

The choice of software is critical for a successful 13C-MFA study. Below is a comparison of commonly used software packages, highlighting their key features.

Feature13CFLUX2INCAOpenFLUX2CeCaFLUX
Primary Language/Platform C++, with Java and Python add-onsMATLABMATLABWeb-based
Key Algorithm(s) Elementary Metabolite Units (EMU), CumomerElementary Metabolite Units (EMU)Elementary Metabolite Units (EMU)Evolutionary optimization
Analysis Type Stationary and Isotopically Non-Stationary MFAStationary and Isotopically Non-Stationary MFAStationary and Parallel Labeling ExperimentsIsotopically Non-Stationary MFA
User Interface Command-line, with visualization via OmixGraphical User Interface (GUI)Graphical User Interface (GUI)Web-based GUI
Performance High-performance, 100-10,000 times faster than its predecessor.State-of-the-art, with good performance for complex models.Good performance for single and parallel labeling experiments.Fast flux identification, with confidence interval calculation in minutes.
Licensing Free for academic useFree for academic useOpen-sourceWeb-based, free to use
Unique Features Supports multicore CPUs and compute clusters for large-scale analyses.Comprehensive statistical analysis and experiment design tools.Tailored for comprehensive analysis of single and parallel labeling experiments.First web server for standardized and visual instationary 13C-MFA, includes a database of flux studies.

Experimental Protocols

A well-designed experiment is the foundation of reliable 13C-MFA. Below are detailed protocols for a typical this compound labeling experiment.

Cell Culture and Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Pre-labeling Culture: Culture cells in a standard, unlabeled medium to allow for adaptation.

  • Labeling: Replace the standard medium with a medium containing this compound at a known concentration. The duration of labeling will depend on the specific pathways of interest and the turnover rate of the target metabolites.

  • Metabolic Steady State: Ensure that the cells have reached a metabolic and isotopic steady state before harvesting.

Sample Preparation
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Acquisition: Acquire data for the mass isotopologues of adenine and its downstream metabolites, such as AMP, ADP, and ATP.

Data Validation

Key Validation Steps:
  • Goodness-of-Fit Analysis: Use the χ²-test to statistically validate the fit of the metabolic model to the experimental data.

  • Independent Validation: Whenever possible, validate the model predictions against independent experimental measurements that were not used for model fitting. This could include comparing predicted fluxes with literature values or with fluxes measured using a different tracer.

  • Sensitivity Analysis: Perform a sensitivity analysis to understand how variations in the experimental data affect the estimated fluxes.

  • Residual Analysis: Examine the residuals (the differences between the measured and fitted data) to identify any systematic errors or biases in the model or the data.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic networks and experimental designs. The following diagrams were generated using Graphviz (DOT language).

This compound Incorporation into Purine Metabolism

Purine_Metabolism cluster_salvage Salvage Pathway cluster_de_novo De Novo Synthesis (from IMP) This compound This compound AMP-13C5 AMP-13C5 This compound->AMP-13C5 APRT ADP-13C5 ADP-13C5 AMP-13C5->ADP-13C5 AK IMP-13C5 IMP-13C5 AMP-13C5->IMP-13C5 AMPD ATP-13C5 ATP-13C5 ADP-13C5->ATP-13C5 NDPK XMP-13C5 XMP-13C5 IMP-13C5->XMP-13C5 IMPDH GMP-13C5 GMP-13C5 XMP-13C5->GMP-13C5 GMPS GDP-13C5 GDP-13C5 GMP-13C5->GDP-13C5 GK GTP-13C5 GTP-13C5 GDP-13C5->GTP-13C5 NDPK

Caption: Incorporation of this compound into the purine salvage and de novo synthesis pathways.

Experimental Workflow for this compound Labeling and Analysis

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolic Quenching Metabolic Quenching This compound Labeling->Metabolic Quenching Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing (MID Calculation) Data Processing (MID Calculation) LC-MS/MS Analysis->Data Processing (MID Calculation) 13C-MFA Software 13C-MFA Software Data Processing (MID Calculation)->13C-MFA Software Statistical Validation Statistical Validation 13C-MFA Software->Statistical Validation Flux Map Interpretation Flux Map Interpretation Statistical Validation->Flux Map Interpretation

Caption: A typical experimental workflow for this compound stable isotope labeling studies.

Comparison of Statistical Validation Approaches

Validation_Approaches Goodness-of-Fit (χ² Test) Goodness-of-Fit (χ² Test) Model Acceptance/Rejection Model Acceptance/Rejection Goodness-of-Fit (χ² Test)->Model Acceptance/Rejection Independent Data Validation Independent Data Validation Model Robustness Model Robustness Independent Data Validation->Model Robustness Sensitivity Analysis Sensitivity Analysis Flux Precision Flux Precision Sensitivity Analysis->Flux Precision Residual Analysis Residual Analysis Error Identification Error Identification Residual Analysis->Error Identification

Caption: Key statistical methods for validating the results of 13C-Metabolic Flux Analysis.

References

Safety Operating Guide

Safe Disposal of Adenine-13C5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of isotopically labeled compounds like Adenine-13C5 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is a non-radioactive, stable isotope-labeled version of adenine, it is essential to handle it with the same care as the parent compound. This guide provides detailed procedures for the safe disposal of this compound, ensuring minimal environmental impact and personnel exposure.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. The primary difference between Adenine and this compound is the isotopic composition of the carbon atoms, which does not significantly alter its chemical hazards.[1] The following table summarizes key quantitative data for Adenine, which can be considered representative for this compound.

PropertyValue
Molecular Formula ¹³C₅H₅N₅
Molecular Weight 140.09 g/mol [2]
Appearance White to off-white solid powder
Melting Point >360 °C decomposition[3]
Solubility Soluble in water
Storage Temperature Refrigerated (+2°C to +8°C)[4]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. The following is a general step-by-step guide:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill. Avoid raising dust.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Secure & Segregate EHS Pickup EHS Pickup Store in Designated Area->EHS Pickup Schedule Pickup Approved Disposal Facility Approved Disposal Facility EHS Pickup->Approved Disposal Facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.